4-Hydroxy-3-iodobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZXBZGGLXHODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332308 | |
| Record name | 4-hydroxy-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37470-46-5 | |
| Record name | 4-hydroxy-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Hydroxy-3-iodobenzoic acid CAS number 37470-46-5
An In-Depth Technical Guide to 4-Hydroxy-3-iodobenzoic Acid (CAS 37470-46-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, applications, and safety protocols, moving beyond simple data presentation to explain the scientific rationale behind its utility and handling.
Introduction: A Versatile Aromatic Building Block
This compound, also known as 4-carboxy-2-iodophenol, is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid core with a hydroxyl (-OH) group at the para-position (C4) and an iodine (-I) atom at the meta-position (C3) relative to the carboxyl group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis.[2][3]
The interplay between the electron-donating hydroxyl group, the electron-withdrawing carboxyl group, and the bulky, polarizable iodine atom governs its chemical reactivity. The iodine atom, in particular, serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, while the phenolic and carboxylic acid moieties provide additional handles for diverse chemical transformations such as esterification and amidation.[3][4] These features position this compound as a critical starting material for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical compounds and functional materials.[4][5]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application. The properties of this compound are summarized below.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 37470-46-5 | [1][5][6][7] |
| Molecular Formula | C₇H₅IO₃ | [1][5][7][8] |
| Molecular Weight | 264.02 g/mol | [1][5][7][8] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | Data not consistently available; related isomers have high melting points (e.g., 3-iodobenzoic acid: 185-187 °C) | |
| Solubility | Varies in common solvents like water, alcohol, and ether | [2] |
| Storage | Store at 10°C - 25°C, protected from light, in a dark, dry place under an inert atmosphere. | [5][9] |
| SMILES | O=C(O)C1=CC=C(O)C(I)=C1 | [5][10] |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Predicted Characteristic Features |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.9-8.2 ppm). The proton ortho to the carboxyl group will be the most downfield. -OH Protons: Two broad singlet signals for the phenolic and carboxylic acid protons, with chemical shifts highly dependent on solvent and concentration. |
| ¹³C NMR | Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons: Signals between 110-160 ppm. The carbon bearing the iodine (C-I) will show a characteristic upfield shift compared to a C-H carbon. The carbons attached to oxygen (-OH, -COOH) will be downfield. |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. O-H Stretch (Phenol): Broad band around 3200-3500 cm⁻¹. C=O Stretch (Carboxyl): Strong, sharp absorption band around 1680-1710 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z ≈ 264, corresponding to the molecular weight. The isotopic pattern of iodine would not be distinct as it is monoisotopic. |
Synthesis Methodology: Electrophilic Aromatic Substitution
The most common and logical route for preparing this compound is through the direct electrophilic iodination of 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the carboxylic acid, iodination is directed to the ortho position (C3).
The choice of iodinating agent is critical. A mixture of iodine and an oxidizing agent (like iodic acid) or a more reactive iodine source like Iodine Monochloride (ICl) is typically employed because molecular iodine (I₂) itself is not electrophilic enough to react with moderately activated aromatic rings.[14][15]
Workflow: Laboratory-Scale Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative, based on established chemical principles for similar transformations, such as the synthesis of methyl 4-hydroxy-3-iodobenzoate.[16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Reagent Addition: While stirring, slowly add a solution of Iodine Monochloride (1 equivalent) dissolved in glacial acetic acid. The addition should be done at a controlled temperature (e.g., 65°C) to manage the exothermic nature of the reaction.
-
Causality: Using ICl provides a polarized I-Cl bond, making the iodine atom sufficiently electrophilic (Iδ+) to attack the activated benzene ring. Acetic acid is a common polar aprotic solvent for such reactions.
-
-
Reaction: Stir the mixture at an elevated temperature (e.g., 65°C) for several hours (5-16 hours) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product, being a solid, will often precipitate out of the solution. Collect the crude product by vacuum filtration.
-
Causality: The product is typically less soluble in the cooled reaction medium than the starting material.
-
-
Washing: Wash the collected solid with cold water to remove residual acetic acid and inorganic salts. A wash with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate may be used to quench and remove any unreacted iodine.
-
Purification: Dry the crude solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield pure this compound.
Key Applications in Drug Discovery and Organic Synthesis
The utility of this compound stems from its trifunctional nature, making it a valuable intermediate.
-
Cross-Coupling Reactions: The C-I bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.[3][4] This is a cornerstone of modern pharmaceutical synthesis, allowing for the construction of complex biaryl structures and other scaffolds found in many therapeutic agents.[4]
-
Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including potential antibacterial and anti-inflammatory agents.[2][4] Its structure is a key component in the synthesis of some synthetic retinoids.[5]
-
Derivatization: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling linkage to other molecules. The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties. This dual functionality allows for its incorporation into polymers and other functional materials.[3]
Caption: Synthetic utility of this compound as an intermediate.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The primary hazards are related to irritation.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| Precaution | P261 | Avoid breathing dust. | [17] |
| P280 | Wear protective gloves/eye protection/face protection. | [17] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [17] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18] Eyewash stations and safety showers should be readily accessible.[18]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use. Wear a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator (e.g., N95).
-
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5][9][18] It is sensitive to light.[16]
Conclusion
This compound (CAS 37470-46-5) is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, governed by its three distinct functional groups, provides chemists with a reliable and versatile platform for molecular construction. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. scbt.com [scbt.com]
- 2. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 37470-46-5 | FH70214 [biosynth.com]
- 6. cefacilinas.com [cefacilinas.com]
- 7. 37470-46-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 8. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]
- 9. 37470-46-5|this compound|BLD Pharm [bldpharm.com]
- 10. This compound 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]
- 11. benchchem.com [benchchem.com]
- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Iodobenzoic acid(619-58-9) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-iodobenzoic Acid
Introduction
4-Hydroxy-3-iodobenzoic acid, also known by synonyms such as 4-Carboxy-2-iodophenol, is an important organic compound for researchers, scientists, and professionals in drug development.[1][2] Its unique structure, featuring a benzoic acid core with hydroxyl and iodo substituents, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and a subject of interest for its intrinsic chemical and physical properties. This guide provides a comprehensive overview of its physicochemical characteristics, offering insights into its behavior and potential applications.
The strategic placement of the iodo, hydroxyl, and carboxylic acid groups on the benzene ring imparts specific reactivity and properties to the molecule. The iodine atom, for instance, can serve as a leaving group in cross-coupling reactions, a fundamental technique in the construction of complex molecular frameworks common in modern therapeutics.[3][4] Understanding the physicochemical properties of this compound is therefore crucial for its effective utilization in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for predicting its behavior in different chemical environments and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C7H5IO3 | [1][2][5] |
| Molecular Weight | 264.02 g/mol | [1][2][6] |
| Appearance | White to off-white or cream solid; may appear as crystals, powder, or crystalline powder/granules. | [5][7] |
| Melting Point | 168 - 175 °C | [5][8] |
| Boiling Point | Decomposes before boiling; Predicted: 330.0 ± 32.0 °C | [5][8] |
| Solubility | Slightly soluble in water. Soluble in some organic solvents like ethanol and ether. | [5][9] |
| pKa | Predicted: 3.87 - 4.22 | [5][8] |
| Density | Predicted: 2.155 - 2.25 g/cm³ | [5][8] |
| CAS Number | 37470-46-5 | [1][2][6][10] |
Structural Information
The molecular structure of this compound is fundamental to its chemical reactivity. The arrangement of the functional groups on the aromatic ring dictates its electronic properties and steric accessibility.
Caption: Chemical structure of this compound.
Solubility and Acidity
This compound is described as slightly soluble in water.[5] This limited aqueous solubility is expected for a molecule containing a relatively large, nonpolar iodinated benzene ring, despite the presence of polar hydroxyl and carboxylic acid groups. The molecule's solubility is enhanced in organic solvents such as ethanol and ether, which can engage in hydrogen bonding with the solute.[5][9]
The acidity of this compound is primarily attributed to the carboxylic acid group. The predicted pKa values in the range of 3.87 to 4.22 indicate that it is a weak acid.[5][8] The presence of the electron-withdrawing iodine atom and the electron-donating hydroxyl group on the aromatic ring influences the acidity of the carboxylic acid.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about their positions on the ring.
-
¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the carbons of the benzene ring and the carboxyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:
-
A broad O-H stretching band for the carboxylic acid group.
-
A C=O stretching band for the carbonyl group of the carboxylic acid.
-
O-H stretching for the phenolic hydroxyl group.
-
C-O stretching vibrations.
-
Aromatic C=C stretching bands.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum would show absorption bands corresponding to electronic transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents on the benzene ring.
Synthesis and Reactivity
This compound can be synthesized through methods such as the electrophilic substitution of phenolic compounds with iodine-containing reagents.[5] The reactivity of this compound is characterized by the interplay of its three functional groups. The carboxylic acid can undergo typical reactions like esterification and amidation. The hydroxyl group exhibits phenolic reactivity, and the iodine atom can participate in various cross-coupling reactions, making it a versatile building block in organic synthesis.[3][4]
Applications in Research and Drug Development
The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] Iodinated aromatic compounds are frequently used in the development of anti-inflammatory drugs and cancer-targeting agents.[3] The ability to precisely modify the structure of this molecule allows researchers to fine-tune the biological activity and pharmacokinetic properties of potential drug candidates.[3][4]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Precautionary Measures
When working with this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.
First Aid
-
In case of skin contact: Wash the affected area with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
If swallowed: Rinse mouth with water and seek medical advice.[11]
Storage
Store this compound in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[5][6] Keep the container tightly closed to prevent moisture absorption and degradation.[5]
Experimental Protocols
Determination of Melting Point
The melting point of a solid compound is a crucial physical property that indicates its purity.
Methodology:
-
Ensure the melting point apparatus is calibrated.
-
Finely powder a small sample of this compound.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
References
- 1. This compound (2IPCOOH) | C7H5IO3 | CID 449473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]
- 6. This compound | 37470-46-5 | FH70214 [biosynth.com]
- 7. 4-Hydroxy-3,5-diiodobenzoic acid, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | 37470-46-5 [amp.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | 37470-46-5 [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to 4-Hydroxy-3-iodobenzoic Acid (CAS: 37470-46-5): Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-Hydroxy-3-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in modern organic synthesis and pharmaceutical development. Characterized by its trifunctional nature—a carboxylic acid, a phenolic hydroxyl group, and a reactive iodine substituent—this compound offers a unique platform for constructing complex molecular architectures. Its molecular formula is C₇H₅IO₃, with a molecular weight of approximately 264.02 g/mol .[1][2][3] This guide provides an in-depth analysis of its physicochemical properties, discusses its structural reactivity, outlines a validated synthesis protocol, and explores its critical applications as a versatile building block, particularly in the realm of drug discovery and development for researchers and scientists.
Core Physicochemical Properties and Identifiers
Precise identification and understanding of a compound's physical properties are foundational to its effective application in a research setting. This compound is typically supplied as a white to off-white or light yellow crystalline powder.[4] Its solubility profile is characterized by slight solubility in water and enhanced solubility in organic solvents such as ethanol and ether.[4] Key quantitative data and identifiers are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IO₃ | [1][2][3] |
| Molecular Weight | 264.02 g/mol | [1][2][3][5] |
| Exact Mass | 263.92834 Da | [5] |
| CAS Number | 37470-46-5 | [1][2][6] |
| IUPAC Name | This compound | [5][7] |
| Synonyms | 4-Carboxy-2-iodophenol, 3-Iodo-4-hydroxybenzoic acid | [1][5] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 165-172 °C (Varies with purity) | [4] |
| InChI Key | BJZXBZGGLXHODK-UHFFFAOYSA-N | [2][5] |
| SMILES | C1=CC(=C(C=C1C(=O)O)I)O | [2][3] |
Molecular Structure and Synthetic Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The iodine atom, positioned ortho to the hydroxyl group and meta to the carboxylic acid, is an excellent leaving group in metal-catalyzed cross-coupling reactions. This feature is paramount in pharmaceutical synthesis for forging complex carbon-carbon and carbon-heteroatom bonds.[8][9] The phenolic hydroxyl and carboxylic acid groups provide additional handles for derivatization, such as esterification or amidation, making it a versatile bifunctional building block.[9]
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]
- 3. This compound | 37470-46-5 | FH70214 [biosynth.com]
- 4. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]
- 5. This compound (2IPCOOH) | C7H5IO3 | CID 449473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 37470-46-5 [chemicalbook.com]
- 7. This compound 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-iodobenzoic acid is a valuable halogenated aromatic compound with significant applications in medicinal chemistry and materials science. Its structure, featuring a phenol, a carboxylic acid, and an iodine atom, provides a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the practical and efficient method of direct electrophilic iodination of p-hydroxybenzoic acid. We will delve into the mechanistic underpinnings of this transformation, offering detailed, step-by-step protocols for various iodinating systems. Additionally, an alternative synthetic pathway via the Sandmeyer reaction will be discussed. This document is intended to be a practical resource for researchers, providing the necessary information to confidently and safely synthesize this compound in a laboratory setting.
Introduction: The Significance of this compound
This compound (CAS No: 37470-46-5) is a key building block in organic synthesis.[1][2][3] The presence of three distinct functional groups—a hydroxyl, a carboxylic acid, and an iodine atom—on a benzene ring makes it a highly versatile intermediate. The iodine atom, in particular, can be readily substituted or participate in various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This has led to its use in the development of novel therapeutic agents and functional materials. A reliable and efficient synthesis of this compound is therefore of paramount importance for advancing research in these fields.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅IO₃ |
| Molecular Weight | 264.02 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 172-175 °C[4] |
| Boiling Point | 330.0 ± 32.0 °C (Predicted)[4] |
| CAS Number | 37470-46-5[1][2][3] |
Strategic Analysis of Synthetic Routes
The synthesis of this compound can be approached through two primary strategies:
-
Direct Electrophilic Iodination of 4-Hydroxybenzoic Acid: This is the most straightforward and atom-economical approach. It involves the direct introduction of an iodine atom onto the aromatic ring of the readily available starting material, 4-hydroxybenzoic acid.
-
Multi-step Synthesis via Sandmeyer Reaction: This alternative route involves the diazotization of an amino group on a pre-functionalized benzene ring, followed by its replacement with an iodine atom.
This guide will focus on the direct iodination approach due to its efficiency and simplicity. The Sandmeyer reaction will be presented as a viable, albeit more complex, alternative.
The Core Directive: Regioselective Iodination of 4-Hydroxybenzoic Acid
The direct iodination of 4-hydroxybenzoic acid is an example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating and ortho, para-directing group, while the carboxylic acid group is a deactivating and meta-directing group. Given that the para position to the hydroxyl group is occupied by the carboxylic acid, electrophilic attack is directed to the positions ortho to the hydroxyl group (C3 and C5).
To achieve the desired mono-iodination at the C3 position, careful control of the reaction conditions and the stoichiometry of the iodinating agent is crucial to prevent the formation of the di-iodinated byproduct, 3,5-diiodo-4-hydroxybenzoic acid.
Mechanistic Insights into Electrophilic Iodination of Phenols
The iodination of phenols proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: An electrophilic iodine species (I⁺) is generated from the iodinating agent.
-
Nucleophilic Attack: The electron-rich aromatic ring of the phenolate ion attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (sigma complex). The phenolate ion is a much more powerful nucleophile than the neutral phenol.[5]
-
Rearomatization: A base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the iodinated product.
dot graph "Electrophilic_Iodination_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.75, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Mechanism of Electrophilic Iodination of 4-Hydroxybenzoic Acid."
Recommended Synthetic Protocols
Two reliable protocols for the regioselective mono-iodination of 4-hydroxybenzoic acid are presented below. These methods utilize different iodinating systems, offering flexibility based on reagent availability and desired reaction conditions.
This method employs a combination of molecular iodine and iodic acid as the iodinating system. Iodic acid acts as an in-situ oxidizing agent to generate the electrophilic iodine species.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as ethanol.
-
Reagent Addition: To this solution, add molecular iodine (I₂) (0.5 eq.).
-
Initiation: While stirring, add a solution of iodic acid (HIO₃) (0.2 eq.) in water dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.
-
Isolation: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Table 2: Reagent Quantities for Protocol 1 (based on 10g of starting material)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 4-Hydroxybenzoic Acid | 138.12 | 0.0724 | 10.0 g |
| Iodine (I₂) | 253.81 | 0.0362 | 9.19 g |
| Iodic Acid (HIO₃) | 175.91 | 0.0145 | 2.55 g |
| Ethanol | - | - | ~100 mL |
| Saturated Na₂S₂O₃ | - | - | As needed |
| Dilute HCl | - | - | As needed |
N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent that can provide good regioselectivity under neutral or acidic conditions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0-1.2 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Table 3: Reagent Quantities for Protocol 2 (based on 10g of starting material)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 4-Hydroxybenzoic Acid | 138.12 | 0.0724 | 10.0 g |
| N-Iodosuccinimide (NIS) | 224.98 | 0.0724 - 0.0869 | 16.3 - 19.5 g |
| DMF or Acetonitrile | - | - | ~150 mL |
| Ethyl Acetate | - | - | As needed for extraction |
| Saturated Na₂S₂O₃ | - | - | As needed for washing |
Alternative Synthetic Pathway: The Sandmeyer Reaction
An alternative, though more lengthy, route to this compound involves the Sandmeyer reaction.[7][8] This method is particularly useful if the starting material, 3-amino-4-hydroxybenzoic acid, is readily available.
The overall transformation involves three key steps:
-
Diazotization: The amino group of 3-amino-4-hydroxybenzoic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Iodination: The diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom.
-
Work-up and Purification: The product is isolated and purified.
dot graph "Sandmeyer_Reaction_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=2, height=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Workflow for the Sandmeyer Reaction Route."
While this method is a classic in organic synthesis for the introduction of various functional groups onto an aromatic ring, for the specific synthesis of this compound, the direct iodination of p-hydroxybenzoic acid is generally preferred due to its fewer steps and higher overall efficiency.
Safety and Handling
-
Iodine and Iodic Acid: Both are corrosive and oxidizing agents. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
N-Iodosuccinimide (NIS): Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Organic solvents such as ethanol, DMF, and ethyl acetate are flammable. Keep away from ignition sources.
-
Acids and Bases: Handle strong acids (HCl) and bases with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure and substitution pattern of the aromatic ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl, carboxylic acid, and aromatic C-H bonds.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Conclusion
The synthesis of this compound is readily achievable in a laboratory setting through the direct electrophilic iodination of p-hydroxybenzoic acid. By carefully selecting the iodinating agent and controlling the reaction conditions, high yields of the desired mono-iodinated product can be obtained. This guide has provided detailed protocols for two effective methods, along with an overview of an alternative synthetic route. The information presented herein is intended to empower researchers to confidently synthesize this valuable building block for their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]
- 3. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]
- 4. This compound | 37470-46-5 [amp.chemicalbook.com]
- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Spectral Analysis of 4-Hydroxy-3-iodobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-Hydroxy-3-iodobenzoic Acid
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a hydroxyl group, a carboxylic acid moiety, and an iodine atom on the benzene ring, makes it a versatile building block in organic synthesis. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectral characteristics. This guide delves into the predicted ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectral signature of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a solid aromatic acid is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is crucial as it must dissolve the sample without contributing interfering signals in the regions of interest. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize polar compounds and its residual peak does not typically overlap with aromatic proton signals.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion and resolution.[4]
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the spectrum at a standard temperature, typically 25 °C (298 K).
-
Use a standard pulse sequence.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative ratios of the protons.
-
Caption: Workflow for ¹H NMR analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | broad singlet | 1H | -COOH |
| ~10.5 | broad singlet | 1H | -OH |
| ~8.2 | doublet | 1H | H-2 |
| ~7.8 | doublet of doublets | 1H | H-6 |
| ~7.0 | doublet | 1H | H-5 |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals the distinct proton environments within the this compound molecule.
-
Carboxylic Acid and Phenolic Protons: The protons of the carboxylic acid and phenolic hydroxyl groups are expected to be highly deshielded and appear as broad singlets at approximately 12.5 ppm and 10.5 ppm, respectively. Their broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
-
Aromatic Protons: The three protons on the aromatic ring exhibit a predictable splitting pattern and chemical shifts influenced by the electronic effects of the substituents.
-
H-2: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating hydroxyl group. The strong deshielding effect of the adjacent carbonyl group is expected to shift this proton the furthest downfield, appearing as a doublet around 8.2 ppm due to coupling with H-6.
-
H-6: This proton is meta to the carboxylic acid group and ortho to the hydroxyl group. It will experience both deshielding from the carboxylic acid and shielding from the hydroxyl group. It is expected to appear as a doublet of doublets around 7.8 ppm due to coupling with both H-2 and H-5.
-
H-5: This proton is meta to the iodine and ortho to the hydroxyl group. The strong shielding effect of the hydroxyl group will shift this proton significantly upfield, appearing as a doublet around 7.0 ppm due to coupling with H-6.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition:
-
A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is necessary to cover the larger range of carbon chemical shifts.
-
A greater number of scans is required to achieve a good signal-to-noise ratio.
-
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ is summarized below.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~158 | C-4 (C-OH) |
| ~138 | C-2 |
| ~132 | C-6 |
| ~125 | C-1 (C-COOH) |
| ~115 | C-5 |
| ~95 | C-3 (C-I) |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing at approximately 167 ppm.
-
Aromatic Carbons:
-
C-4: The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom, with a predicted chemical shift around 158 ppm.
-
C-1: The carbon bearing the carboxylic acid group is also deshielded, appearing around 125 ppm.
-
C-3: The carbon bonded to the iodine atom is expected to be significantly shielded due to the "heavy atom effect," with a predicted chemical shift around 95 ppm.
-
The remaining aromatic carbons (C-2, C-5, and C-6) will have chemical shifts influenced by their positions relative to the substituents, as detailed in the table above.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy (Solid Sample)
For a solid sample like this compound, the KBr pellet method is a common technique:
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Caption: KBr pellet method for IR spectroscopy.
Predicted IR Spectral Data
The predicted major absorption bands in the IR spectrum of this compound are listed below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3200 (broad) | O-H stretch | Phenol |
| ~1680 (strong) | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid/Phenol |
| ~920 (broad) | O-H bend | Carboxylic acid dimer |
Interpretation of the IR Spectrum
The predicted IR spectrum provides clear evidence for the key functional groups in this compound.
-
O-H Stretching Region: A very broad absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[6] Overlapping with this will be the O-H stretching vibration of the phenolic hydroxyl group.
-
C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.
-
Aromatic C=C Stretching: Absorptions around 1600 and 1470 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-O Stretching and O-H Bending: A strong band around 1300 cm⁻¹ can be attributed to C-O stretching vibrations. A broad peak centered around 920 cm⁻¹ is characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid.[6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A typical protocol for analyzing a solid sample like this compound using EI-MS is as follows:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable. For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.
-
Ionization: In the ion source, the sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Predicted Mass Spectrum Data
The predicted key ions in the EI mass spectrum of this compound (Molecular Weight: 264.02 g/mol ) are presented below.
| m/z | Predicted Ion | Proposed Neutral Loss |
| 264 | [C₇H₅IO₃]⁺• | Molecular Ion (M⁺•) |
| 247 | [C₇H₄IO₂]⁺ | •OH |
| 219 | [C₇H₄IO]⁺ | •COOH |
| 137 | [C₇H₅O₃]⁺ | •I |
| 121 | [C₆H₅O₂]⁺ | •I, CO |
| 93 | [C₆H₅O]⁺ | •I, CO, CO |
Interpretation of the Mass Spectrum
The fragmentation of this compound in EI-MS is expected to be driven by the presence of the functional groups and the relatively weak C-I bond.
-
Molecular Ion Peak: The molecular ion peak (M⁺•) should be observed at m/z 264, confirming the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a Hydroxyl Radical (•OH): A peak at m/z 247 would correspond to the loss of the hydroxyl group from the carboxylic acid, forming a stable acylium ion.
-
Loss of a Carboxyl Radical (•COOH): Fragmentation of the C-C bond between the aromatic ring and the carboxylic acid group would result in a peak at m/z 219.
-
Loss of an Iodine Radical (•I): Cleavage of the C-I bond is a likely fragmentation pathway, leading to a peak at m/z 137.
-
Further Fragmentation: The fragment at m/z 137 could subsequently lose carbon monoxide (CO) to form an ion at m/z 109, which could then lose another CO to give an ion at m/z 81.
-
Caption: Proposed fragmentation of this compound.
Conclusion
This technical guide has provided a comprehensive, albeit predicted, spectral analysis of this compound. The detailed interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, offer a robust framework for the characterization of this compound. Researchers and scientists can utilize this guide as a reference for quality control, structural verification, and in the development of new synthetic methodologies involving this versatile chemical intermediate. The presented data and analyses are grounded in the fundamental principles of spectroscopy and are supported by data from structurally analogous compounds.
References
The Rising Potential of 4-Hydroxy-3-iodobenzoic Acid Derivatives in Therapeutic Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The scaffold of 4-hydroxy-3-iodobenzoic acid, a seemingly simple aromatic molecule, has emerged as a surprisingly versatile platform in the quest for novel therapeutic agents. The strategic placement of the hydroxyl, iodo, and carboxylic acid groups provides a unique combination of electronic and steric properties, making its derivatives potent modulators of various biological processes. This technical guide delves into the burgeoning field of this compound derivatives, offering an in-depth exploration of their synthesis, diverse biological activities, and the underlying mechanisms of action. We will traverse their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors. This guide is designed not as a rigid template, but as a dynamic resource to fuel innovation and accelerate the translation of these promising compounds from the laboratory to clinical applications.
Introduction: The Structural Significance of the this compound Core
The this compound molecule is a derivative of benzoic acid, characterized by a hydroxyl group at the para position and an iodine atom at the meta position relative to the carboxylic acid. This specific arrangement of functional groups is pivotal to its biological activities. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The bulky and lipophilic iodine atom can enhance binding affinity through hydrophobic interactions and influence the overall electronic properties of the ring. The carboxylic acid group, a key feature for many biologically active molecules, can participate in ionic interactions and hydrogen bonding, and serves as a handle for further chemical modifications to create a diverse library of derivatives.
The inherent reactivity of these functional groups allows for a wide range of synthetic modifications, leading to the development of esters, amides, and more complex heterocyclic derivatives. This chemical tractability, combined with the diverse biological activities observed, makes the this compound scaffold a highly attractive starting point for medicinal chemists and drug discovery scientists.
Anticancer Activities: A Multi-pronged Attack on Malignancy
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying their antitumor activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Cytotoxic Effects and Apoptosis Induction
Numerous studies have reported the in vitro anticancer activity of this compound derivatives against various human cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects on the proliferation of colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines.[1] The primary mechanism of this cytotoxicity is often the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[1]
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound X | MCF-7 (Breast) | 43.4 | [2] |
| Compound Y | MDA-MB-231 (Breast) | 35.1 | [2] |
| Compound Z | HeLa (Cervical) | <25 | [3] |
| Compound A | A549 (Lung) | 4.566 | [4] |
| Compound B | HCT-116 (Colon) | Varies | [5] |
Note: This table is a representative summary. IC50 values can vary based on the specific derivative and experimental conditions.
Mechanistic Insights into Anticancer Action
The anticancer mechanism of these derivatives is an active area of research. Some proposed mechanisms include:
-
Inhibition of Key Signaling Pathways: Some derivatives may interfere with critical cell signaling pathways, such as those involving protein kinases, that are dysregulated in cancer.[6]
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) within cancer cells can trigger apoptosis. The iodinated phenol moiety may play a role in this process.
-
Enzyme Inhibition: As will be discussed later, these compounds can inhibit enzymes that are crucial for cancer cell survival and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
4-Hydroxy-3-iodobenzoic Acid: A Comprehensive Technical Guide for the Synthetic Chemist
Executive Summary
4-Hydroxy-3-iodobenzoic acid is a trifunctional aromatic compound whose strategic arrangement of a carboxylic acid, a phenolic hydroxyl group, and an iodine substituent makes it an exceptionally versatile building block in modern organic synthesis. The distinct reactivity of each functional group can be selectively addressed, enabling its use in a wide array of chemical transformations. This guide provides an in-depth examination of its synthesis, physicochemical properties, and core reactivity. It serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols for its application in areas ranging from medicinal chemistry to advanced materials science.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of synthetic chemistry, the efficiency of constructing complex molecular architectures often hinges on the selection of starting materials. This compound (HIBA) emerges as a preeminent synthetic intermediate due to its unique trifunctional nature. The molecule incorporates:
-
An aryl iodide , which serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
-
A phenolic hydroxyl group , which can be readily converted into ethers or esters and whose nucleophilicity can be finely modulated.
-
A carboxylic acid , which provides a site for esterification, amidation, and other classical transformations.
This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making HIBA a valuable precursor for the synthesis of complex pharmaceuticals, agrochemicals, and high-performance polymers. This guide will explore the practical application of this versatility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis, guiding choices in reaction setup, solvent selection, and purification.
Physicochemical Properties
The properties of this compound are summarized in the table below. It typically presents as a white to off-white or light yellow crystalline powder.[1] Its solubility profile—slightly soluble in water but more soluble in polar organic solvents like ethanol and ether—is critical for designing reaction and purification protocols.[1]
| Property | Value | Reference(s) |
| CAS Number | 37470-46-5 | [2][3] |
| Molecular Formula | C₇H₅IO₃ | [3] |
| Molecular Weight | 264.02 g/mol | [3] |
| Melting Point | 172-175 °C | |
| Density | 2.155 g/cm³ | |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether | [1] |
Spectroscopic Data (Predicted and Interpreted)
| Spectroscopy | Expected Chemical Shifts / Bands and Interpretation |
| ¹H NMR | δ ~12-13 ppm (s, 1H): Carboxylic acid proton, broad singlet. δ ~10 ppm (s, 1H): Phenolic hydroxyl proton, broad singlet. δ ~8.2 ppm (d, 1H): Aromatic proton ortho to the carboxyl group (H-2). Deshielded by the iodine and carboxyl group. δ ~7.8 ppm (dd, 1H): Aromatic proton meta to the carboxyl group (H-6). δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the hydroxyl group (H-5). Shielded by the electron-donating hydroxyl group. |
| ¹³C NMR | δ ~170 ppm: Carboxylic acid carbonyl carbon. δ ~158 ppm: Carbon attached to the hydroxyl group (C-4). δ ~140 ppm: Carbon ortho to the carboxyl group (C-2). δ ~130 ppm: Carbon para to the hydroxyl group (C-1). δ ~125 ppm: Carbon meta to the carboxyl group (C-6). δ ~115 ppm: Carbon ortho to the hydroxyl group (C-5). δ ~90 ppm: Carbon attached to the iodine (C-3). Shielded by the heavy atom effect. |
| Infrared (IR) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[7] ~3200 cm⁻¹ (broad): Phenolic O-H stretch. ~1680 cm⁻¹ (strong): C=O stretch of the aromatic carboxylic acid.[7] ~1600, ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250 cm⁻¹ (strong): C-O stretch of the carboxylic acid and phenol.[7] ~920 cm⁻¹ (broad): Out-of-plane O-H bend of the dimeric carboxylic acid.[7] |
| Mass Spec (EI) | m/z 264: Molecular ion peak (M⁺). m/z 246: [M-H₂O]⁺, loss of water. m/z 219: [M-COOH]⁺, loss of the carboxyl group. m/z 137: [M-I]⁺, loss of iodine radical. |
Synthesis and Purification
The most direct and reliable method for preparing this compound is through the electrophilic iodination of the commercially available starting material, 4-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the aromatic ring, directing the incoming electrophile to the ortho position.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a well-established procedure for the di-iodination of similar phenolic acids and is expected to provide the mono-iodinated product under controlled stoichiometry.[8]
-
Reaction Setup: In a 500 mL beaker equipped with a magnetic stirrer, dissolve 13.8 g (0.10 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid. Gentle warming may be required for complete dissolution.
-
Reagent Addition: In a separate flask, prepare a solution of 16.2 g (0.10 mol) of iodine monochloride in 100 mL of glacial acetic acid. Add this solution to the stirred 4-hydroxybenzoic acid solution at room temperature. A precipitate may begin to form.
-
Reaction: Gradually heat the reaction mixture on a hot plate with continuous stirring to 80 °C. Maintain this temperature for approximately 40 minutes.
-
Workup: Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with 50 mL of cold glacial acetic acid, followed by 100 mL of cold deionized water to remove residual acid and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound. Dry the final product under vacuum.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.
Caption: Key reactive sites on the this compound scaffold.
Site A: Esterification of the Carboxylic Acid
The carboxylic acid moiety is readily esterified under acidic conditions via the Fischer esterification mechanism. This reaction is typically performed using an excess of the desired alcohol, which also serves as the solvent, to drive the equilibrium towards the product.
Caption: Simplified mechanism of Fischer Esterification.
-
Setup: Suspend 5.28 g (20.0 mmol) of this compound in 50 mL of methanol in a 100 mL round-bottom flask.
-
Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirring suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be further purified by recrystallization or flash column chromatography.
Site B: Etherification of the Phenolic Hydroxyl
The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base, forming a phenoxide nucleophile. This nucleophile can then be alkylated in a Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. For a successful synthesis, a primary alkyl halide should be used to avoid competing elimination reactions.[9]
Note: This protocol requires prior protection or esterification of the carboxylic acid to prevent it from interfering with the base. Assume starting from Methyl 4-hydroxy-3-iodobenzoate.
-
Setup: To a 100 mL round-bottom flask, add 2.78 g (10.0 mmol) of Methyl 4-hydroxy-3-iodobenzoate and 30 mL of anhydrous acetonitrile.
-
Base Addition: Add 2.76 g (20.0 mmol) of anhydrous potassium carbonate.
-
Alkylation: Add 0.75 mL (12.0 mmol) of methyl iodide to the stirring suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C. Stir at this temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Hydrolysis (Saponification): To the crude methyl ester, add 20 mL of a 10% aqueous sodium hydroxide solution and 10 mL of ethanol. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester back to the carboxylic acid.
-
Purification: Cool the mixture and acidify with 6M HCl until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-methoxy-3-iodobenzoic acid.
Site C: Cross-Coupling at the C-I Bond
The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for bond formation under relatively mild conditions.[10] The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a powerful example.[11]
Note: The carboxylic acid may need to be protected as an ester for optimal results, depending on the specific reaction conditions and base used.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine). Stir to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The formation of a triethylammonium iodide precipitate is often observed. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and copper salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Applications in Research and Development
The synthetic utility of this compound is demonstrated by its application as a key intermediate in the synthesis of a variety of target molecules.
-
Medicinal Chemistry: Its derivatives have been investigated for antibacterial and anti-inflammatory properties.[1] The ability to perform cross-coupling reactions at the C-3 position while retaining the phenol and carboxylic acid functionalities allows for the rapid generation of libraries of complex biaryl or styrenyl compounds for structure-activity relationship (SAR) studies.
-
Materials Science: As a trifunctional monomer, it can be used to synthesize highly functionalized aromatic polyesters and polyamides. The iodine atom can be retained for post-polymerization modification or removed via reduction, providing a route to precisely engineered polymer structures.
-
Agrochemicals: The core scaffold is present in various herbicidal and fungicidal compounds. The synthetic handles provided by HIBA allow for systematic modification to optimize biological activity and environmental profile.
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount. This compound and its related isomers are classified as irritants.
-
Hazard Classification: Irritating to eyes, respiratory system, and skin.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid direct contact with skin and eyes.[12]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water.
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.
-
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. 37470-46-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 37470-46-5 [chemicalbook.com]
- 4. 4-Iodobenzoic acid(619-58-9) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
discovery and history of 4-Hydroxy-3-iodobenzoic acid
An In-depth Technical Guide to the Discovery and History of 4-Hydroxy-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a seemingly unassuming aromatic molecule, holds a significant place at the intersection of synthetic organic chemistry, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its discovery, tracing its origins from early explorations of halogenation reactions to its modern applications. We will delve into the historical context of its synthesis, detail established and contemporary experimental protocols, and explore its physicochemical properties and diverse applications. This document serves as a foundational resource for researchers seeking to understand and utilize this versatile chemical building block.
Historical Context and Discovery
The precise moment of the first synthesis of this compound is not memorialized in a singular, celebrated publication. Instead, its discovery is interwoven with the broader, systematic exploration of electrophilic aromatic substitution on phenols and benzoic acids that took place in the late 19th and early 20th centuries. The introduction of iodine into aromatic rings was a subject of intense investigation, driven by the desire to understand the directing effects of substituents and to create novel compounds with potential therapeutic or industrial value.
Early work on the iodination of phenols, the parent aromatic structure of this compound, laid the theoretical groundwork for its eventual synthesis.[1][2] The hydroxyl group of a phenol is a strongly activating ortho-, para-director, making the positions adjacent and opposite to it on the benzene ring highly susceptible to electrophilic attack.[3] Consequently, the iodination of 4-hydroxybenzoic acid (p-hydroxybenzoic acid) would be expected to yield mono-iodinated products at the 3- and 5-positions.
While a specific "discovery" paper is elusive, an index of authors in the 1923 Journal of the Chemical Society, Abstracts references work on "iodo-derivatives of p-hydroxybenzoic acid," indicating that this compound and its isomers were known to the chemical community by this time.[4] Its synthesis was likely achieved through the direct iodination of 4-hydroxybenzoic acid using methods common in that era, such as treatment with iodine in the presence of a base or an oxidizing agent.
The historical significance of iodinated aromatic compounds grew substantially with the development of X-ray contrast media in the 1920s and 1930s. Although this compound itself was not a primary contrast agent, the fundamental understanding of how to incorporate iodine into benzoic acid derivatives was crucial for the development of later, more complex and effective agents like diatrizoate and iothalamate. These agents are all derivatives of a tri-iodinated benzoic acid core, highlighting the importance of the foundational chemistry to which the synthesis of this compound belongs.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and an iodine atom on a benzene ring, imparts a unique combination of properties that make it a valuable synthetic intermediate.
| Property | Value |
| Molecular Formula | C₇H₅IO₃ |
| Molecular Weight | 264.02 g/mol |
| Melting Point | 172-175 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and acetone. |
| pKa | The carboxylic acid proton is acidic, with a pKa value influenced by the electron-withdrawing iodine and electron-donating hydroxyl group. |
The interplay of the functional groups dictates its reactivity. The carboxylic acid can undergo esterification and amidation, the hydroxyl group can be alkylated or acylated, and the iodine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a versatile building block in modern organic synthesis.
Synthesis Methodologies
The synthesis of this compound can be approached through several routes, reflecting both historical methods and more contemporary, efficient protocols.
Historical Approach: Direct Iodination of 4-Hydroxybenzoic Acid
A plausible historical synthesis, and one that is still relevant, involves the direct electrophilic iodination of 4-hydroxybenzoic acid. The hydroxyl group activates the ring towards substitution, primarily at the ortho positions (3 and 5).
Reaction:
A plausible historical synthesis of this compound.
Protocol:
-
Dissolution: 4-Hydroxybenzoic acid is dissolved in a suitable solvent, such as aqueous ethanol or acetic acid.
-
Basification: A mild base, such as sodium bicarbonate, is added to deprotonate the carboxylic acid and facilitate the reaction.
-
Iodination: A solution of iodine (I₂) is added portion-wise to the reaction mixture. An oxidizing agent, such as nitric acid or hydrogen peroxide, can be used to generate the electrophilic iodine species in situ.
-
Workup: The reaction mixture is acidified to precipitate the product.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.
The primary challenge with this method is controlling the regioselectivity and preventing di-iodination, which can occur to form 3,5-diiodo-4-hydroxybenzoic acid.
Modern Synthetic Approach: Iodination with N-Iodosuccinimide (NIS)
Modern synthetic methods often employ milder and more selective iodinating agents. N-Iodosuccinimide (NIS) is a common choice for the iodination of activated aromatic rings.
Workflow for Modern Synthesis:
Modern synthesis workflow for this compound.
Protocol:
-
Reaction Setup: 4-Hydroxybenzoic acid is dissolved in an appropriate aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask.
-
Addition of NIS: N-Iodosuccinimide (1.0-1.2 equivalents) is added to the solution.
-
Reaction: The mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: The product is extracted into an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
This method generally provides higher yields and better selectivity compared to traditional methods.
Applications in Research and Development
This compound serves as a versatile intermediate in several areas of chemical and pharmaceutical research.
Medicinal Chemistry and Drug Discovery
The presence of multiple functional groups allows for the elaboration of the this compound scaffold into more complex molecules with potential biological activity. It has been used as a starting material for the synthesis of compounds with antibacterial and anti-inflammatory properties.[2] The iodine atom can also be a site for radiolabeling, enabling its use in the development of diagnostic imaging agents.
Organic Synthesis
As a bifunctional molecule, it is a valuable building block for the synthesis of complex organic molecules. The iodine atom's ability to participate in cross-coupling reactions is particularly useful for constructing carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Materials Science
The rigid aromatic core of this compound makes it a candidate for incorporation into polymers and liquid crystals. The introduction of the heavy iodine atom can influence the material's properties, such as its refractive index and thermal stability.
Conclusion
While the discovery of this compound may not be attributable to a single pioneering effort, its history is deeply rooted in the systematic advancement of organic chemistry. From its likely origins in the early 20th century as a product of fundamental studies on aromatic iodination, it has evolved into a valuable and versatile building block in modern chemical research. Its unique combination of functional groups ensures its continued relevance in the development of new pharmaceuticals, complex molecular architectures, and advanced materials. This guide has provided a comprehensive overview of its historical context, synthesis, properties, and applications, serving as a valuable resource for the scientific community.
References
Unlocking the Potential of 4-Hydroxy-3-iodobenzoic Acid: A Technical Guide for Novel Research Applications
For Immediate Release
A comprehensive technical guide has been released, detailing promising research avenues for 4-Hydroxy-3-iodobenzoic acid. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining the molecule's potential in medicinal chemistry and materials science.
At its core, this compound is a versatile scaffold, a chemical compound ripe with potential for discovery. Its unique trifunctional aromatic structure—featuring a carboxylic acid, a hydroxyl group, and an iodine atom—presents a compelling starting point for the synthesis of novel bioactive molecules and functional materials. This guide explores the untapped potential of this compound, providing a roadmap for future research and development.
Physicochemical Properties: The Foundation for Innovation
A thorough understanding of a molecule's properties is the bedrock of its application. This compound is a white to off-white solid with a molecular formula of C₇H₅IO₃ and a molecular weight of approximately 264.02 g/mol .[1][2][3][4] Its solubility is limited in water but improves in organic solvents like ethanol and ether.[5] This characteristic is crucial for designing reaction conditions and formulating delivery systems for potential therapeutic agents.
| Property | Value | Source(s) |
| CAS Number | 37470-46-5 | [1][2][3][4] |
| Molecular Formula | C₇H₅IO₃ | [1][2][3] |
| Molecular Weight | ~264.02 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [5] |
| Solubility | Slightly soluble in water; Soluble in some organic solvents | [5] |
| Melting Point | 172-175 °C |
High-Potential Research Area 1: Medicinal Chemistry - A Scaffold for Bioactive Molecules
The structural motifs within this compound make it an attractive candidate for the development of novel therapeutic agents. The presence of the iodine atom, in particular, opens doors to creating derivatives with unique biological activities.
Antimicrobial and Anticancer Agents: The Hydrazone Approach
Recent studies have highlighted the significant antimicrobial and anticancer potential of acylhydrazone derivatives of iodobenzoic acids.[6][7] These compounds have demonstrated efficacy against resistant bacterial strains, including MRSA, and have shown promise in cancer therapy.[6][7] The synthesis of these derivatives from this compound is a promising avenue for discovering new lead compounds.
Caption: Synthetic workflow for producing bioactive acylhydrazones.
Experimental Protocol: Synthesis of Acylhydrazone Derivatives
This protocol is adapted from methodologies for synthesizing similar iodobenzoic acid hydrazones.[7]
-
Esterification: To a solution of this compound (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the acid, extract the product with an organic solvent, and purify to obtain methyl 4-hydroxy-3-iodobenzoate.
-
Hydrazide Formation: Dissolve the methyl ester (1 equivalent) in ethanol and add hydrazine hydrate (10 equivalents). Reflux the mixture for 8-12 hours. Cool the reaction mixture to induce precipitation of the hydrazide. Filter and wash the solid to yield 4-Hydroxy-3-iodobenzohydrazide.
-
Acylhydrazone Synthesis: Dissolve the hydrazide (1 equivalent) in ethanol and add the desired aldehyde (1.1 equivalents). Reflux for 3-5 hours. Cool the solution to allow the acylhydrazone product to crystallize. Filter, wash, and purify by recrystallization.
Enzyme Inhibition: A Targeted Approach
Iodinated benzoic acid derivatives have been investigated as potent inhibitors of various enzymes.[8] The iodine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets. This makes this compound a valuable starting point for designing targeted enzyme inhibitors for a range of diseases.
Experimental Protocol: General Enzyme Inhibition Assay
This is a generalized protocol that should be adapted for the specific enzyme of interest.[8][9][10][11]
-
Reagent Preparation: Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO). Prepare buffer solutions, substrate, and enzyme solutions at the optimal pH and concentration for the specific enzyme assay.
-
Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the inhibitor, and the enzyme solution. Incubate for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
High-Potential Research Area 2: Materials Science - Building Functional Polymers
The reactivity of the carboxylic acid and the potential for the iodine to act as a leaving group in cross-coupling reactions make this compound a versatile monomer for the synthesis of advanced polymers with unique properties.
Radiopaque Polymers for Biomedical Devices
The high atomic number of iodine makes it an excellent attenuator of X-rays.[5] Incorporating iodine-containing monomers like this compound into biocompatible polymers can render them radiopaque. This is highly desirable for medical implants and devices, allowing for their visualization using standard X-ray imaging techniques.[5][12][13][14][15]
Caption: Conceptual workflow for creating radiopaque biomedical devices.
Experimental Protocol: Synthesis of a Radiopaque Polyester
This protocol is a conceptual adaptation based on general polyester synthesis methods.[16]
-
Monomer Preparation: Protect the hydroxyl group of this compound, for example, by acetylation with acetic anhydride.
-
Polycondensation: The protected monomer can be subjected to self-polycondensation at high temperatures under vacuum to form a homopolymer. Alternatively, it can be copolymerized with other hydroxy acids or with a combination of diols and dicarboxylic acids to tailor the polymer's properties.
-
Polymer Characterization: The resulting polymer should be characterized for its molecular weight (e.g., by gel permeation chromatography), thermal properties (e.g., by DSC and TGA), and radiopacity (e.g., by X-ray imaging of a polymer sample).[17][18][19]
Advanced Aromatic Polymers via Cross-Coupling Reactions
The carbon-iodine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[20] This allows for the introduction of various aryl or alkynyl groups, leading to the synthesis of complex aromatic polymers with tailored electronic and physical properties for applications in electronics and advanced materials.
Experimental Protocol: Suzuki Cross-Coupling Reaction
This is a general protocol for a Suzuki coupling reaction that can be adapted for this compound or its esters.[21][22][23][24]
-
Reaction Setup: In a reaction vessel, combine the this compound derivative (1 equivalent), a boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Inert Atmosphere: De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.
Future Directions and Conclusion
The potential research areas for this compound are vast and exciting. Further exploration into its derivatives could yield novel antibiotics to combat antimicrobial resistance, more effective and targeted anticancer drugs, and advanced biomedical materials that improve patient outcomes. The synthetic versatility of this molecule, coupled with the unique properties imparted by its functional groups, makes it a valuable tool in the hands of innovative researchers. This guide serves as a starting point, encouraging the scientific community to delve deeper into the promising world of this compound and its derivatives.
References
- 1. scbt.com [scbt.com]
- 2. 37470-46-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 37470-46-5 | FH70214 [biosynth.com]
- 4. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Polyurethanes with radiopaque properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on two new radiopaque polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Hallmarks of Polymersome Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polymer characterization - Wikipedia [en.wikipedia.org]
- 20. nbinno.com [nbinno.com]
- 21. benchchem.com [benchchem.com]
- 22. Making sure you're not a bot! [oc-praktikum.de]
- 23. benchchem.com [benchchem.com]
- 24. youtube.com [youtube.com]
Navigating the Chemical Landscape of 4-Hydroxy-3-iodobenzoic Acid: A Technical Guide for Researchers
Foreword
In the intricate world of chemical biology and drug discovery, the utility of a molecule is often dictated by its structural nuances and reactive potential. 4-Hydroxy-3-iodobenzoic acid, a seemingly simple aromatic compound, is a case in point. Its strategic placement of hydroxyl, iodo, and carboxylic acid functionalities makes it a versatile scaffold and a valuable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of this compound, moving beyond a superficial overview to deliver field-proven insights and actionable protocols. We will delve into its fundamental properties, synthesis, and diverse applications, with a focus on the "why" behind the "how"—the causal relationships that govern its reactivity and utility in complex biological and chemical systems.
Core Identity: Nomenclature and Physicochemical Properties
A thorough understanding of a compound begins with a clear identification of its various names and a summary of its key physical and chemical characteristics.
Unambiguous Identification: A Compilation of Synonyms
To facilitate comprehensive literature searches and unambiguous communication, it is crucial to be aware of the various synonyms for this compound.
| Identifier Type | Value |
| Systematic (IUPAC) Name | This compound |
| CAS Number | 37470-46-5 |
| Molecular Formula | C₇H₅IO₃ |
| Molecular Weight | 264.02 g/mol |
| Common Synonyms | 3-Iodo-4-hydroxybenzoic acid, 4-Carboxy-2-iodophenol |
| Other Names | Benzoic acid, 4-hydroxy-3-iodo- |
Physicochemical Data Table
The following table summarizes the key physicochemical properties of this compound, which are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Melting Point | 172-175 °C | [1] |
| Boiling Point (Predicted) | 330.0 ± 32.0 °C | [1] |
| Density (Predicted) | 2.155 g/cm³ | [1] |
| pKa (Predicted) | 4.22 ± 0.10 | [1] |
| Storage Temperature | 2-8°C (protect from light) | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The reliable synthesis of this compound is a prerequisite for its use in research and development. The most common and direct approach involves the electrophilic iodination of 4-hydroxybenzoic acid. The electron-donating hydroxyl group activates the aromatic ring, directing the incoming iodine to the ortho position.
Experimental Protocol: Iodination of 4-Hydroxybenzoic Acid
This protocol is adapted from established methods for the iodination of activated aromatic compounds.
Materials:
-
4-Hydroxybenzoic acid
-
Potassium iodide (KI)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Anhydrous ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
-
Dichloromethane or other suitable organic solvent for extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 0.01 mol of 4-hydroxybenzoic acid and 0.01 mol of potassium iodide in a mixture of 15 mL of anhydrous ethanol and 5 mL of water. Stir the mixture until all solids are dissolved.
-
Iodination: While stirring at room temperature (or up to 30°C), slowly add 0.02 mol of sodium hypochlorite solution to the reaction mixture. The addition should be dropwise to control the reaction rate and temperature.
-
Reaction Monitoring: Allow the reaction to proceed for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure (vacuum).
-
Acidification and Extraction: To the residue, add water and then carefully adjust the pH to 3-5 with dilute hydrochloric acid. This will precipitate the crude product. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (2 x 50 mL).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure this compound.[2]
Applications in Drug Discovery and Chemical Biology
The unique structural features of this compound make it a valuable tool in several areas of drug discovery and chemical biology.
A Scaffold for Suzuki-Miyaura Cross-Coupling Reactions
The presence of an iodine atom on the aromatic ring makes this compound an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are common motifs in pharmacologically active compounds.
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound (or its ester derivative) with an arylboronic acid.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.[3]
A Probe for Proteomics and Biomolecule Labeling
The reactivity of this compound and its derivatives allows for their use as labeling agents for proteins and other biomolecules. The carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines (like the side chain of lysine residues) on proteins to form stable amide bonds. The iodine atom can be a stable isotope or a radioisotope (e.g., ¹²⁵I or ¹³¹I) for radiolabeling applications in medical imaging or biological research.
The following diagram illustrates the general concept of using a derivative of this compound for protein labeling.
Caption: A conceptual workflow for protein labeling using an activated derivative of this compound.
A Modulator of Thyroid Hormone Metabolism
The structural similarity of this compound to iodinated tyrosine derivatives, the building blocks of thyroid hormones, suggests its potential to interact with the enzymes involved in thyroid hormone metabolism. Specifically, it has been investigated as an inhibitor of deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones.
Thyroid hormone signaling is tightly regulated by the conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3) by deiodinases. Type I and Type II deiodinases activate T4 to T3, while Type III deiodinase inactivates both T4 and T3.[4] The inhibition of these enzymes can have profound physiological effects.
Caption: The central role of deiodinases in thyroid hormone metabolism and the potential inhibitory action of this compound.[4][5]
A Constituent of Screening Compound Libraries
This compound and its derivatives are often included in compound screening libraries for high-throughput screening (HTS) campaigns aimed at identifying novel enzyme inhibitors or other bioactive molecules.[6] Its relatively simple structure and diverse reactive handles make it an attractive starting point for hit-to-lead optimization in drug discovery programs.
Conclusion
This compound is a multifaceted compound with significant potential for researchers in the life sciences. Its utility as a building block in organic synthesis, a tool for bioconjugation and proteomics, and a probe for investigating enzymatic pathways underscores its importance. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the laboratory and in the development of new therapeutics.
References
A Comprehensive Technical Guide to the Physicochemical Characterization of 4-Hydroxy-3-iodobenzoic Acid: Melting and Decomposition Points
An In-depth Technical Guide
Abstract: This technical guide provides an in-depth analysis of the key physicochemical properties of 4-Hydroxy-3-iodobenzoic acid, with a primary focus on its melting point and thermal stability. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causality behind experimental observations and the protocols required to generate reliable, reproducible data. We will explore the theoretical underpinnings of phase transitions, analyze the variability in reported melting point data, and provide detailed, self-validating experimental protocols for accurate characterization. The guide emphasizes the critical importance of sample purity and precise technique in obtaining data that meets the highest standards of scientific integrity.
Part 1: Introduction to this compound
Chemical Identity and Structure
This compound is an aromatic carboxylic acid, a derivative of benzoic acid with hydroxyl and iodine substituents on the phenyl ring.[1] These functional groups dictate its chemical reactivity, physical properties, and potential applications. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 37470-46-5.[2][3][4]
The structural arrangement of the hydroxyl, iodo, and carboxyl groups facilitates intermolecular interactions, particularly hydrogen bonding, which significantly influences its solid-state properties, such as crystal lattice energy and, consequently, its melting point.
Significance in Research and Development
This compound serves as a valuable building block in organic synthesis and a biochemical for research purposes.[2][5] Its structure is relevant in the development of more complex molecules, where the iodine atom can be a site for further functionalization through cross-coupling reactions, and the phenolic and carboxylic acid groups offer handles for various chemical transformations. Understanding its physical properties is a prerequisite for its effective use in designing synthetic routes, developing purification strategies, and formulating new chemical entities.
Part 2: Theoretical Principles of Phase Transitions
The Melting Point Phenomenon: A Criterion for Purity
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase, where the solid and liquid phases are in equilibrium.[6] For a pure, crystalline organic compound, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point (typically 0.5-1.0°C).[7] This physical constant is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice—stronger forces require more thermal energy to overcome, resulting in a higher melting point.[8] In the case of this compound, the hydrogen bonding capabilities of the carboxylic acid and hydroxyl groups are the dominant intermolecular forces.
The Impact of Impurities: Melting Point Depression
The presence of even small amounts of soluble impurities will almost invariably cause a depression of the melting point and a broadening of the melting range.[6][7][9] This phenomenon is a colligative property, meaning it depends on the concentration of the solute (impurity) and not its identity. Thermodynamically, the impurity disrupts the uniform crystal lattice, reducing the energy required to break it apart. This principle is the foundation of the "mixed melting point" technique, a powerful and straightforward method for confirming the identity of a compound.[9][10]
Thermal Decomposition: When a Boiling Point is Not Attainable
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12] However, many complex organic molecules are not thermally stable enough to reach their theoretical boiling point. Instead, the input of thermal energy causes covalent bonds within the molecule to rupture, leading to irreversible chemical degradation or decomposition.[1] For this compound, heating to high temperatures likely induces decarboxylation (loss of CO2) and other degradation pathways before it can boil. Observing this decomposition is a critical aspect of its thermal characterization.
Part 3: Physicochemical Properties of this compound
Summary of Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 37470-46-5 | [2][3][4] |
| Molecular Formula | C₇H₅IO₃ | [1][3][4] |
| Molar Mass | 264.02 g/mol | [3][4] |
| Appearance | White to off-white solid / crystalline powder | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [1] |
| Thermal Stability | Decomposes before boiling | [1] |
Analysis of Reported Melting Point Data
A review of available data reveals some variability in the reported melting point for this compound. This is not uncommon for complex organic molecules and underscores the importance of a standardized determination method.
| Reported Melting Point (°C) | Source(s) |
| 165 - 170 °C | [1] |
| 168 - 172 °C | [1] |
| 238 - 241 °C | [1] |
Expert Analysis of Discrepancies: The significant variation, particularly the outlier range of 238-241°C, can be attributed to several factors:
-
Purity: The most common cause for lower and broader melting ranges is the presence of impurities from the synthesis, such as starting materials or by-products.[7][9] The ranges around 165-172°C may represent samples of varying purity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and a distinct melting point. The higher range could potentially correspond to a more stable, higher-melting polymorph.
-
Experimental Error: Differences in apparatus calibration, heating rate, and subjective interpretation of the melting onset and completion can lead to inconsistent results.
Without further analytical data (e.g., DSC, X-ray crystallography), the most frequently cited ranges suggest a melting point in the region of 165-172°C . Any significant deviation from this should prompt a thorough purity analysis of the sample.
Part 4: Experimental Protocols for Characterization
Pre-analysis: Sample Preparation and Purity Assessment
The validity of any melting point determination is contingent on the quality of the sample.
-
Purification: If the sample is synthesized in-house, it must be purified, typically by recrystallization from an appropriate solvent system, until a constant melting point is achieved.
-
Drying: The sample must be thoroughly dried under vacuum to remove any residual solvent, as solvents will act as impurities and depress the melting point.
-
Sample Comminution: The dried sample should be ground into a fine, uniform powder using a mortar and pestle.[7] This ensures efficient and even heat transfer within the capillary tube.
Protocol 1: Determination of the Melting Point Range (Capillary Method)
This protocol describes the use of a standard melting point apparatus (e.g., Thiele tube or digital device).
Methodology:
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample to pack a small amount of material. Tap the sealed end of the tube on a hard surface to force the powder to the bottom.[6][8] The final packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-15°C/min) to find a rough estimate.[7] Allow the apparatus to cool to at least 20°C below this approximate value before proceeding.
-
Accurate Determination: Set the apparatus to heat at a slow, constant rate of 1-2°C per minute, starting at least 15°C below the expected melting point.[7] A slow ramp rate is critical to ensure the sample and thermometer temperatures are in equilibrium.
-
Record T₁: Note the temperature (T₁) at which the first tiny droplet of liquid becomes visible within the solid matrix.
-
Record T₂: Note the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.
-
Reporting: Report the result as a melting range, T₁ - T₂. For a pure sample, this range should be narrow (≤ 2°C).
Diagram 1: Workflow for Melting Point Determination
References
- 1. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]
- 2. This compound | 37470-46-5 [chemicalbook.com]
- 3. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]
- 4. scbt.com [scbt.com]
- 5. This compound 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. athabascau.ca [athabascau.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
Theoretical and Practical Frameworks for 4-Hydroxy-3-iodobenzoic Acid in Synthetic and Computational Chemistry
An In-depth Technical Guide for Researchers
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the multifaceted nature of 4-Hydroxy-3-iodobenzoic acid. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's synthesis, reactivity, and, most critically, the theoretical and computational methodologies that can be leveraged to explore its potential in modern chemical research. We will delve into the causality behind experimental choices and outline how computational tools can predict molecular behavior and guide future discovery.
Core Molecular Profile of this compound
This compound (IUPAC name: this compound) is a halogenated derivative of p-hydroxybenzoic acid (PHBA).[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene ring, makes it a uniquely versatile building block in organic synthesis.[2] The interplay of these functional groups dictates its chemical reactivity and provides multiple handles for synthetic modification, making it a valuable intermediate in the development of pharmaceuticals and functional materials.[3]
Physicochemical Properties
The empirical data for this compound provides the foundational knowledge for its handling, storage, and application in reaction design. Key properties are summarized below. It is important to note that physical properties such as melting point can vary between sources, often due to the purity of the sample and the measurement technique.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IO₃ | [4][5] |
| Molar Mass | ~264.02 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline solid/powder | [6] |
| Melting Point | 168-172 °C or 238-241 °C | [6] |
| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [6] |
| pKa (estimated) | ~3.87 (Weakly acidic due to the carboxyl group) | [6] |
| SMILES | C1=CC(=C(C=C1C(=O)O)I)O | [4][7] |
| InChIKey | BJZXBZGGLXHODK-UHFFFAOYSA-N | [7] |
Synthesis and Purification: An Experimental Protocol
The most common and logical route for the synthesis of this compound is the direct electrophilic iodination of the readily available precursor, 4-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the positions ortho to it.
Rationale for Method Selection
The choice of an iodinating agent is critical. While molecular iodine (I₂) is a weak electrophile, its reactivity can be enhanced by an oxidizing agent. A combination of iodine and iodic acid (HIO₃) provides a simple and effective method for the regioselective iodination of activated aromatic compounds like phenols.[8] This method avoids the use of harsh catalysts and often results in high yields. An alternative, also widely used for activated systems, is Iodine Monochloride (ICl), which is more polarized (Iδ+-Clδ-) and thus a more potent electrophile than I₂.[9]
Detailed Experimental Protocol: Iodination using ICl
This protocol is adapted from established procedures for the iodination of substituted phenols.[9]
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
4-hydroxybenzoic acid
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Deionized water
-
Sodium bisulfite (NaHSO₃) solution (5% w/v)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid. Stir the mixture until all solid has dissolved.
-
Reagent Addition: Gently heat the solution to 60-65 °C. In a separate beaker, carefully prepare a solution of 16.2 g (0.1 mol) of iodine monochloride (ICl) in 40 mL of glacial acetic acid. Add this ICl solution dropwise to the heated 4-hydroxybenzoic acid solution over a period of 30-40 minutes.
-
Reaction Monitoring: Maintain the reaction temperature at 65 °C and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting material and the appearance of a new, lower Rf spot corresponding to the product. Allow the reaction to proceed for 4-5 hours.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form. Pour the reaction mixture into 500 mL of cold deionized water with stirring.
-
Quenching: To remove any unreacted iodine, add a 5% aqueous solution of sodium bisulfite dropwise until the characteristic brown/purple color of iodine disappears.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and inorganic salts.
-
Drying: Dry the collected solid under vacuum at 50-60 °C to yield this compound. The product is typically a white to off-white solid.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Spectroscopic Analysis
Confirming the structure of the synthesized product is paramount. A combination of spectroscopic techniques provides a comprehensive profile of the molecule, validating the connectivity and chemical environment of each atom. While specific experimental spectra for this compound are not widely published, we can predict the expected data based on established principles of spectroscopy.[10][11]
| Technique | Predicted Observations & Rationale |
| ¹H NMR | ~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH), broad due to hydrogen bonding. ~9-10 ppm (singlet, 1H): Phenolic proton (-OH), broad. ~8.2 ppm (doublet, 1H): Aromatic proton ortho to -COOH. ~7.6 ppm (doublet of doublets, 1H): Aromatic proton ortho to -I and meta to -COOH. ~7.0 ppm (doublet, 1H): Aromatic proton ortho to -OH and meta to -COOH. Rationale: The predicted shifts and splitting patterns are based on the deshielding effects of the electron-withdrawing carboxyl and iodo groups and the shielding effect of the hydroxyl group. |
| ¹³C NMR | ~170 ppm: Carboxylic acid carbon (-COOH). ~160 ppm: Carbon attached to the -OH group. ~140 ppm: Aromatic carbon ortho to -COOH. ~130 ppm: Aromatic carbon ortho to -I. ~115-125 ppm: Other aromatic carbons. ~90 ppm: Carbon attached to the -I group (ipso-carbon). Rationale: The chemical shifts are determined by the electronic environment; the iodo-substituted carbon is expected to be significantly upfield due to the heavy atom effect. |
| IR Spectroscopy | 3200-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid. ~3300 cm⁻¹ (broad): O-H stretch of the phenolic group. ~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1600, 1580 cm⁻¹: C=C stretching of the aromatic ring. ~1200-1300 cm⁻¹: C-O stretching vibrations. Rationale: These absorption bands are characteristic of the key functional groups present in the molecule.[12] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z ≈ 264. Key Fragments: m/z ≈ 247 [M - OH]⁺ m/z ≈ 219 [M - COOH]⁺ m/z ≈ 127 [I]⁺ Rationale: The mass spectrum confirms the molecular weight and provides structural information through characteristic fragmentation patterns.[13] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective transformations and its use as a scaffold in constructing more complex molecules.
-
Aryl Iodide: The carbon-iodine bond is the most versatile site for modification. The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis.[3]
-
Carboxylic Acid: This group can readily undergo standard transformations like esterification (reaction with an alcohol under acidic conditions) and amidation (reaction with an amine, often requiring an activating agent).
-
Phenolic Hydroxyl: The hydroxyl group can be alkylated to form ethers or acylated to form esters. It also weakly influences the acidity and reactivity of the molecule.
Caption: Key reaction pathways for this compound.
A Guide to Theoretical Studies on this compound
While specific computational studies on this molecule are not abundant in the literature, its structure is well-suited for analysis using modern computational chemistry techniques. Such studies are invaluable for predicting properties, understanding reactivity, and guiding the design of new molecules, particularly in drug discovery.[14][15]
Quantum Mechanics: Predicting Molecular Properties with DFT
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for studying the electronic structure of molecules.[16] For a molecule like this compound, DFT calculations can provide deep insights that are difficult or impossible to obtain experimentally.
Why use DFT? DFT offers a favorable balance between computational cost and accuracy, making it ideal for molecules of this size. It can reliably predict geometries, electronic properties, and spectroscopic data.[17]
Key Applications:
-
Geometry Optimization: Determines the most stable 3D conformation of the molecule, providing precise bond lengths and angles.
-
Electronic Structure Analysis: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
-
Spectroscopic Prediction: DFT can calculate vibrational frequencies, which can be directly compared to experimental IR spectra to aid in peak assignment. It can also predict NMR chemical shifts, helping to validate experimentally obtained data.
-
Reaction Mechanism Exploration: For reactions involving this molecule, DFT can be used to map the potential energy surface, identify transition states, and calculate activation energies, thereby elucidating the reaction mechanism.
Molecular Docking: Probing Interactions with Biological Targets
Given its role as an intermediate for APIs, understanding how derivatives of this compound might interact with biological targets (e.g., proteins, enzymes) is crucial for drug development.[18] Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor).[14]
The Workflow: The process involves preparing the 3D structures of both the ligand (the molecule of interest) and the protein target, defining a binding site on the protein, and then using a scoring algorithm to evaluate and rank different binding poses.
Caption: A typical workflow for a molecular docking experiment.
ADMET Prediction
For any compound being considered for pharmaceutical development, predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential. Computational models, often using machine learning and QSAR (Quantitative Structure-Activity Relationship) approaches, can estimate properties like solubility, permeability, metabolic stability, and potential toxicity early in the discovery process, saving significant time and resources.[14]
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile platform for synthetic innovation and a compelling subject for theoretical investigation. Its well-defined structure allows for predictable reactivity in a range of important chemical transformations, particularly in the construction of complex molecular architectures via cross-coupling reactions. The true potential of this molecule, however, can be most effectively unlocked by integrating classical laboratory synthesis with modern computational chemistry. By using theoretical tools like DFT and molecular docking, researchers can gain a priori knowledge of molecular properties, reactivity, and biological interactions, enabling a more rational and efficient approach to the design of novel drugs and materials. This guide provides the foundational framework for both the practical application and the theoretical exploration of this valuable chemical entity.
References
- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. This compound (2IPCOOH) | C7H5IO3 | CID 449473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 37470-46-5 | FH70214 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]
- 7. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]
- 8. researchgate.net [researchgate.net]
- 9. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. lehigh.edu [lehigh.edu]
- 14. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]
- 15. Computational Chemistry | Department of Chemistry [chemistry.oregonstate.edu]
- 16. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
- 17. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of 4-Hydroxy-3-iodobenzoic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Hydroxy-3-iodobenzoic acid, a seemingly simple aromatic compound, has emerged as a highly versatile and valuable building block for researchers, medicinal chemists, and professionals in drug development. Its unique trifunctional nature, possessing a carboxylic acid, a phenolic hydroxyl group, and an iodine atom on a benzene ring, offers a rich platform for a diverse array of chemical transformations. The presence of the iodo-substituent, in particular, opens the door to a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium- and copper-catalyzed cross-coupling reactions.
This comprehensive guide delves into the practical applications of this compound in organic synthesis. Moving beyond theoretical concepts, we provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Ullmann couplings, as well as etherification and esterification reactions. The causality behind experimental choices, potential challenges, and strategies for overcoming them are discussed to ensure scientific integrity and empower researchers to confidently utilize this remarkable molecule in their synthetic endeavors.
Chemical Properties and Reactivity Profile
This compound is a white to off-white solid with a molecular weight of 264.02 g/mol .[1][2][3] Its reactivity is governed by the interplay of its three functional groups:
-
Carboxylic Acid: This group is acidic and can undergo typical reactions such as esterification and amidation. Its presence can also influence the reactivity of the aromatic ring.
-
Phenolic Hydroxyl Group: The hydroxyl group is also acidic, albeit less so than the carboxylic acid. It can participate in etherification and esterification reactions. Its electron-donating nature activates the aromatic ring towards electrophilic substitution.
-
Iodine Atom: The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a variety of cross-coupling reactions where it serves as an electrophilic partner.
The strategic manipulation of these functional groups, often requiring careful consideration of chemoselectivity and the use of protecting groups, is the key to unlocking the full synthetic potential of this molecule.
Core Applications in Cross-Coupling Reactions
The iodo-substituent of this compound makes it a prime candidate for a range of powerful cross-coupling reactions, enabling the formation of biaryl systems, alkynyl derivatives, and other valuable structural motifs.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of C(sp²)–C(sp²) bonds.[4] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[4] The reaction of this compound with various arylboronic acids provides a direct route to a diverse array of biaryl carboxylic acids, which are prevalent in many biologically active molecules.[5][6]
Causality of Experimental Choices:
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though other catalysts and ligands can be screened for optimal performance. The ligand stabilizes the palladium center and modulates its reactivity.
-
Base: A base is crucial for the transmetalation step, activating the boronic acid. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in an aqueous solution.
-
Solvent: A mixed solvent system, such as toluene/ethanol/water or dioxane/water, is typically employed to dissolve both the organic reactants and the inorganic base.[7]
-
Protecting Groups: The acidic protons of the carboxylic acid and hydroxyl group can potentially interfere with the basic reaction conditions. While some Suzuki couplings tolerate these functional groups, protection may be necessary for sensitive substrates or to improve yields. Esterification of the carboxylic acid (e.g., as a methyl or ethyl ester) is a common strategy. The hydroxyl group can be protected as a methyl or benzyl ether if necessary.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-Hydroxy-3-iodobenzoate with Phenylboronic Acid
This protocol details the synthesis of methyl 4-hydroxy-3'-phenylbenzoate. The carboxylic acid is protected as a methyl ester to prevent potential side reactions.
Materials:
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add methyl 4-hydroxy-3-iodobenzoate, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Then, add a degassed 3:1:1 mixture of toluene, ethanol, and water via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | Room Temp - 80 |
Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8][9] The Sonogashira coupling of this compound or its esters provides a direct route to 4-hydroxy-3-(alkynyl)benzoic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science.[1]
Causality of Experimental Choices:
-
Dual Catalysis: The reaction relies on a synergistic interplay between palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne.[1][10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and to neutralize the hydrogen iodide generated during the reaction.
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
-
Chemoselectivity: Similar to the Suzuki coupling, protection of the carboxylic acid as an ester is often advantageous to prevent side reactions with the amine base. The phenolic hydroxyl group is generally tolerated under standard Sonogashira conditions.
Experimental Protocol: Sonogashira Coupling of Ethyl 4-Hydroxy-3-iodobenzoate with Phenylacetylene
This protocol describes the synthesis of ethyl 4-hydroxy-3-(phenylethynyl)benzoate.
Materials:
-
Ethyl 4-hydroxy-3-iodobenzoate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add ethyl 4-hydroxy-3-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Base Addition: Add anhydrous THF and triethylamine. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution (to remove the copper catalyst) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Catalytic Cycles in Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Ullmann Condensation: Formation of Diaryl Ethers
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[11][12][13] This reaction provides a valuable method for synthesizing aryloxy-benzoic acid derivatives from this compound. These products are of interest in medicinal chemistry and materials science.
Causality of Experimental Choices:
-
Copper Catalyst: Traditionally, copper powder or copper(I) salts are used. Modern protocols often employ copper catalysts with specific ligands to improve reactivity and lower reaction temperatures.[14]
-
Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or pyridine are typically used.
-
Ligands: The use of ligands like 1,10-phenanthroline or N,N-dimethylglycine can significantly accelerate the reaction and allow for milder conditions.[15]
-
Chemoselectivity: In the reaction of this compound with a phenol, both the carboxylic acid and the phenolic hydroxyl group of the starting material can be deprotonated by the base. However, the Ullmann coupling is generally selective for the C-I bond. To avoid potential complications, protection of the carboxylic acid as an ester is a prudent strategy.
Experimental Protocol: Ullmann Condensation of Methyl 4-Hydroxy-3-iodobenzoate with Phenol
This protocol describes the synthesis of methyl 4-hydroxy-3-phenoxybenzoate.
Materials:
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 equiv)
-
Phenol (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Dilute hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add methyl 4-hydroxy-3-iodobenzoate, phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. Wash the filtrate with dilute HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Functional Group Transformations: Etherification and Esterification
Beyond cross-coupling reactions, the hydroxyl and carboxylic acid moieties of this compound allow for a range of functional group interconversions.
Etherification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be readily converted to an ether via the Williamson ether synthesis.[2][16][17][18][19] This reaction involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.
Causality of Experimental Choices:
-
Base: A suitable base is required to deprotonate the phenol. For simple alkylations, bases like potassium carbonate or sodium hydride are effective.
-
Solvent: Polar aprotic solvents such as DMF or acetone are commonly used.
-
Alkylating Agent: Primary alkyl halides are the best electrophiles for this Sₙ2 reaction. Secondary and tertiary alkyl halides can lead to elimination side products.
-
Chemoselectivity: When both the hydroxyl and carboxylic acid groups are present, a strong base like sodium hydride will deprotonate both. However, the resulting carboxylate is a much weaker nucleophile than the phenoxide, so O-alkylation of the phenol is the predominant reaction. For maximum selectivity, the carboxylic acid can be protected as an ester.
Experimental Protocol: Williamson Ether Synthesis of this compound with Ethyl Iodide
This protocol describes the synthesis of 4-ethoxy-3-iodobenzoic acid.
Materials:
-
This compound (1.0 equiv)
-
Ethyl iodide (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetone
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous acetone. Add potassium carbonate and ethyl iodide.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.
-
Acidification: Extract the aqueous layer with ethyl acetate. Acidify the combined aqueous layers with dilute HCl to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Esterification of the Carboxylic Acid Group
The carboxylic acid group of this compound can be esterified through various methods, with the Fischer-Speier esterification being a common choice.[11][20][21][22][23] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[11][20][21][22][23]
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Alcohol: The alcohol serves as both the reactant and often the solvent, used in large excess to drive the equilibrium towards the ester product (Le Châtelier's principle).
-
Water Removal: The reaction produces water as a byproduct. Removing this water, for instance, by using a Dean-Stark apparatus, can also shift the equilibrium to favor ester formation.
-
Chemoselectivity: The Fischer esterification is generally selective for the carboxylic acid over the phenolic hydroxyl group under typical conditions. However, prolonged reaction times or harsh conditions could potentially lead to some etherification of the phenol as a side reaction.
Experimental Protocol: Fischer Esterification of this compound with Methanol
This protocol describes the synthesis of methyl 4-hydroxy-3-iodobenzoate.
Materials:
-
This compound (1.0 equiv)
-
Methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend this compound in a large excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Application in the Synthesis of Bioactive Molecules: The Case of Thyroxine Analogs
This compound and its derivatives are valuable precursors in the synthesis of various biologically active molecules, including analogs of the thyroid hormone thyroxine.[7][24] The core structure of thyroxine contains a diaryl ether linkage and iodinated aromatic rings, functionalities that can be constructed using the reactions described in this guide. For example, Ullmann-type couplings can be employed to create the diaryl ether backbone, and the iodo-substituents can be introduced at various stages of the synthesis. The ability to perform these transformations on a molecule already containing hydroxyl and carboxyl groups (or their protected forms) makes this compound a strategic starting point for the synthesis of these complex and important molecules.
Conclusion: A Powerful Tool for the Synthetic Chemist
This compound is a testament to the power of multifunctional building blocks in organic synthesis. Its unique combination of a reactive iodine atom and versatile hydroxyl and carboxylic acid groups provides a rich platform for a wide range of synthetic transformations. By understanding the principles of chemoselectivity and employing appropriate reaction conditions and protection strategies, researchers can leverage this molecule to efficiently construct complex and valuable compounds for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full potential of this remarkable synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gold-chemistry.org [gold-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Khan Academy [khanacademy.org]
- 20. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. athabascau.ca [athabascau.ca]
- 23. Fischer Esterification [organic-chemistry.org]
- 24. benchchem.com [benchchem.com]
The Versatile Scaffold: 4-Hydroxy-3-iodobenzoic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount. Among these, 4-hydroxy-3-iodobenzoic acid has emerged as a particularly valuable and versatile scaffold. Its unique trifunctional arrangement—a carboxylic acid, a hydroxyl group, and an iodine atom on an aromatic ring—provides a rich platform for a diverse range of medicinal chemistry applications. This guide offers an in-depth exploration of the utility of this compound, complete with detailed application notes and validated protocols for its use in radiolabeling, as a precursor for bioactive enzyme inhibitors, in the synthesis of thyroid hormone analogs, and as a strategic fragment in drug discovery campaigns.
Introduction to a Privileged Scaffold
This compound (4H3IBA) is a commercially available compound whose strategic importance lies in the distinct reactivity of its functional groups. The carboxylic acid provides a handle for amide bond formation, esterification, or salt formation. The phenolic hydroxyl group can be alkylated or acylated and influences the electronic properties of the ring. The iodine atom, a key feature, serves as a site for radioiodination, cross-coupling reactions, or as a bulky, lipophilic substituent to enhance binding affinity to biological targets. This unique combination of features makes 4H3IBA a powerful tool in the medicinal chemist's arsenal.
Application 1: Radiolabeling of Biomolecules for Imaging and Therapy
One of the most prominent applications of this compound is in the field of nuclear medicine, specifically for the radioiodination of proteins and peptides. The resulting radiolabeled biomolecules are invaluable tools for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and for targeted radiotherapy.
The Chemistry of Activation and Conjugation
The direct radioiodination of biomolecules can often lead to loss of biological activity. An indirect labeling approach using a bifunctional chelating agent, such as an activated ester of radioiodinated benzoic acid, offers a milder and more controlled method. This compound is an ideal precursor for this purpose. It can be readily radioiodinated and then converted to an N-hydroxysuccinimide (NHS) ester, which selectively reacts with primary amines (e.g., lysine residues) on proteins to form stable amide bonds.
The synthesis of the key intermediate, N-succinimidyl 4-hydroxy-3-iodobenzoate (SHIB), is a two-step process. First, 4-hydroxybenzoic acid is iodinated with a source of radioiodine, followed by activation of the carboxylic acid with N-hydroxysuccinimide.
Caption: Workflow for protein radioiodination using this compound.
Protocol: Synthesis of N-Succinimidyl 4-hydroxy-3-[¹³¹I]iodobenzoate ([¹³¹I]SHIB) and Radioiodination of a Monoclonal Antibody.[1]
This protocol outlines the synthesis of the radioiodinated labeling agent and its subsequent conjugation to a monoclonal antibody (mAb).
Materials:
-
4-Hydroxybenzoic acid
-
Sodium iodide [¹³¹I]
-
Chloramine-T
-
Sodium metabisulfite
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
PD-10 desalting column
-
Thin-layer chromatography (TLC) system
-
High-performance liquid chromatography (HPLC) system
Procedure:
Part A: Synthesis of 4-Hydroxy-3-[¹³¹I]iodobenzoic Acid
-
To a solution of 4-hydroxybenzoic acid (10 mg) in 0.5 mL of ethanol, add 1 mCi of Na[¹³¹I].
-
Add 20 µL of freshly prepared Chloramine-T solution (10 mg/mL in water).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Quench the reaction by adding 50 µL of sodium metabisulfite solution (10 mg/mL in water).
-
Acidify the solution with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 1 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.
Part B: Synthesis of N-Succinimidyl 4-hydroxy-3-[¹³¹I]iodobenzoate ([¹³¹I]SHIB)
-
Dissolve the dried 4-hydroxy-3-[¹³¹I]iodobenzoic acid in 200 µL of anhydrous DMF.
-
Add N-hydroxysuccinimide (5 mg) and dicyclohexylcarbodiimide (10 mg).
-
Stir the reaction mixture at room temperature for 2 hours.
-
The crude [¹³¹I]SHIB solution is typically used directly for the conjugation step without further purification.
Part C: Radioiodination of Monoclonal Antibody
-
To a solution of the mAb (1 mg in 0.5 mL of 0.1 M borate buffer, pH 8.5), add the crude [¹³¹I]SHIB solution from Part B.
-
Incubate the reaction mixture at 4°C for 4 hours with gentle stirring.
-
Purify the radiolabeled mAb from unreacted [¹³¹I]SHIB and other small molecules using a PD-10 desalting column equilibrated with PBS.
-
Collect the protein-containing fractions and determine the radiochemical purity by TLC or HPLC.
Quantitative Data:
| Step | Parameter | Typical Value | Reference |
| Synthesis | Radiochemical yield of [¹³¹I]SHIB | 40-56% | [1] |
| Conjugation | Labeling yield with mAb | 10-15% | [1] |
| Quality Control | Specific binding of [¹³¹I]SHIB-mAb | 78 ± 3% | [1] |
Application 2: Synthesis of Bioactive Hydrazone Derivatives
This compound can be readily converted into its corresponding hydrazide, which serves as a versatile intermediate for the synthesis of hydrazone derivatives. Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[2][3]
Rationale for Hydrazone Synthesis
The synthesis of hydrazones from 4-hydroxy-3-iodobenzohydrazide introduces a diverse range of substituents, allowing for the exploration of structure-activity relationships (SAR). The iodinated phenyl ring, the hydroxyl group, and the newly introduced functionalities on the hydrazone moiety all contribute to the overall biological profile of the molecule.
Caption: Synthetic pathway to hydrazone derivatives from this compound.
Protocol: Synthesis of a Novel Hydrazone Derivative and Evaluation of its Antimicrobial Activity.[2]
This protocol describes the synthesis of a hydrazone derivative from 4-hydroxy-3-iodobenzohydrazide and a substituted aldehyde, followed by an assessment of its antimicrobial properties.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric acid
-
Hydrazine hydrate
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar
-
Sabouraud dextrose agar
-
Standard antibiotic and antifungal discs
Procedure:
Part A: Synthesis of Methyl 4-hydroxy-3-iodobenzoate
-
Reflux a mixture of this compound (10 g), methanol (100 mL), and concentrated sulfuric acid (2 mL) for 8 hours.
-
Cool the reaction mixture and pour it into ice-cold water (500 mL).
-
Filter the precipitated solid, wash with water, and recrystallize from aqueous ethanol to obtain the methyl ester.
Part B: Synthesis of 4-Hydroxy-3-iodobenzohydrazide
-
Reflux a mixture of methyl 4-hydroxy-3-iodobenzoate (5 g), hydrazine hydrate (10 mL), and ethanol (50 mL) for 6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated hydrazide, wash with water, and dry.
Part C: Synthesis of Hydrazone Derivative
-
Reflux a mixture of 4-hydroxy-3-iodobenzohydrazide (1 mmol), the substituted aldehyde (1 mmol), and ethanol (20 mL) with a few drops of glacial acetic acid for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter the precipitated solid.
-
Wash the solid with cold ethanol and dry to obtain the pure hydrazone derivative.
Part D: Antimicrobial Activity Assay (Disc Diffusion Method)
-
Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Spread a suspension of the test microorganism evenly on the agar surface.
-
Place sterile paper discs (6 mm diameter) impregnated with a known concentration of the synthesized hydrazone derivative on the agar surface.
-
Use standard antibiotic/antifungal discs as positive controls and a disc with the solvent (e.g., DMSO) as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc.
Expected Results: The synthesized hydrazone derivatives are expected to show varying degrees of antimicrobial activity. For instance, certain derivatives have demonstrated beneficial antimicrobial effects, even against resistant strains like MRSA.[3]
Application 3: Precursor for Thyroid Hormone Analogs
Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism, growth, and development. Their structures are based on a diphenyl ether core with iodine substituents. This compound, with its iodinated phenolic ring, serves as a valuable starting material for the synthesis of thyroid hormone analogs. These analogs are instrumental in studying the mechanism of thyroid hormone action and for the development of new therapeutic agents for thyroid-related disorders.[4]
Synthetic Strategy
The synthesis of thyroid hormone analogs from this compound typically involves an Ullmann condensation or a similar cross-coupling reaction to form the diaryl ether linkage. The hydroxyl group of this compound can be coupled with another substituted aromatic ring to construct the core structure of the analog.
References
- 1. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
experimental protocol for Suzuki coupling with 4-Hydroxy-3-iodobenzoic acid
An Application Guide to the Suzuki-Miyaura Cross-Coupling with 4-Hydroxy-3-iodobenzoic Acid
Introduction: Synthesizing Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organic halide or triflate.[1][4][5]
This guide provides a detailed protocol and in-depth analysis for the Suzuki-Miyaura coupling of a particularly valuable and challenging substrate: this compound. The resulting biaryl carboxylic acid motifs are prevalent in numerous biologically active molecules and are key intermediates in drug discovery.[6][7] The presence of both a phenolic hydroxyl group and a carboxylic acid function on the starting material requires careful consideration of the reaction conditions to achieve a successful and high-yielding transformation. This document is intended for researchers, scientists, and professionals in drug development, offering both a practical experimental workflow and the scientific rationale behind each step.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex, which is generally accepted to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound.[5][9] This step forms a Pd(II) intermediate. The reactivity of the organic halide is crucial, with the general trend being I > Br > OTf >> Cl.[4] The use of an iodo-substituted substrate, as in this case, facilitates a rapid oxidative addition, which is often the rate-determining step of the cycle.[5]
-
Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium(II) center.[1] A base is essential for this process.[10][11][12] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which then readily transfers its organic moiety to the palladium complex, displacing the halide.[10][11] The choice of base is critical to ensure efficient transmetalation without promoting undesirable side reactions.
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the biaryl product.[9] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a generalized yet robust procedure. Optimization may be required depending on the specific aryl boronic acid used as the coupling partner.
Materials and Reagents
| Reagent/Material | Purpose | Typical Stoichiometry/Amount | Notes |
| This compound | Aryl Halide Substrate | 1.0 equiv | Ensure purity. |
| Aryl Boronic Acid | Coupling Partner | 1.1 - 1.5 equiv | Purity is crucial; impurities can affect catalyst activity. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 1 - 5 mol% | Tetrakis(triphenylphosphine)palladium(0) is a reliable choice.[13] Other catalysts may be used. |
| Base (e.g., K₂CO₃ or K₃PO₄) | Activates Boronic Acid | 2.0 - 3.0 equiv | Potassium carbonate is a good starting point. K₃PO₄ may be better for less reactive substrates.[14] |
| Solvent (e.g., 1,4-Dioxane/Water) | Reaction Medium | 4:1 to 10:1 mixture | A mixed solvent system is used to dissolve both organic reactants and the inorganic base.[1] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed | For drying the organic layer during workup. |
| Ethyl Acetate (EtOAc) | Extraction Solvent | As needed | |
| Hydrochloric Acid (HCl), 1M | Acidification during Workup | As needed | To protonate the carboxylic acid and phenolate. |
| Inert Gas (Argon or Nitrogen) | Inert Atmosphere | - | Prevents oxidation of the Pd(0) catalyst and phosphine ligands.[14] |
| Standard Laboratory Glassware | Reaction Vessel, Condenser, etc. | - | Must be oven- or flame-dried to remove moisture. |
Step-by-Step Procedure
-
Reaction Setup :
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the chosen aryl boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Seal the flask with a septum and connect it to an inert gas (Argon or Nitrogen) line.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
-
Reagent Addition :
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). It is crucial to degas the solvents beforehand by sparging with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
-
Reaction Execution :
-
With vigorous stirring, heat the reaction mixture to a temperature between 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours. The reaction is complete when the starting aryl iodide is consumed.
-
-
Aqueous Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2-3. This step is critical to protonate both the phenolate and the carboxylate, ensuring the product is soluble in the organic layer.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a wash with brine.
-
-
Isolation and Purification :
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure biaryl carboxylic acid.[15]
-
Experimental Workflow Diagram
Scientific Integrity & Causality
Rationale for Experimental Choices
-
Inert Atmosphere : The Pd(0) catalyst is sensitive to oxidation, which deactivates it.[16] Phosphine ligands are also prone to oxidation. Therefore, maintaining an inert atmosphere is critical for catalytic activity and reproducible results.[14]
-
Choice of Base : The base plays a threefold role: it facilitates the formation of the active palladium complex, activates the boronic acid to form a boronate, and accelerates the reductive elimination step.[1] For a substrate with acidic protons (phenol and carboxylic acid), a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is ideal. It is strong enough to deprotonate the phenol and facilitate the catalytic cycle but avoids harsh conditions that could lead to decomposition.
-
Solvent System : The use of a biphasic or aqueous-organic solvent system is a hallmark of the Suzuki coupling.[1] It allows the inorganic base to be dissolved in the aqueous phase while the organic reactants and catalyst reside primarily in the organic phase. This interfacial catalysis is highly effective. Dioxane and THF are common organic solvents for this purpose.[9]
-
Workup Acidification : The product, a biaryl carboxylic acid with a hydroxyl group, will exist as a dianion (phenoxide and carboxylate) in the basic reaction mixture. To extract it into an organic solvent like ethyl acetate, it must be fully protonated by adding a strong acid like HCl.[15]
Troubleshooting and Considerations
-
Low Conversion : If the reaction stalls, potential causes include catalyst deactivation (due to oxygen), poor quality of the boronic acid, or insufficient base. Ensure all reagents are pure and the system is rigorously deoxygenated.[16] Increasing the catalyst loading or switching to a more robust catalyst/ligand system (e.g., a Buchwald-type ligand) may be necessary.[17]
-
Protodeborylation : This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or water.[16] It can be minimized by using the boronic acid in a slight excess and avoiding unnecessarily long reaction times or excessively high temperatures.
-
Homocoupling : The formation of a biaryl from two molecules of the boronic acid can occur, especially in the presence of oxygen.[16] Rigorous exclusion of air is the best preventative measure.
By understanding the mechanistic underpinnings and the rationale behind each procedural step, researchers can confidently apply and adapt this protocol for the synthesis of complex biaryl carboxylic acids, advancing the frontiers of chemical and pharmaceutical research.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajabs.org [ajabs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Application Notes and Protocols: 4-Hydroxy-3-iodobenzoic Acid in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth exploration of 4-Hydroxy-3-iodobenzoic acid and its derivatives as powerful tools in the field of proteomics. We will delve into the mechanistic underpinnings of its applications, provide detailed protocols for its use in protein labeling and structural analysis, and offer insights to empower your research.
Introduction: The Versatility of Iodination in Unraveling the Proteome
The covalent modification of proteins is a cornerstone of chemical biology and proteomics, enabling the elucidation of protein structure, function, and interactions. Among the various labeling strategies, iodination—the incorporation of an iodine atom—offers a unique set of advantages. The introduction of a heavy halogen atom can serve as a valuable probe for mass spectrometry (MS)-based analyses, structural footprinting, and radiolabeling studies. This compound, and particularly its activated forms, has emerged as a key reagent in this space, offering specificity for tyrosine and histidine residues. This document will focus on the practical application of this reagent and its derivatives in modern proteomics workflows.
PART 1: Core Applications of this compound Derivatives in Proteomics
The utility of this compound in proteomics is primarily realized through its conversion into more reactive species, such as N-hydroxysuccinimide (NHS) esters or as a precursor for generating reactive iodine species. These applications can be broadly categorized into two main areas:
-
Covalent Labeling of Proteins: The most common application involves the use of N-succinimidyl 4-hydroxy-3-iodobenzoate (SHIB) for the stable covalent modification of primary amines (lysine residues and N-termini) on proteins. This can be for the purpose of introducing a radiolabel (e.g., ¹²⁵I or ¹³¹I) for sensitive detection and quantification, or for introducing a mass tag for mass spectrometry analysis.[1][2]
-
Protein Footprinting for Structural Proteomics: A more advanced application utilizes the photolysis of iodobenzoic acid to generate reactive iodine radicals.[3] These radicals can then modify solvent-accessible tyrosine and histidine residues on a protein's surface. By comparing the modification patterns of a protein in different conformational states (e.g., with and without a ligand), researchers can gain insights into its structure and dynamics.[3]
Mechanistic Insights: Why Choose Iodination?
The choice of iodination as a labeling strategy is underpinned by several key advantages:
-
Specificity: Peroxidase-catalyzed and photochemical iodination methods primarily target the electron-rich aromatic side chains of tyrosine and, to a lesser extent, histidine residues.[3][4] This specificity simplifies the analysis of modification sites compared to less selective reagents.
-
Minimal Perturbation: The addition of a single iodine atom results in a relatively small increase in mass and volume, minimizing the potential for significant structural or functional perturbation of the labeled protein.[4]
-
Versatile Detection: Iodinated proteins can be detected by a variety of methods, including mass spectrometry (due to the characteristic isotopic signature of iodine), autoradiography (if a radioisotope is used), and inductively coupled plasma mass spectrometry (ICP-MS).[4][5]
-
Tunable Reactivity: The reactivity of iodination reagents can be controlled by adjusting reaction conditions such as pH, temperature, and the concentration of oxidizing agents, allowing for optimization for specific proteins and applications.[6][7]
PART 2: Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for the two primary applications of this compound derivatives in proteomics.
Protocol 1: Covalent Labeling of Proteins using N-Succinimidyl 4-Hydroxy-3-iodobenzoate (SHIB)
This protocol describes the labeling of a protein with a non-radioactive iodine tag using a pre-synthesized or commercially available SHIB reagent. This method is suitable for introducing a mass modification for subsequent mass spectrometry analysis.
Materials:
-
Protein of interest (purified, in an amine-free buffer such as PBS or HEPES)
-
N-Succinimidyl 4-hydroxy-3-iodobenzoate (SHIB)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) or ultrafiltration device for buffer exchange and removal of excess reagent.
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.[8]
-
-
SHIB Stock Solution Preparation:
-
Allow the vial of SHIB to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of SHIB in anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.[9]
-
-
Labeling Reaction:
-
Add the SHIB stock solution to the protein solution at a molar ratio of 10-20 moles of SHIB per mole of protein. The optimal ratio may need to be determined empirically for each protein.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. Avoid vigorous vortexing which could denature the protein.[10]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted SHIB.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted SHIB and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS).[8]
-
Alternatively, use an ultrafiltration device with an appropriate molecular weight cutoff to concentrate the protein and remove small molecule contaminants.[10]
-
-
Characterization of Labeling:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the absorbance of the incorporated iodobenzoate moiety at its characteristic wavelength (if known) or by mass spectrometry.
-
For mass spectrometry analysis, the incorporation of the 4-hydroxy-3-iodobenzoyl group will result in a specific mass shift.
-
Workflow for Protein Labeling with SHIB
Caption: Workflow for covalent protein labeling with SHIB.
Protocol 2: Photochemical Iodination for Protein Footprinting
This protocol is based on the innovative method of using photolysis of 4-iodobenzoic acid to generate iodine radicals for footprinting protein surfaces.[3] This technique is more advanced and requires specialized equipment for UV irradiation.
Materials:
-
Protein of interest (in a suitable buffer, e.g., phosphate buffer)
-
4-Iodobenzoic acid
-
Dimethyl sulfoxide (DMSO)
-
UV laser or lamp capable of delivering light at 248 nm
-
Quenching solution (e.g., a solution containing a scavenger like methionine or glutathione)
-
Enzymes for protein digestion (e.g., trypsin)
-
Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)
Procedure:
-
Sample Preparation:
-
Prepare the protein of interest at a suitable concentration (e.g., 10-50 µM) in the desired buffer.
-
Prepare a stock solution of 4-iodobenzoic acid in DMSO.
-
-
Photochemical Reaction:
-
Add the 4-iodobenzoic acid stock solution to the protein solution to a final concentration of 1-5 mM.
-
Expose the sample to a controlled dose of UV light at 248 nm. The exposure time and intensity will need to be optimized to achieve sufficient labeling without causing significant protein damage.[3]
-
It is crucial to perform control experiments without UV exposure to account for any non-photochemical modifications.
-
-
Quenching the Reaction:
-
Immediately after irradiation, add the quenching solution to scavenge any remaining reactive iodine species.
-
-
Sample Processing for Mass Spectrometry:
-
Denature, reduce, and alkylate the protein sample using standard proteomics protocols.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify the sites of iodination on tyrosine and histidine residues by searching for the characteristic mass shift of iodine (+125.9 Da for mono-iodination).[5]
-
-
Data Analysis:
-
Quantify the extent of iodination at each modification site.
-
Compare the modification patterns between different experimental conditions (e.g., apo- vs. holo-protein) to identify regions of the protein that undergo conformational changes.[3]
-
Workflow for Photochemical Protein Footprinting
Caption: Workflow for photochemical protein footprinting.
PART 3: Data Interpretation and Considerations
Quantitative Data Summary
| Parameter | Covalent Labeling with SHIB | Photochemical Footprinting |
| Target Residues | Primary amines (Lysine, N-terminus) | Tyrosine, Histidine |
| Reagent | N-Succinimidyl 4-hydroxy-3-iodobenzoate | 4-Iodobenzoic acid |
| Activation | Chemical (NHS ester) | Photochemical (UV light) |
| Typical Yield | 10-60% conjugation efficiency[1][2] | Variable, dependent on UV dose and solvent accessibility |
| Mass Shift (Mono) | +261.0 Da (for the 4-hydroxy-3-iodobenzoyl group) | +125.9 Da (for iodine atom) |
| Primary Application | Protein labeling, radiolabeling | Structural proteomics, conformational analysis |
Causality Behind Experimental Choices
-
Choice of Target Residue: If the goal is to introduce a stable, quantifiable tag with high efficiency, targeting abundant lysine residues with SHIB is a robust approach.[1][2] For probing surface topology and conformational changes, the more selective targeting of tyrosine and histidine residues via photochemical iodination is more informative.[3]
-
Control of Reaction: The SHIB labeling reaction is controlled by standard chemical kinetics (concentration, pH, temperature).[9] Photochemical footprinting offers temporal control, as the labeling reaction is initiated by the application of UV light, allowing for time-resolved studies.[3]
-
Potential for Protein Damage: While SHIB labeling is generally mild, high concentrations of the reagent or prolonged incubation times can lead to protein modification at unintended sites or aggregation. Photochemical methods carry a risk of UV-induced protein damage, which must be carefully controlled and monitored.[3]
Conclusion
This compound and its derivatives are valuable and versatile tools in the proteomics researcher's arsenal. From straightforward protein labeling to sophisticated structural footprinting, these reagents provide a means to introduce a unique chemical handle for a variety of analytical techniques. By understanding the underlying chemistry and carefully optimizing the experimental protocols, researchers can leverage the power of iodination to gain deeper insights into the complex world of proteins.
References
- 1. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Protein Footprinting: Fast Photochemical Iodination Combined with Top-down and Bottom-up Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labelling of proteins by use of iodination and detection by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fishersci.ie [fishersci.ie]
- 8. biotium.com [biotium.com]
- 9. ulab360.com [ulab360.com]
- 10. Protein labeling protocol [abberior.rocks]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Hydroxy-3-iodobenzoic Acid
Foreword: The Strategic Value of 4-Hydroxy-3-iodobenzoic Acid
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount. This compound (HIBA) stands out as a quintessential building block, prized for its trifunctional nature.[1] Its structure, featuring a carboxylic acid, a phenol, and a strategically positioned iodine atom on an aromatic ring, offers a rich playground for synthetic chemists. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group modulate the reactivity of the aryl iodide, while all three functional groups provide orthogonal handles for sequential, controlled modifications.
The iodine atom is an excellent leaving group for a host of powerful transition-metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides detailed protocols and the underlying scientific rationale for leveraging HIBA in the synthesis of complex pharmaceutical intermediates, focusing on the most robust and widely adopted synthetic transformations.
Foundational Characterization of the Starting Material
Before embarking on synthesis, a thorough understanding of the starting material is critical.
| Property | Value | Source |
| CAS Number | 37470-46-5 | [2][3] |
| Molecular Formula | C₇H₅IO₃ | [2] |
| Molecular Weight | 264.02 g/mol | [2][3] |
| Appearance | Off-white to light brown powder | - |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [3] |
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most important tool for creating biaryl structures, a common motif in pharmacologically active molecules.[4] The reaction's strength lies in its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based byproducts.[4]
Scientific Principle & Causality
The reaction couples the aryl iodide of HIBA with an organoboron compound (typically a boronic acid or ester). The catalytic cycle, driven by a Palladium(0) species, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the highly reactive carbon-iodine bond of HIBA, forming a Pd(II) intermediate.[5] The C-I bond is favored for this step over C-Br or C-Cl bonds due to its lower bond dissociation energy.[6]
-
Transmetalation: A base (e.g., K₃PO₄, Cs₂CO₃) activates the boronic acid, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the iodide.[5] The choice of base is crucial; it must be strong enough to facilitate transmetalation but not so harsh as to cause unwanted side reactions.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[5]
Detailed Protocol: Synthesis of a 4-Hydroxy-3-aryl-benzoic Acid Intermediate
This protocol outlines a general procedure. Optimization of catalyst, ligand, and base is often necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (2 mol%)
-
SPhos or XPhos ligand (4-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture), degassed
-
Ethyl acetate (for work-up)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C (for conventional heating) or as optimized for microwave synthesis. Stir vigorously until starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki Coupling Workflow
References
The Versatile Role of 4-Hydroxy-3-iodobenzoic Acid in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Halogenated Phenolic Acid
In the dynamic landscape of materials science, the strategic selection of molecular building blocks is paramount to the design of functional materials with tailored properties. 4-Hydroxy-3-iodobenzoic acid, a seemingly unassuming aromatic compound, has emerged as a molecule of significant interest. Its unique trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and an iodine atom, offers a versatile platform for the synthesis of a diverse array of advanced materials. The interplay between the directing effects of the hydroxyl and carboxyl groups on the aromatic ring, combined with the reactivity of the iodine substituent, opens avenues for the creation of high-performance polymers, functional metal-organic frameworks (MOFs), and specialized biomedical materials. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and the scientific rationale underpinning its utility.
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis.
| Property | Value | Source |
| CAS Number | 37470-46-5 | [1][2] |
| Molecular Formula | C₇H₅IO₃ | [1] |
| Molecular Weight | 264.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 198-202 °C | [3] |
The presence of the electron-withdrawing iodine atom and the electron-donating hydroxyl group on the benzene ring influences the acidity of the carboxylic acid and the reactivity of the aromatic core. The iodine atom, in particular, imparts unique characteristics that can be exploited in various applications.
Application in the Synthesis of Radiopaque Polymers for Biomedical Devices
One of the most compelling applications of iodine-containing compounds in materials science is the development of radiopaque polymers. These materials are invaluable in the medical field as they are visible in X-ray imaging, allowing for the non-invasive monitoring of implanted devices. The high atomic number of iodine leads to significant X-ray attenuation. By incorporating this compound or its derivatives into a polymer backbone, the resulting material can be rendered radiopaque.
Causality Behind Experimental Choices:
The selection of this compound for this application is driven by several key factors:
-
High Iodine Content: The presence of a heavy iodine atom significantly increases the radiodensity of the resulting polymer.
-
Biocompatibility: While the biocompatibility of the final polymer must be rigorously tested, benzoic acid derivatives are common in biological systems and pharmaceuticals, providing a good starting point.
-
Reactive Handles: The carboxylic acid and hydroxyl groups provide versatile points for covalent attachment to a polymer backbone, ensuring the iodine is not leached out.
Protocol: Synthesis of a Radiopaque Poly(3-hydroxybutyrate) (PHB) Derivative
This protocol is adapted from a similar synthesis using 4-iodobenzoic acid and demonstrates how this compound can be used to functionalize a biocompatible polymer.[4]
Objective: To covalently attach this compound to a poly(3-hydroxybutyrate)-based polymer to enhance its radiopacity.
Materials:
-
Poly(3-hydroxybutyrate) (PHB) modified with terminal hydroxyl groups (PHB-diol)
-
4-Acetoxy-3-iodobenzoic acid (acetylated form of this compound)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Standard glassware for filtration and purification
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Gel Permeation Chromatography (GPC)
Procedure:
-
Acetylation of this compound:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in an excess of acetic anhydride (5.0 eq).
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture at 60°C for 2 hours.
-
Pour the cooled reaction mixture into ice water to precipitate the 4-acetoxy-3-iodobenzoic acid.
-
Filter the solid, wash with cold water, and dry under vacuum. This acetylation step protects the hydroxyl group during the subsequent esterification reaction.
-
-
Esterification Reaction:
-
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve PHB-diol (1.0 eq) and 4-acetoxy-3-iodobenzoic acid (2.2 eq, to functionalize both ends) in anhydrous DCM.
-
Add DMAP (0.2 eq) to the solution.
-
In a separate flask, dissolve DCC (2.5 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the polymer solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours. DCC is a coupling agent that facilitates the esterification between the hydroxyl groups of the polymer and the carboxylic acid of the iodinated molecule. DMAP acts as a catalyst.
-
-
Purification of the Radiopaque Polymer:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise into cold methanol.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate in cold diethyl ether to remove unreacted starting materials.
-
Filter the purified polymer and dry under vacuum at 40°C for 48 hours.
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the covalent attachment of the iodo-benzoyl moiety by identifying the characteristic aromatic proton and carbon signals in the polymer spectrum.
-
FTIR Spectroscopy: Look for the appearance of new ester carbonyl stretching bands and aromatic C-H bands.
-
GPC: Determine the molecular weight and polydispersity of the final polymer.
-
X-ray Imaging: Cast a film of the polymer and image it using a standard X-ray source to visually confirm its radiopacity compared to the unmodified polymer.
-
Caption: Workflow for the synthesis of a radiopaque PHB derivative.
Application in the Synthesis of Liquid Crystalline Polymers (LCPs)
Liquid crystalline polymers represent a class of high-performance materials with exceptional mechanical strength, thermal stability, and chemical resistance. These properties arise from the highly ordered, rod-like structure of the polymer chains in the melt phase. 4-Hydroxybenzoic acid is a fundamental building block for many commercial LCPs. The introduction of a bulky iodine atom at the 3-position of the benzene ring in this compound is expected to influence the liquid crystalline properties by disrupting chain packing and potentially lowering the melting temperature, which could improve processability.
Scientific Rationale for Adaptation:
The synthesis of LCPs from 4-hydroxybenzoic acid typically proceeds via a melt polycondensation of its acetylated derivative. This well-established method can be adapted for this compound. The underlying chemistry of polyesterification remains the same. The presence of the iodo-substituent is not expected to interfere with the condensation reaction but will alter the physical properties of the resulting polymer.
Protocol: Synthesis of an Iodinated Aromatic Polyester (Hypothetical)
This protocol is based on established procedures for the synthesis of LCPs from 4-hydroxybenzoic acid.[5][6]
Objective: To synthesize a wholly aromatic polyester from this compound via melt polycondensation.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate (catalyst)
Instrumentation:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
High-temperature heating mantle with temperature control
-
Vacuum pump
Procedure:
-
Acetylation (In Situ):
-
Charge the glass reactor with this compound and a slight molar excess of acetic anhydride (e.g., 1.05 eq).
-
Add a catalytic amount of sodium acetate.
-
Purge the reactor with dry nitrogen to create an inert atmosphere.
-
Heat the mixture to 140-160°C with stirring for 1-2 hours to ensure complete acetylation of the hydroxyl group, forming 4-acetoxy-3-iodobenzoic acid in situ. Acetic acid will begin to distill off.
-
-
Polycondensation:
-
Gradually increase the temperature of the reactor to 250-300°C. The exact temperature profile will need to be optimized.
-
Acetic acid, the byproduct of the polycondensation, will be continuously removed through the distillation outlet. The viscosity of the melt will increase as the polymerization progresses.
-
Once the evolution of acetic acid subsides, apply a vacuum to the system to remove the remaining byproduct and drive the polymerization to completion, favoring the formation of a high molecular weight polymer.
-
Continue the reaction under vacuum for 1-2 hours or until the desired melt viscosity is achieved.
-
-
Isolation and Characterization:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polymer can be removed from the reactor.
-
The polymer can be characterized by:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), and to identify any liquid crystalline phase transitions.
-
Polarized Optical Microscopy (POM): To observe the characteristic textures of liquid crystalline phases.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
NMR Spectroscopy (in a suitable solvent like a mixture of a chlorinated solvent and trifluoroacetic acid): To confirm the polyester structure.
-
-
Caption: Process flow for the synthesis of an iodinated LCP.
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, pore size, and functionality of the MOF. This compound is an attractive candidate for a MOF linker due to its ability to coordinate with metal centers through its carboxylate group, while the hydroxyl and iodo groups can be used to tune the properties of the framework or for post-synthetic modification.
Rationale for MOF Synthesis:
-
Coordination Chemistry: The carboxylate group readily coordinates to a wide range of metal ions.
-
Functional Pores: The hydroxyl and iodo groups pointing into the pores of the MOF can create specific binding sites for guest molecules, enhancing selectivity in applications such as gas separation or catalysis.
-
Post-Synthetic Modification: The C-I bond can participate in various organic reactions, allowing for the functionalization of the MOF after its initial synthesis.
Protocol: Solvothermal Synthesis of a Hypothetical MOF
This is a general protocol for the solvothermal synthesis of a MOF using a substituted benzoic acid linker, which can be adapted for this compound.[7][8][9]
Objective: To synthesize a metal-organic framework using this compound as the organic linker.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF) or Diethylformamide (DEF)
-
A modulator such as formic acid or acetic acid (optional, to improve crystal quality)
Instrumentation:
-
Teflon-lined stainless-steel autoclave or a sealed glass vial
-
Oven
-
Centrifuge
-
Powder X-ray Diffractometer (PXRD)
-
Gas sorption analyzer
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve the metal salt (e.g., 1.0 eq of Zn(NO₃)₂·6H₂O) in DMF.
-
In a separate vial, dissolve this compound (1.0-2.0 eq) in DMF, with gentle heating if necessary.
-
Combine the two solutions in the reaction vessel.
-
If using a modulator, add a small amount (e.g., 10-50 eq relative to the metal salt) to the reaction mixture.
-
-
Solvothermal Reaction:
-
Seal the Teflon-lined autoclave or glass vial.
-
Place the vessel in an oven and heat to a specific temperature (typically between 80°C and 150°C) for a set period (usually 12 to 72 hours). The optimal conditions will need to be determined experimentally.
-
Allow the vessel to cool slowly to room temperature.
-
-
Isolation and Activation of the MOF:
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product several times with fresh DMF to remove unreacted starting materials.
-
To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the product in a volatile solvent like ethanol or acetone for 2-3 days, decanting and replacing the solvent periodically.
-
Finally, heat the sample under vacuum to remove the exchange solvent completely.
-
-
Characterization:
-
PXRD: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.
-
TGA: To assess the thermal stability of the framework.
-
Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To determine the precise crystal structure.
-
Caption: General workflow for the solvothermal synthesis of a MOF.
Conclusion and Future Outlook
This compound stands as a testament to the power of molecular design in materials science. Its unique combination of functional groups provides a rich platform for the development of advanced materials with tailored properties. The protocols and application notes presented herein offer a starting point for researchers and scientists to explore the potential of this versatile building block. The synthesis of radiopaque polymers for biomedical applications, the development of novel liquid crystalline materials with enhanced processability, and the creation of functional metal-organic frameworks are just a few of the exciting avenues for future research. As the demand for high-performance and functional materials continues to grow, the strategic use of well-designed molecular components like this compound will undoubtedly play a pivotal role in shaping the future of materials science.
References
- 1. Synthesis and characterization of iodinated polyurethane with inherent radiopacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiopaque iodinated copolymeric nanoparticles for X-ray imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. yaghi.berkeley.edu [yaghi.berkeley.edu]
High-Fidelity Quantification of 4-Hydroxy-3-iodobenzoic Acid for Pharmaceutical and Research Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust analytical methodologies for the precise and accurate quantification of 4-Hydroxy-3-iodobenzoic acid (HIBA). HIBA is a critical molecule in various research and development sectors, including its use as a key intermediate in organic synthesis and as a scaffold in drug discovery. The ability to accurately measure its concentration in diverse matrices—from reaction mixtures to biological samples—is paramount for process optimization, quality control, and pharmacokinetic studies. This document provides detailed, field-tested protocols for three distinct analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, and UV-Vis Spectrophotometry for rapid, direct measurements. Each protocol is designed as a self-validating system, with explanations of the underlying scientific principles and causality behind experimental choices.
Introduction and Physicochemical Profile
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a hydroxyl group, a carboxylic acid, and an iodine atom on a benzene ring, imparts unique chemical properties that are leveraged in various applications. Accurate quantification is essential for ensuring reaction yield, assessing purity, and understanding its metabolic fate.
Before selecting an analytical method, understanding the analyte's fundamental properties is crucial for designing effective sample preparation and detection strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 37470-46-5 | [1][2] |
| Molecular Formula | C₇H₅IO₃ | [2][3] |
| Molar Mass | ~264.02 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [4] |
| Melting Point | 238 - 241 °C | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [4] |
| Acidity (pKa) | ~3.87 (estimated for benzoic acid derivatives) | [4] |
Strategic Selection of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, including the sample matrix complexity, required sensitivity, available equipment, and desired throughput. The following decision-making workflow can guide the selection process.
Caption: Method selection workflow for HIBA quantification.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This reversed-phase HPLC method is the workhorse for routine quantification of HIBA, offering excellent specificity, robustness, and precision for purity analysis and quality control.
Principle of Causality
The method utilizes a C18 stationary phase, which retains the moderately nonpolar HIBA molecule through hydrophobic interactions. An acidic mobile phase (containing formic or phosphoric acid) is employed to suppress the ionization of the carboxylic acid group (pKa ~3.87).[4] This ensures that HIBA is in a consistent, neutral form, leading to a stable retention time, improved peak shape, and reliable quantification. A Diode-Array Detector (DAD) is used for detection, allowing for the determination of the optimal absorption wavelength and simultaneous peak purity analysis.[5][6]
Detailed Experimental Protocol
A. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or Phosphoric acid (analytical grade).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Syringe filters (0.45 µm or 0.22 µm).
B. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of HIBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
C. Sample Preparation
-
For Bulk Material: Accurately weigh a sample containing an expected amount of HIBA and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex vigorously, centrifuge (e.g., 10,000 x g for 10 min), and inject the supernatant.
D. Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, Scan 200-400 nm. Quantify at λmax. |
E. Wavelength Selection and Analysis
-
Inject a high-concentration standard (e.g., 50 µg/mL).
-
From the DAD data, extract the UV spectrum at the apex of the HIBA peak.
-
The wavelength with the highest absorbance (λmax) should be used for quantification. Based on similar phenolic acids, this is expected to be in the 250-290 nm range.[2]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify HIBA in samples by interpolating their peak areas from the linear regression of the calibration curve.
Method Validation and Workflow
The method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, LOD, and LOQ.[7]
Caption: Workflow for HIBA quantification by HPLC-UV.
High-Sensitivity Quantification by LC-MS/MS
For trace-level quantification in complex biological or environmental matrices, LC-MS/MS is the gold standard, providing unparalleled sensitivity and selectivity.
Principle of Causality
This method couples the chromatographic separation of HPLC with the specificity of tandem mass spectrometry. HIBA is ionized using electrospray ionization (ESI) in negative mode, which is highly efficient for acidic molecules, forming the deprotonated parent ion [M-H]⁻. This ion is then isolated and fragmented, and a specific, stable fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, allowing for quantification at pg/mL levels.[8][9]
Based on the structure of HIBA (MW ≈ 264.02) and fragmentation patterns of similar hydroxybenzoic acids, the primary fragmentation is the neutral loss of CO₂ (44 Da) from the carboxylate group.[10][11]
-
Parent Ion (Q1): [C₇H₅IO₃ - H]⁻ = m/z 265.9 (or nominal mass 265)
-
Product Ion (Q3): [C₆H₅IO - H]⁻ = m/z 220.9 (or nominal mass 221)
Detailed Experimental Protocol
A. Instrumentation and Consumables
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Acetonitrile and Water (LC-MS grade), Formic acid (LC-MS grade).
-
An appropriate internal standard (IS), such as a stable isotope-labeled HIBA or a structurally similar compound not present in the sample.
B. Preparation of Solutions
-
Mobile Phases and Diluent: As per HPLC-UV method, but using LC-MS grade reagents.
-
Standard and Sample Preparation: Prepare as per the HPLC method, but dilute to a much lower concentration range (e.g., 0.05 - 100 ng/mL). Add the internal standard at a fixed concentration to all standards and samples before final dilution.
C. LC-MS/MS Conditions
Table 3: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| Column | UHPLC C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | HIBA: 265.9 > 220.9 (Quantifier)Internal Standard: To be optimized |
| Key MS Settings | Capillary Voltage, Gas Flow, Dwell Time, Collision Energy to be optimized via infusion of a standard solution. |
D. Analysis and Data Processing
-
Optimize MS parameters by infusing a standard solution of HIBA to confirm the parent ion and find the optimal collision energy for the 265.9 > 220.9 transition.
-
Acquire data for the calibration standards and samples.
-
Integrate the peak areas for the HIBA and Internal Standard (IS) transitions.
-
Generate a calibration curve by plotting the ratio of (HIBA Area / IS Area) against concentration.
-
Calculate the concentration in unknown samples using the curve.
LC-MS/MS Workflow Diagram
Caption: Workflow for HIBA quantification by LC-MS/MS.
Rapid Quantification by UV-Vis Spectrophotometry
For rapid concentration checks of relatively pure HIBA solutions, UV-Vis spectrophotometry provides a simple and fast method.
Principle of Causality
This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The aromatic ring in HIBA acts as a chromophore, absorbing UV light. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined from a calibration curve. This method's primary limitation is its lack of specificity; any other substance in the sample that absorbs at the same wavelength will interfere with the measurement.
Detailed Experimental Protocol
A. Instrumentation and Materials
-
Dual-beam UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent (e.g., Ethanol or Acetonitrile/Water mixture).
-
HIBA reference standard.
B. Procedure
-
Determine λmax: Prepare a ~10 µg/mL solution of HIBA in the chosen solvent. Scan the solution from 400 nm down to 200 nm to find the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a set of standards (e.g., 1, 2, 5, 10, 15 µg/mL) in the same solvent.
-
Measure Absorbance: Zero the spectrophotometer with a solvent blank. Measure the absorbance of each standard and the unknown sample(s) at the determined λmax.
-
Calculate Concentration: Plot absorbance vs. concentration for the standards. Use the linear regression equation to calculate the concentration of the unknown sample.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 37470-46-5 | FH70214 [biosynth.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. sciex.com [sciex.com]
- 9. rsc.org [rsc.org]
- 10. rrml.ro [rrml.ro]
- 11. vuir.vu.edu.au [vuir.vu.edu.au]
Introduction: The Significance of 4-Hydroxy-3-iodobenzoic Acid
An Application Guide for the Synthesis of 4-Hydroxy-3-iodobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: A Detailed Examination of Reaction Conditions and Catalytic Systems for the Synthesis of this compound
This compound is a pivotal halogenated aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules.[1][2] Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the hydroxyl, iodo, and carboxylic acid functional groups allows for subsequent modifications, such as cross-coupling reactions, esterifications, and amide bond formations, making it an invaluable intermediate for medicinal chemists and material scientists.
This guide provides an in-depth analysis of the primary synthetic route to this compound—electrophilic aromatic substitution—and details various protocols, reaction conditions, and catalytic systems. The focus is not merely on procedural steps but on the underlying chemical principles that govern these transformations, offering a comprehensive resource for laboratory application.
Core Synthetic Principle: Electrophilic Aromatic Iodination
The synthesis of this compound from its parent compound, 4-hydroxybenzoic acid, is a classic example of electrophilic aromatic substitution. The outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene ring.
-
Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director. Its strong electron-donating resonance effect significantly increases the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to it.
-
Carboxylic Acid Group (-COOH): A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.
In 4-hydroxybenzoic acid, the potent activating and directing effect of the hydroxyl group overwhelmingly governs the position of substitution. Since the para position is already occupied by the carboxylic acid group, the incoming electrophile is directed to the positions ortho to the hydroxyl group (C3 and C5). Careful control of stoichiometry is crucial to favor mono-iodination at the C3 position and prevent the formation of the di-iodinated byproduct, 3,5-diiodo-4-hydroxybenzoic acid.[3]
The central challenge in aromatic iodination is the low electrophilicity of molecular iodine (I₂). Unlike bromination or chlorination, direct reaction with I₂ is generally inefficient.[4][5] Consequently, reaction systems are designed to generate a more potent electrophilic iodine species, often conceptualized as an iodine cation (I⁺).
General Reaction Scheme
Caption: Overall synthetic transformation.
Mechanistic Insight: The Role of Catalysts and Activators
The iodination of an activated aromatic ring proceeds through the canonical electrophilic aromatic substitution mechanism, which involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
The key step is the generation of a highly electrophilic iodine species. This is typically achieved in one of two ways:
-
Oxidation of I₂: An oxidizing agent is used to convert molecular iodine into a more reactive electrophile.[4]
-
Use of Pre-activated Iodine Sources: Reagents such as Iodine Monochloride (ICl), N-Iodosuccinimide (NIS), or 1,3-diiodo-5,5-dimethylhydantoin (DIH) contain an iodine atom bonded to a more electronegative element, rendering the iodine atom electrophilic.[6][7][8]
Caption: General mechanism of electrophilic iodination.
Protocols and Methodologies
Below are detailed protocols for the synthesis of this compound, grounded in established chemical literature. Each method offers distinct advantages regarding reaction conditions, cost, and safety.
Protocol 1: Iodination with Iodine and Hydrogen Peroxide
This method represents a green and efficient approach, utilizing an inexpensive oxidizing agent (H₂O₂) to activate molecular iodine in situ. The reaction is often catalyzed by a strong acid.
Causality & Rationale: Hydrogen peroxide, in the presence of an acid, oxidizes I₂ to a more potent electrophilic species. The use of water or aqueous ethanol as a solvent makes this method environmentally benign. Temperature control is important to manage the rate of H₂O₂ decomposition and ensure selective mono-iodination.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as aqueous ethanol.
-
Reagent Addition: Add molecular iodine (I₂, 0.5-0.6 eq.) to the solution and stir until it is partially dissolved.
-
Catalysis & Oxidation: Add a catalytic amount of sulfuric acid. Begin the dropwise addition of hydrogen peroxide (H₂O₂, 30% aq. solution, ~1.2 eq.) via the dropping funnel. Maintain the reaction temperature between 40-50 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material typically indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Quench any unreacted iodine by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic brown color of iodine disappears.
-
Isolation: The product will precipitate from the solution. If precipitation is incomplete, the solution can be acidified slightly. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Iodination with N-Iodosuccinimide (NIS) and an Acid Catalyst
NIS is a mild and highly effective iodinating agent for activated aromatic compounds.[7] Its reactivity is significantly enhanced by the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).
Causality & Rationale: The acid catalyst protonates the carbonyl oxygen of NIS, which increases the electrophilicity of the iodine atom, facilitating the attack by the electron-rich aromatic ring. This method often proceeds under mild conditions (room temperature) and gives high yields with excellent regioselectivity.
Experimental Protocol:
-
Setup: To a solution of 4-hydroxybenzoic acid (1.0 eq.) in acetonitrile or DMF in a round-bottom flask, add N-Iodosuccinimide (NIS, 1.0-1.1 eq.).
-
Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, ~10 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 3: Organocatalytic Iodination
Recent advances have introduced the use of organocatalysts, such as thiourea derivatives, to promote iodination under exceptionally mild conditions.[6] This approach often uses 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source.
Causality & Rationale: The thiourea catalyst is believed to activate the DIH reagent through hydrogen bonding and nucleophilic interaction with the sulfur atom.[6] This activation polarizes the I-N bond, generating a "soft" and highly reactive electrophilic iodine species that readily reacts with activated arenes.[6]
Experimental Protocol:
-
Setup: In a flask, combine 4-hydroxybenzoic acid (1.0 eq.), the thiourea catalyst (e.g., N,N′-Di[3,5-bis(trifluoromethyl)phenyl]thiourea, ~10 mol%), and 1,3-diiodo-5,5-dimethylhydantoin (DIH, 0.75 eq.) in acetonitrile.
-
Reaction: Stir the resulting mixture at room temperature for the required time (typically 1.5–24 hours), monitoring by TLC.[6]
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to isolate the this compound.
Summary of Reaction Conditions
| Method | Iodinating Agent | Catalyst / Activator | Solvent | Temperature (°C) | Key Advantages |
| 1. Oxidative Iodination | I₂ | H₂O₂ / H₂SO₄ | Water, Ethanol | 40 - 50 | Cost-effective, green reagents |
| 2. NIS Iodination | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetonitrile, DMF | Room Temp. | Mild conditions, high selectivity |
| 3. Organocatalytic | DIH | Thiourea Derivative | Acetonitrile | Room Temp. | Metal-free, very mild conditions |
Experimental Workflow Visualization
Caption: General laboratory workflow for synthesis.
References
- 1. This compound (2IPCOOH) | C7H5IO3 | CID 449473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]
- 3. studylib.net [studylib.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Derivatization of 4-Hydroxy-3-iodobenzoic Acid for Biological Assays
Introduction: The Versatility of a Halogenated Phenolic Scaffold
4-Hydroxy-3-iodobenzoic acid is a synthetically versatile scaffold of significant interest to researchers in medicinal chemistry and drug development.[1][2][3][4] Its structure, featuring a trifunctional aromatic ring with hydroxyl, carboxyl, and iodo groups, offers multiple points for chemical modification. This allows for the systematic modulation of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which are critical determinants of biological activity. The presence of an iodine atom is particularly advantageous, not only for its influence on biological interactions but also as a handle for radioisotope incorporation (e.g., ¹²⁵I or ¹³¹I) for use in diagnostic imaging and receptor binding assays.[5][6] Furthermore, derivatives of aromatic carboxylic acids, especially those with simultaneous hydroxyl and halogen substitutions, have shown a range of physiological activities, including potential as enzyme inhibitors and antimicrobial agents.[7][8]
These application notes provide a detailed guide to the common derivatization strategies for this compound—namely esterification, amidation, and etherification—and their subsequent application in relevant biological assays. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific needs.
Derivatization Strategies: Unlocking the Potential of this compound
The strategic modification of the carboxyl and hydroxyl groups of this compound can lead to a diverse library of compounds for biological screening. The choice of derivatization strategy is dictated by the desired properties of the final molecule and the intended biological application.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 37470-46-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]
- 5. revvity.com [revvity.com]
- 6. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-3-iodobenzamide|RUO [benchchem.com]
- 8. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Hydroxy-3-iodobenzoic Acid as a Cornerstone Reagent in the Synthesis of Bioactive Molecules
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 4-Hydroxy-3-iodobenzoic Acid
This compound (HIBA) is a uniquely functionalized aromatic scaffold that has emerged as a pivotal starting material in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an iodine atom positioned ortho to the hydroxyl and meta to the carboxyl group, provides a versatile platform for orthogonal chemical modifications. This trifunctional arrangement allows chemists to execute a range of high-yield transformations with exceptional regiochemical control, making it an invaluable precursor for complex bioactive molecules.
The chemical reactivity of HIBA is defined by its distinct functional groups[1]:
-
The phenolic hydroxyl group is nucleophilic and can participate in etherification reactions, most notably the Ullmann condensation, to form diaryl ether linkages—a common motif in thyroid hormone analogs[2][3].
-
The iodine atom serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) reactions. This enables the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents[4]. Furthermore, the carbon-iodine bond is a prime site for radioiodination, facilitating the development of molecular imaging agents and radiotherapeutics[5][6].
-
The carboxylic acid provides a handle for forming amides, esters, and other derivatives, which is often crucial for modulating the pharmacokinetic properties of a drug candidate or for conjugation to other molecules[7][8][9].
This application note provides an in-depth guide to the strategic application of HIBA, complete with detailed protocols for key synthetic transformations that leverage its unique chemical architecture.
Core Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up.
| Property | Value | Source |
| Molecular Formula | C₇H₅IO₃ | [1][10][11] |
| Molar Mass | 264.02 g/mol | [1][10][11] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 238–241 °C (Decomposes before boiling) | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and ether. | [1] |
| pKa | ~3.87 (Weakly acidic due to the carboxyl group) | [1] |
| CAS Number | 37470-46-5 | [10][11][12] |
Visualization 1: Synthetic Utility Map of HIBA
The following diagram illustrates the principal reaction pathways available from the this compound scaffold, highlighting its versatility in building complex molecular architectures.
Caption: Key synthetic transformations of this compound.
Application I: Synthesis of Thyroid Hormone Analogs via Ullmann Condensation
The diaryl ether linkage is the central structural feature of thyroid hormones like thyroxine (T4) and triiodothyronine (T3)[2][13]. HIBA derivatives are critical precursors for synthesizing analogs that can selectively target thyroid hormone receptors (TRα or TRβ), which have therapeutic potential for metabolic disorders and neurodegenerative diseases[14]. The key synthetic step is a copper-catalyzed Ullmann condensation to form this ether bond[3][15].
Causality in Protocol Design:
The Ullmann reaction traditionally requires harsh conditions (high temperatures, stoichiometric copper)[3][16]. Modern protocols often use soluble copper(I) salts (e.g., CuI) and a ligand (such as phenanthroline or an amino acid) to facilitate the reaction at lower temperatures[3][17]. A base is required to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide. A polar, high-boiling aprotic solvent like DMF or NMP is typically used to ensure solubility and achieve the necessary reaction temperature.
Protocol 1: Synthesis of a Diaryl Ether Precursor
This protocol describes the coupling of methyl 4-hydroxy-3-iodobenzoate with a second aryl iodide. The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions.
Materials:
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 eq)
-
Aryl iodide (e.g., 4-methoxyphenyl iodide, 1.1 eq)
-
Copper(I) iodide (CuI, 0.2 eq)
-
1,10-Phenanthroline (0.4 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq, finely ground and dried)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxy-3-iodobenzoate, aryl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The mixture will typically turn from a suspension to a dark, homogeneous solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts and base. Wash the celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (3x) to remove residual copper, followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diaryl ether.
Application II: Development of Radiolabeled Probes for Molecular Imaging
The ability to incorporate a radioisotope of iodine (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹³¹I for therapy) makes HIBA an excellent precursor for radiopharmaceuticals[5][18]. A common strategy involves converting HIBA into an activated N-hydroxysuccinimide (NHS) ester. This agent can then be conjugated to primary amines (e.g., lysine residues) on proteins or peptides under mild conditions[5][19].
Protocol 2: Synthesis and Application of N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]SHIB)
This two-step protocol is adapted from established methods for protein radioiodination[5].
Step A: Radioiodination of the Precursor
-
Precursor: Start with 3-hydroxybenzoic acid.
-
Reaction: To a solution of 3-hydroxybenzoic acid in a suitable buffer, add Na[¹³¹I] followed by an oxidizing agent like Chloramine-T.
-
Quenching: After a short reaction time (5-10 minutes), quench the reaction with sodium metabisulfite.
-
Purification: Purify the resulting 3-hydroxy-4-[¹³¹I]iodobenzoic acid using reverse-phase HPLC or a C18 Sep-Pak cartridge to remove unreacted iodide and precursor.
Step B: NHS Ester Formation and Protein Conjugation
-
Activation: The purified 3-hydroxy-4-[¹³¹I]iodobenzoic acid is immediately reacted with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent (e.g., THF or DMF). This reaction is rapid, often completing in 10-15 minutes[5].
-
Purification of Activated Ester: The resulting N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]SHIB) is purified, typically via cartridge, to remove the dicyclohexylurea byproduct and unreacted reagents.
-
Conjugation: The purified [¹³¹I]SHIB is added to a buffered solution (pH 8.0-8.5) of the target protein (e.g., a monoclonal antibody). The reaction is allowed to proceed at room temperature or 4 °C for 1-2 hours.
-
Final Purification: The radiolabeled protein is separated from unreacted [¹³¹I]SHIB and other small molecules using size-exclusion chromatography (e.g., a Sephadex G-25 column).
Visualization 2: Workflow for Protein Radioiodination
Caption: A streamlined workflow for labeling proteins using a HIBA-derived agent.
Application III: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds[4][20]. For a HIBA derivative, this reaction enables the introduction of a vast array of aryl and heteroaryl groups at the 3-position, which is a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs[21][22].
Causality in Protocol Design:
The reaction proceeds via a palladium-based catalytic cycle. Key components include a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a ligand (e.g., a phosphine like SPhos or PPh₃), and a base[4][21]. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation to the palladium center[4]. A mixture of an organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the more polar boronate salt. Protecting the acidic phenolic and carboxylic acid groups (e.g., as a methyl ether and methyl ester, respectively) is highly recommended to prevent side reactions and catalyst deactivation.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Protected HIBA derivative (e.g., Methyl 3-iodo-4-methoxybenzoate, 1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flask, combine the protected HIBA derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.
Visualization 3: Catalytic Cycle of the Suzuki-Miyaura Reactiondot
References
- 1. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]
- 2. vuir.vu.edu.au [vuir.vu.edu.au]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]
- 12. This compound | 37470-46-5 | FH70214 [biosynth.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-iodobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Hydroxy-3-iodobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Fundamentals of the Synthesis: An Overview
The synthesis of this compound from 4-Hydroxybenzoic acid is a classic example of an electrophilic aromatic substitution. The success of this reaction hinges on understanding the interplay between the substrate's reactivity and the choice of iodinating agent.
-
Substrate Activation: The hydroxyl (-OH) group on the benzene ring is a strong activating group, meaning it donates electron density into the ring, making it highly nucleophilic and susceptible to attack by electrophiles.[1] It is an ortho, para-director. Since the para position is already occupied by the carboxylic acid group, electrophilic attack is directed to the positions ortho to the hydroxyl group (positions 3 and 5).
-
Electrophile Generation: Molecular iodine (I₂) itself is a relatively weak electrophile and reacts slowly with even activated aromatic rings like phenols.[1][2] Therefore, the reaction requires either a more potent source of electrophilic iodine (like I⁺) or the presence of an oxidizing agent to facilitate the reaction.[2][3]
The general mechanism involves the attack of the electron-rich phenol ring on an electrophilic iodine species, forming a resonance-stabilized intermediate (a sigma complex), which then loses a proton to restore aromaticity.[4]
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic iodination on the activated aromatic ring.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is the most common issue and can be traced to several factors related to reaction kinetics and reagent activity.
-
Possible Cause A: Suboptimal pH
-
Explanation: The phenolate anion (Ar-O⁻), formed under neutral to basic conditions, is a much stronger nucleophile than the neutral phenol (Ar-OH). If the reaction medium is too acidic, the concentration of the highly reactive phenolate species will be negligible, drastically slowing the reaction rate.[2]
-
Solution: Ensure the pH of the reaction medium is appropriately controlled. For many iodination procedures, operating in an aqueous solution with a buffer or a mild base like sodium bicarbonate can be beneficial.
-
-
Possible Cause B: Ineffective Iodinating System
-
Explanation: As mentioned, molecular iodine (I₂) alone is often insufficient. Many successful protocols use an oxidizing agent (e.g., iodic acid, nitric acid, hydrogen peroxide) in conjunction with I₂.[3][5] The role of the oxidant is to convert the iodide ion (I⁻), a byproduct of the reaction, back into the active electrophilic species, thereby driving the equilibrium towards the product.[2] Alternatively, a more potent, pre-formed electrophilic iodine reagent is required.
-
Solution:
-
Add an Oxidizing Agent: Introduce an agent like iodic acid (HIO₃) or use dilute nitric acid as the solvent.[5][6]
-
Use a Stronger Reagent: Employ a more powerful iodinating agent such as Iodine Monochloride (ICl), N-Iodosuccinimide (NIS), or 1,3-diiodo-5,5-dimethylhydantoin (DIH).[7] These reagents provide a more electrophilic source of iodine.
-
-
-
Possible Cause C: Incorrect Temperature or Reaction Time
-
Explanation: Electrophilic iodination can be slower than chlorination or bromination. Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction. Conversely, excessively high temperatures can promote decomposition and the formation of tarry byproducts.[1][2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature by 10-20 °C.
-
Q2: My main product is contaminated with 4-Hydroxy-3,5-diiodobenzoic acid. How can I prevent this?
The formation of di-substituted byproduct is a classic sign of over-iodination.
-
Explanation: The hydroxyl group is such a strong activator that once the first iodine atom is attached, the ring remains highly activated and can readily undergo a second substitution at the other ortho position (C5).[1][4]
-
Solutions:
-
Control Stoichiometry: Carefully control the molar equivalents of your iodinating agent. Use a ratio of 1.0 to 1.1 equivalents of the iodinating agent relative to the 4-hydroxybenzoic acid starting material. Excess reagent is a primary cause of di-iodination.[4]
-
Slow Reagent Addition: Add the iodinating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Lower the Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the kinetic product (mono-iodinated) over the thermodynamic product (di-iodinated).
-
Q3: I'm having difficulty purifying my product. It is an oily brown substance.
The formation of colored, impure products often points to oxidative side reactions.
-
Explanation: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type compounds and polymeric tars, especially under harsh conditions (e.g., strong oxidizers, high heat).[1]
-
Solutions:
-
Quench Appropriately: After the reaction is complete (as determined by TLC/HPLC), quench any excess iodinating agent or oxidant. A wash with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is effective for removing residual iodine.[8]
-
Purification by Recrystallization: this compound is a crystalline solid.[9] Purification is often achievable through recrystallization from a suitable solvent system, such as aqueous ethanol or acetone/water mixtures.[4] For stubborn impurities, converting the crude acid to its ammonium salt, recrystallizing the salt, and then re-acidifying to precipitate the pure acid can be an effective strategy.[10]
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: Which iodinating agent is best for this synthesis? A: The "best" agent depends on a balance of reactivity, selectivity, cost, and safety.
| Reagent System | Pros | Cons |
| I₂ / Oxidant (e.g., HIO₃) | Cost-effective, reagents are readily available.[5][6] | Can require harsher conditions (heat, strong acid); reaction rate can be slower. |
| Iodine Monochloride (ICl) | Highly reactive, often leads to high yields and faster reactions.[11][12] | Can be difficult to control for mono-substitution; moisture sensitive. |
| N-Iodosuccinimide (NIS) | Mild reagent, easy to handle solid, good for sensitive substrates.[7] | More expensive; often requires an acid catalyst. |
| DIH | High reactivity and selectivity; easy to handle solid. | More expensive than basic reagents. |
For routine, large-scale synthesis, the I₂/HIO₃ system is often preferred for economic reasons.[6][12] For smaller-scale or more sensitive applications, NIS provides a milder and often more selective alternative.[7]
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like Ethyl Acetate/Hexanes with a few drops of acetic acid. The starting material (4-hydroxybenzoic acid), the product, and the di-iodinated byproduct will have different Rf values. Visualize the spots under a UV lamp. For quantitative analysis, HPLC is the preferred method.
Q: What are the critical safety precautions? A: Iodine and its compounds can cause severe skin and respiratory irritation. Iodine monochloride is corrosive and reacts with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Iodination using Molecular Iodine and Iodic Acid
This protocol is adapted from general procedures for the iodination of activated aromatic compounds.[6][12]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as water or aqueous acetic acid.
-
Reagent Addition: Add molecular iodine (I₂, 1.0 eq.) and iodic acid (HIO₃, approx. 0.4 eq.) to the mixture. The stoichiometry of the I₂/HIO₃ system is crucial for generating the active iodinating species.
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the crude product. Quench any remaining color by adding a saturated aqueous solution of sodium bisulfite until the solution is colorless.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from aqueous ethanol to obtain pure this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of a hot solvent (e.g., 80% ethanol in water) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the purified product should form. For maximum recovery, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. studylib.net [studylib.net]
- 5. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 6. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. DSpace [kb.osu.edu]
- 12. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
troubleshooting common issues in reactions with 4-Hydroxy-3-iodobenzoic acid
Welcome to the technical support center for 4-Hydroxy-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Understanding the Molecule: A Trifunctional Challenge
This compound is a valuable building block due to its three distinct functional groups: a phenolic hydroxyl group, a carboxylic acid, and an iodo group on an aromatic ring. This trifunctionality, while offering diverse synthetic handles, also presents unique challenges. The electronic properties of the iodine atom and the interplay between the acidic phenol and carboxylic acid moieties dictate its reactivity and can lead to common pitfalls in various reactions. This guide will address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Cross-coupling reactions are a cornerstone of modern organic synthesis, and the iodo-substituent on this compound makes it an excellent substrate. However, the presence of the hydroxyl and carboxyl groups can interfere with the catalytic cycle.
FAQ 1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What's going wrong?
This is a frequent issue and can often be traced back to catalyst inhibition or suboptimal reaction conditions. The phenolic hydroxyl group, in particular, can interact with the palladium catalyst.
Answer: Several factors could be at play. Let's break down the most common culprits and their solutions.
Causality: The palladium catalyst, essential for the reaction, can be inactivated by coordination with the hydroxyl group of your starting material or by exposure to oxygen.[1] Furthermore, the choice of base and solvent system is critical for the transmetalation step to proceed efficiently.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Detailed Protocol: Optimizing Suzuki-Miyaura Coupling
-
Inert Atmosphere: Assemble your glassware and flame-dry under vacuum. Backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation:
-
Use freshly purchased or purified this compound and boronic acid. Boronic acids can degrade over time.
-
Thoroughly degas all solvents and aqueous solutions by sparging with an inert gas for at least 30 minutes.[1]
-
-
Reaction Setup:
-
To the reaction vessel, add this compound (1 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2-3 eq.).[2]
-
Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary). For substrates with coordinating groups, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald pre-catalysts | Robustness and effectiveness with functionalized aryl halides.[3] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, more soluble bases often improve transmetalation efficiency.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Biphasic systems enhance the solubility of inorganic bases.[2] |
| Temperature | 80-110 °C | Balances reaction rate against potential catalyst decomposition.[2] |
FAQ 2: I'm observing significant dehalogenation (loss of iodine) and homocoupling of my boronic acid as side products. How can I suppress these?
Answer: These side reactions are common and indicate issues with the catalytic cycle's efficiency or the presence of protic sources.
Causality: Dehalogenation can occur due to an inefficient catalyst or the presence of active hydrogen sources. Homocoupling of the boronic acid is often a result of oxygen contamination, which can interfere with the palladium catalyst's oxidative state.[1]
Preventative Measures:
-
Rigorous Degassing: As mentioned previously, ensure all reagents and solvents are thoroughly de-gassed to minimize oxygen.
-
Milder Base/Conditions: Consider using a milder base or lowering the reaction temperature to disfavor the dehalogenation pathway.[1]
-
Ligand Choice: Employing more efficient and bulky ligands can favor the desired cross-coupling pathway over side reactions.[1]
-
Protecting Groups: In some cases, protecting the phenolic hydroxyl group can prevent its interference and lead to cleaner reactions. Common protecting groups for phenols include benzyl or silyl ethers.[4]
Part 2: Troubleshooting Esterification and Etherification Reactions
Reactions involving the hydroxyl and carboxyl groups of this compound require careful consideration to avoid unwanted side reactions.
FAQ 3: My Fischer esterification of this compound is incomplete or results in a dark, impure product. What are the likely causes?
Answer: Incomplete esterification is often an equilibrium problem, while product darkening can indicate side reactions at the phenolic hydroxyl group or decomposition at high temperatures.
Causality: Esterification is a reversible reaction. The water produced must be removed to drive the reaction to completion.[5] The phenolic hydroxyl group can also react under harsh acidic conditions and high temperatures to form an ether byproduct.[5]
Key Considerations for Successful Esterification:
-
Water Removal: Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[5] Alternatively, incorporating molecular sieves can absorb the water as it forms.
-
Catalyst Choice: A strong protic acid like concentrated sulfuric acid or p-toluenesulfonic acid is typically effective.[5]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature range of 120-180°C is often a good starting point, but should be optimized for your specific alcohol.[6]
-
Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.[5]
Protocol: Fischer Esterification with a Dean-Stark Trap
-
Combine this compound (1 eq.), the alcohol (can be used as the solvent or in excess), and a catalytic amount of a strong acid (e.g., H₂SO₄) in a round-bottom flask.
-
Add a solvent that forms an azeotrope with water (e.g., toluene).
-
Attach a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. The water-toluene azeotrope will distill, and the water will be collected in the trap, while the toluene returns to the flask.
-
Continue refluxing until no more water is collected.
-
Cool the reaction, neutralize the acid catalyst, and perform an aqueous work-up.
-
Purify the resulting ester by recrystallization or column chromatography.
FAQ 4: I am attempting a Williamson ether synthesis on the phenolic hydroxyl group, but I'm getting low yields and competing reactions. How can I improve this?
Answer: The Williamson ether synthesis is an S_N2 reaction, and its success is highly dependent on the choice of base and the alkyl halide. The presence of the carboxylic acid group can also complicate the reaction.
Causality: A strong base is needed to deprotonate the phenolic hydroxyl group. However, if the base is too strong or sterically hindered, it can promote elimination (E2) of the alkyl halide, especially with secondary or tertiary halides.[7] The carboxylic acid is more acidic than the phenol and will be deprotonated first, which can affect solubility and reactivity.
Strategies for a Successful Williamson Ether Synthesis:
-
Protect the Carboxylic Acid: To prevent the base from reacting with the carboxylic acid, it's often best to first protect it as an ester (e.g., a methyl or ethyl ester).[8][9]
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not overly hindered. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.
-
Alkyl Halide Selection: Use a primary alkyl halide if possible. Secondary halides will give a mixture of substitution and elimination products, and tertiary halides will almost exclusively give elimination.[7]
-
Solvent: A polar aprotic solvent like DMF or acetone is typically used to dissolve the reactants and facilitate the S_N2 reaction.
Caption: General workflow for Williamson ether synthesis.
Part 3: Other Common Reactions and Purification
FAQ 5: Is decarboxylation of this compound feasible, and what should I be aware of?
Answer: Yes, decarboxylation to form 2-iodophenol is possible, but it often requires specific conditions or catalysts to proceed efficiently.
Causality: The removal of the carboxyl group from an aromatic ring is typically not a spontaneous process and requires energy input. The reaction can be catalyzed by certain transition metal complexes or driven by high temperatures, sometimes in the presence of a copper catalyst.[10]
Key Points:
-
Catalysis: Palladium complexes with electron-donating phosphine ligands have been shown to be effective for the decarboxylation of hydroxybenzoic acids.[10]
-
High Temperatures: Thermal decarboxylation can be achieved, but may require temperatures that could lead to decomposition or side reactions.
-
Potential Side Reactions: Depending on the conditions, polymerization or other intermolecular reactions can occur.
FAQ 6: I'm having trouble with the purification of my product. Any general advice?
Answer: The acidic nature of both the starting material and potentially the product can be leveraged for purification.
Purification Strategies:
-
Acid-Base Extraction: If your product has either the phenolic hydroxyl or the carboxylic acid group (or both) and your impurities do not, you can use an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (like NaHCO₃ to extract the carboxylic acid, or NaOH to extract both). Then, re-acidify the aqueous layer to precipitate your product, which can be collected by filtration.
-
Recrystallization: this compound and many of its derivatives are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often an effective purification method.
-
Column Chromatography: For non-polar derivatives, silica gel chromatography is a standard purification technique. The polarity of the eluent can be adjusted to achieve good separation.
By understanding the inherent reactivity of this compound and anticipating common pitfalls, you can design more robust experiments and efficiently troubleshoot issues as they arise.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ethyl 4-hydroxy-3-iodobenzoate [stenutz.eu]
- 9. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Parameters for 4-Hydroxy-3-iodobenzoic Acid
Welcome to the technical support center for the synthesis and optimization of 4-Hydroxy-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this important synthetic transformation. The following question-and-answer format is structured to address specific issues with a focus on the underlying scientific principles to empower you to troubleshoot and optimize your own experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My iodination of 4-hydroxybenzoic acid is resulting in a low yield. What are the most critical parameters to investigate?
Answer:
Low yields in the iodination of 4-hydroxybenzoic acid are a common challenge and typically stem from suboptimal reaction conditions. The key is to understand that this is an electrophilic aromatic substitution (SEAr) reaction.[1][2] The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the starting material have opposing effects on the aromatic ring's reactivity. The -OH group is strongly activating and ortho-, para-directing, while the -COOH group is deactivating and meta-directing. The ortho-directing influence of the powerful hydroxyl group is dominant, favoring substitution at the 3- and 5-positions.
To improve your yield, focus on these critical parameters:
-
Choice of Iodinating Agent: The electrophilicity of the iodine source is paramount. Molecular iodine (I2) itself is a weak electrophile and often requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I+).[1] Common and effective iodinating systems include:
-
Iodine with an Oxidant: A combination of I2 with an oxidizing agent like hydrogen peroxide, or iodic acid can be effective.[3][4]
-
N-Iodosuccinimide (NIS): NIS is a mild and often highly effective source of electrophilic iodine, frequently used with a catalytic amount of a protic or Lewis acid.[4][5]
-
Iodine Monochloride (ICl): This is a potent electrophilic iodinating reagent but can sometimes lead to side reactions if not used carefully.[5]
-
-
Solvent System: The choice of solvent can significantly influence reaction rates and selectivity. Polar protic solvents like acetic acid or water can facilitate the reaction. Some protocols utilize co-solvents to ensure the solubility of all reactants.[6]
-
Temperature Control: Electrophilic aromatic substitutions are sensitive to temperature. While heating can increase the reaction rate, it can also lead to the formation of undesired byproducts, including di-iodinated species. It is often best to start at room temperature and gently heat if the reaction is sluggish, while closely monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of side products. Monitoring the reaction is crucial to determine the optimal endpoint.
Question 2: I'm observing the formation of a significant amount of di-iodinated byproduct (3,5-diiodo-4-hydroxybenzoic acid). How can I improve the regioselectivity for the mono-iodinated product?
Answer:
The formation of the di-iodinated species is a common issue due to the strong activating effect of the hydroxyl group, which makes the mono-iodinated product susceptible to a second iodination.[7] Here are several strategies to enhance mono-selectivity:
-
Stoichiometry Control: Carefully control the stoichiometry of your iodinating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion without promoting di-iodination. A large excess of the iodinating reagent will almost certainly lead to over-iodination.
-
Gradual Addition: Instead of adding the iodinating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the initial mono-iodination of the more reactive starting material over the subsequent iodination of the slightly less reactive mono-iodinated product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity. The activation energy for the second iodination is typically higher, so lowering the temperature will disfavor this subsequent reaction to a greater extent.
-
Choice of a Milder Iodinating Agent: If you are using a very reactive iodinating system (like ICl or I2 with a strong oxidant), consider switching to a milder reagent such as N-iodosuccinimide (NIS), which can offer better control.[4][5]
The following table summarizes the potential effects of key parameters on yield and selectivity:
| Parameter | Effect on Yield | Effect on Selectivity (Mono- vs. Di-iodination) | Recommendation for Optimization |
| Iodinating Agent | Varies with reactivity | Highly reactive agents can decrease selectivity | Start with a milder agent like NIS and a catalytic acid. |
| Stoichiometry | Excess reagent can increase conversion but lower yield of desired product | Excess reagent significantly favors di-iodination | Use 1.05-1.1 equivalents of the iodinating agent. |
| Temperature | Higher temperatures increase reaction rate | Higher temperatures often decrease selectivity | Start at room temperature and adjust as needed based on reaction monitoring. |
| Addition Method | No direct effect | Gradual addition significantly improves selectivity | Add the iodinating agent portion-wise or via slow addition. |
Question 3: My final product is discolored, even after initial purification. What are the likely impurities and how can I remove them?
Answer:
Discoloration in the final product often points to the presence of residual iodine or colored organic byproducts.
-
Residual Iodine: Elemental iodine has a distinct purple/brown color. During the workup, it is crucial to quench any unreacted iodinating agent.
-
Troubleshooting Step: After the reaction is complete, and before product isolation, add a solution of a reducing agent like sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3) until the characteristic iodine color disappears.[8]
-
-
Oxidative Side Products: Phenols are susceptible to oxidation, which can form highly colored quinone-type structures, especially in the presence of strong oxidizing agents or under harsh reaction conditions.[9]
-
Troubleshooting Step: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Also, ensure the workup is performed promptly after the reaction is complete.
-
-
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[6] For this compound, a mixed solvent system like ethanol/water or acetic acid/water is often effective.[6][8] The crude product is dissolved in the minimum amount of hot solvent, and then the mixture is allowed to cool slowly, promoting the formation of pure crystals.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can treat a solution of your crude product with activated carbon. The carbon will adsorb many colored impurities. Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite to remove the carbon before proceeding with crystallization.[8]
-
Question 4: I'm struggling with the workup and isolation of my product. Can you provide a general protocol and some tips?
Answer:
A well-executed workup is critical for obtaining a pure product in good yield. Here is a general protocol followed by key considerations:
Experimental Protocol: General Workup and Isolation
-
Quenching the Reaction: Once the reaction is deemed complete by TLC or HPLC, cool the reaction mixture to room temperature.
-
Removal of Excess Iodine: Slowly add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite with stirring until the dark color of iodine is no longer visible.
-
Precipitation of the Product: Pour the reaction mixture into a beaker containing cold water or ice.[6] this compound is sparingly soluble in cold water and should precipitate out.
-
Acidification (if necessary): If the reaction was run under basic or neutral conditions, the product might be in its carboxylate salt form, which is more water-soluble. In this case, acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.[8]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts and water-soluble impurities.[6]
-
Drying: Dry the crude product under vacuum or in a desiccator.
-
Purification: Proceed with recrystallization as described in the previous question to obtain the final, pure product.
Question 5: What are the best analytical methods to monitor the reaction progress and characterize the final product?
Answer:
Proper analytical monitoring is essential for successful optimization.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (4-hydroxybenzoic acid) and the appearance of the product. A suitable mobile phase might be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid remains protonated and spots cleanly.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, reversed-phase HPLC is ideal.[10][11] You can track the consumption of the starting material and the formation of both the desired mono-iodinated product and any di-iodinated byproduct. This allows for precise determination of the optimal reaction time.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of your product. In the 1H NMR spectrum of this compound, you would expect to see distinct aromatic protons with coupling patterns that confirm the substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound, providing strong evidence of successful iodination.
-
Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of purity.
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the general reaction setup and the purification workflow.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Hydroxy-3-iodobenzoic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 4-Hydroxy-3-iodobenzoic acid. As a key intermediate in pharmaceutical and advanced materials synthesis, achieving high purity is paramount for the success of subsequent research and development. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during its purification. Drawing from established chemical principles and extensive laboratory experience, we will explore common issues and provide robust, validated solutions in a direct question-and-answer format.
Our approach is grounded in explaining the causality behind each experimental choice, ensuring you not only solve the immediate problem but also build a deeper understanding of the system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and initial purification strategies for this compound.
Q1: What are the key physical properties of this compound that I should be aware of before starting purification?
A1: Understanding the physical properties is the cornerstone of designing an effective purification strategy. This compound is a solid at room temperature, but its solubility is highly dependent on the solvent and temperature.[1] Key properties are summarized below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₅IO₃ | - |
| Molar Mass | 264.02 g/mol [2][3] | Used for calculating yield and molar equivalents. |
| Appearance | White to off-white or light yellow crystalline powder[1] | A yellow or brown tint in crude material indicates impurities. |
| Melting Point | 238-241 °C (decomposes) | A sharp melting point in this range indicates high purity. A lower, broader range suggests the presence of impurities. Note: Some sources report lower melting points (165-172 °C), which may correspond to a different polymorph or hydrated form; consistency is key.[1] |
| pKa | ~3.87[1] | Crucial for acid-base extraction. The compound will be deprotonated and water-soluble at pH > 6, and protonated and organic-soluble at pH < 2.[4][5] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and acetone.[1][6] | This differential solubility is exploited in recrystallization. Its poor solubility in cold water and better solubility in hot water make water a good candidate for recrystallization.[7][8] |
Q2: What are the most common impurities I can expect in my crude this compound?
A2: The impurity profile depends heavily on the synthetic route. Typically, synthesis involves the iodination of 4-hydroxybenzoic acid.[1] Common impurities include:
-
Unreacted Starting Material: Residual 4-hydroxybenzoic acid.
-
Di-substituted Byproducts: 4-Hydroxy-3,5-diiodobenzoic acid is a common byproduct if the reaction is not carefully controlled.[9]
-
Colored Organic Impurities: Often arise from oxidation or side reactions, resulting in a yellow or brown appearance.[4]
-
Residual Iodine or Iodide Salts: Can remain from the iodinating reagent.
Q3: What is the best initial approach for purifying a new batch of crude this compound?
A3: For a solid organic acid like this, the choice between recrystallization and acid-base extraction depends on the nature of the impurities. The following decision workflow is a good starting point.
References
- 1. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]
- 2. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzoic acid, 4-hydroxy-3,5-diiodo- | SIELC Technologies [sielc.com]
preventing side reactions in 4-Hydroxy-3-iodobenzoic acid chemistry
Welcome to the technical support center for 4-hydroxy-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent common side reactions and optimize your experimental outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis due to its three distinct functional groups: a carboxylic acid, a phenolic hydroxyl group, and an iodine atom on the aromatic ring. This trifunctionality allows for a wide range of chemical transformations, but it also presents unique challenges in controlling selectivity and preventing unwanted side reactions. The hydroxyl group is nucleophilic, the carboxylic acid is acidic, and the carbon-iodine bond is susceptible to cleavage and participation in cross-coupling reactions.[1] Understanding the interplay between these groups is paramount for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The most prevalent side reactions include:
-
Self-esterification or polymerization: The hydroxyl group of one molecule can react with the carboxylic acid of another, especially at elevated temperatures.
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide can occur under harsh thermal or catalytic conditions, leading to the formation of 2-iodophenol.[2][3]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities or the formation of quinone-like structures. The iodine atom can also be oxidized to a higher oxidation state.[4]
-
Uncontrolled poly-substitution: In reactions targeting the aromatic ring, the activating hydroxyl group can direct further substitution, leading to di- or tri-substituted products.
Q2: How should I store this compound to maintain its stability?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from light and strong oxidizing agents.[1][5] A tightly sealed container is recommended to prevent moisture absorption and potential degradation.
Q3: At what temperature does this compound start to decompose?
A3: While the melting point is reported to be in the range of 238-241 °C, decomposition can occur before boiling.[1] Significant decarboxylation can be observed at temperatures above 200°C, particularly in the presence of catalysts.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific chemical transformations involving this compound.
Scenario 1: Esterification of the Carboxylic Acid Group
Problem: Low yield of the desired ester and formation of a significant amount of polymeric byproduct.
Underlying Cause: The phenolic hydroxyl group is competing with the alcohol reactant and attacking the activated carboxylic acid, leading to self-esterification. This is particularly problematic in traditional Fischer esterification conditions which often require high temperatures.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for esterification.
Detailed Protocols & Explanations:
1. Protection of the Phenolic Hydroxyl Group:
-
Why: Protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether (e.g., TBDMS) prevents it from acting as a nucleophile. This is the most robust strategy to ensure selective esterification.
-
Protocol (Methylation):
-
Dissolve this compound in a suitable solvent like acetone or DMF.
-
Add a weak base, such as potassium carbonate (K₂CO₃), in slight excess (1.5-2.0 equivalents).
-
Add a methylating agent like dimethyl sulfate or methyl iodide and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by filtering the base and removing the solvent. The resulting 4-methoxy-3-iodobenzoic acid can then be esterified under standard conditions.
-
2. Use of Milder Esterification Conditions:
-
Why: Avoiding high temperatures and strong acids can minimize self-esterification and decarboxylation.
-
Protocol (Steglich Esterification):
-
Dissolve this compound in an aprotic solvent (e.g., DCM or THF).
-
Add the desired alcohol (1.1-1.5 equivalents).
-
Add a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours.
-
Filter the urea byproduct and purify the ester by chromatography.
-
Comparative Data for Esterification Methods:
| Method | Key Reagents | Temperature | Common Side Reactions |
| Fischer Esterification | Strong Acid (e.g., H₂SO₄), Excess Alcohol | Reflux | Self-esterification, Decarboxylation |
| Steglich Esterification | DCC/DMAP or EDC/DMAP | Room Temperature | Minimal |
| With Protection Group | Protection (e.g., MeI, K₂CO₃) then Fischer or Steglich | Varies | Minimal, requires extra steps |
Scenario 2: Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Problem: Low yield of the coupled product, accompanied by significant starting material decomposition or formation of homocoupled byproducts.
Underlying Cause: The unprotected phenolic hydroxyl and carboxylic acid groups can interfere with the catalytic cycle of palladium-based cross-coupling reactions. The acidic proton of the phenol can react with the base, and the carboxylate can potentially coordinate to the metal center, inhibiting catalysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cross-coupling reactions.
Detailed Protocols & Explanations:
1. Protection of Both Functional Groups:
-
Why: Protecting both the hydroxyl and carboxylic acid groups provides the cleanest reaction profile. The carboxylic acid is typically protected as a methyl or ethyl ester, and the hydroxyl group as an ether.
-
Protocol (Esterification followed by Etherification):
-
First, perform the esterification of the carboxylic acid as described in Scenario 1.
-
Next, protect the phenolic hydroxyl group of the resulting ester using a suitable protecting group strategy (e.g., methylation with dimethyl sulfate and K₂CO₃).
-
The doubly protected molecule is now an ideal substrate for a wide range of cross-coupling reactions.[8][9]
-
2. Optimization of Reaction Conditions:
-
Why: If protecting groups are to be avoided, careful selection of the base, solvent, and ligand is crucial.
-
Base Selection: Use of a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be beneficial over stronger bases like NaOH or KOtBu, which can promote side reactions.
-
Solvent System: A polar aprotic solvent like dioxane, DMF, or a mixture with water is often necessary to solubilize the starting material.
-
Ligand Screening: The choice of phosphine ligand can significantly impact the reaction outcome. For electron-rich phenols, electron-rich and bulky ligands like SPhos or XPhos can be effective in promoting the desired coupling.
Scenario 3: Preventing Unwanted Decarboxylation
Problem: Formation of 2-iodophenol as a significant byproduct during a reaction.
Underlying Cause: The carboxylic acid group can be lost as CO₂ under thermal stress, especially in the presence of certain metals or acidic/basic conditions.[2][3][10]
Mitigation Strategies:
-
Temperature Control: Keep the reaction temperature as low as possible. If heating is required, do so gradually and for the minimum time necessary.
-
Avoid Harsh Conditions: Steer clear of strongly acidic or basic conditions at high temperatures.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress decarboxylation pathways that may be promoted by oxidative processes.
References
- 1. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]
- 2. researchgate.net [researchgate.net]
- 3. US2488472A - Process of decarboxylating orthoand para-hydroxy benzoic acids - Google Patents [patents.google.com]
- 4. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 37470-46-5 | FH70214 [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross Coupling Reactions | Prof. Dr. Carsten Bolm [bolm.oc.rwth-aachen.de]
- 10. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
stability issues of 4-Hydroxy-3-iodobenzoic acid under reaction conditions
Welcome to the technical support center for 4-Hydroxy-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during its use in chemical synthesis. By understanding the underlying chemical principles, you can proactively mitigate issues and ensure the success of your reactions.
Introduction
This compound is a valuable building block in organic synthesis, prized for its utility in introducing a substituted phenolic moiety. However, the presence of three distinct functional groups—a carboxylic acid, a phenol, and an aryl iodide—can lead to specific stability challenges under various reaction conditions. This guide provides a structured approach to troubleshooting common problems, grounded in mechanistic understanding and practical experience.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: What are the primary stability concerns with this compound?
A1: The main stability issues revolve around three potential degradation pathways:
-
Deiodination: Loss of the iodine atom from the aromatic ring, particularly under reductive conditions or at elevated temperatures in the presence of certain catalysts.[1]
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, which can be promoted by high temperatures.
-
Oxidation: The phenol group is susceptible to oxidation, which can lead to colored impurities or unwanted side products.
Q2: How should I store this compound to ensure its long-term stability?
A2: To maintain the integrity of the compound, it should be stored in a cool, dark place, away from light.[2] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation. The compound is typically a solid at room temperature.[3][4]
Q3: Can I anticipate the reactivity of the different functional groups?
A3: Yes, the reactivity generally follows established principles of organic chemistry. The carboxylic acid can undergo esterification, the phenol can be alkylated or acylated, and the aryl iodide can participate in cross-coupling reactions like Suzuki or Sonogashira coupling. The specific reaction conditions will dictate which group reacts preferentially.
Troubleshooting Guides: A Problem-Solving Approach
This section provides detailed troubleshooting for specific reaction types where the stability of this compound is critical.
Issue 1: Deiodination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Symptom: You observe the formation of 4-hydroxybenzoic acid as a significant byproduct, confirmed by LC-MS or NMR analysis, leading to low yields of the desired coupled product.
Root Cause Analysis: Deiodination is a common side reaction in palladium-catalyzed cross-couplings. It can be caused by:
-
β-Hydride Elimination: If the organometallic partner has a β-hydrogen, this pathway can lead to the formation of a palladium-hydride species, which can then reductively cleave the C-I bond.
-
Hydrodehalogenation: This can be caused by trace amounts of palladium-hydride species formed from side reactions with solvents, bases, or boronic acid reagents.[5]
-
Reaction Temperature: Higher temperatures can accelerate the rate of deiodination.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting deiodination in Suzuki-Miyaura coupling.
Detailed Protocols & Explanations:
-
Temperature Control: Many Suzuki-Miyaura reactions proceed efficiently at temperatures between 80-100 °C.[6] Exceeding this can favor deiodination.
-
Base Selection: Strong bases can promote side reactions. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to activate the boronic acid without causing excessive degradation of the starting material.[7]
-
Ligand Choice: The choice of phosphine ligand is crucial. While bulky electron-rich ligands can enhance the rate of oxidative addition, they can also influence the stability of intermediates. Experimenting with different ligands or even ligandless conditions (e.g., Pd/C) may be beneficial.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical, as oxidative degradation of the catalyst or reagents can lead to side reactions. Ensure all solvents and reagents are properly degassed.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | 100-120 °C | Reduce to 80-90 °C | Minimizes thermal decomposition and deiodination. |
| Base | NaOH, K₃PO₄ | K₂CO₃, Cs₂CO₃ | Milder bases can reduce side reactions.[7] |
| Atmosphere | Nitrogen blanket | Degas solvents (3x freeze-pump-thaw), use Argon | Rigorous exclusion of oxygen prevents catalyst deactivation. |
Issue 2: Low Yield or No Reaction in Etherification of the Phenolic Hydroxyl Group
Symptom: The starting material is largely unreacted, or a complex mixture of products is obtained when attempting to form an ether at the 4-hydroxy position.
Root Cause Analysis:
-
Deprotonation Issues: The acidity of the phenolic proton is influenced by the electron-withdrawing carboxylic acid and iodine. Incomplete deprotonation can lead to a low concentration of the reactive phenoxide.
-
Competing Reactions: The carboxylate can also act as a nucleophile, leading to undesired side products, especially at higher temperatures.
-
Steric Hindrance: The iodine atom ortho to the hydroxyl group can provide some steric hindrance, slowing down the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phenolic etherification.
Detailed Protocols & Explanations:
-
Base and Solvent System: For complete deprotonation of the phenol, a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF is often necessary. Weaker bases like potassium carbonate may not be sufficient.
-
Protecting Group Strategy: A robust strategy is to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[8] This prevents the carboxylate from competing as a nucleophile and improves solubility in organic solvents. Following the etherification, the ester can be hydrolyzed back to the carboxylic acid.
Step-by-Step Protocol for a Two-Step Etherification:
-
Esterification: Dissolve this compound in methanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄) and reflux for 4-6 hours.[9] Monitor by TLC until the starting material is consumed. Work up to isolate the methyl 4-hydroxy-3-iodobenzoate.
-
Etherification: Dissolve the methyl ester in anhydrous DMF and cool to 0 °C. Add NaH portion-wise and stir for 30 minutes. Add the alkyl halide (e.g., benzyl bromide) dropwise and allow the reaction to warm to room temperature. Monitor by TLC. Quench carefully with water and extract the product.
-
Hydrolysis (Optional): Dissolve the resulting ether-ester in a mixture of THF and water. Add an excess of LiOH or NaOH and stir at room temperature or with gentle heating until the ester is cleaved. Acidify to precipitate the final product.
Issue 3: Unwanted Polymerization or Discoloration During Esterification
Symptom: The reaction mixture turns dark brown or black, and analysis shows a complex mixture of high molecular weight species instead of the desired ester.
Root Cause Analysis:
-
Phenol Oxidation: At elevated temperatures, especially under acidic conditions required for Fischer esterification, the phenol group can be susceptible to air oxidation. This can generate quinone-like species that can polymerize.
-
Thermal Instability: While generally stable at moderate temperatures, prolonged heating above 150°C can lead to decomposition.[10]
Troubleshooting Strategies:
-
Milder Esterification Conditions: Avoid harsh, high-temperature Fischer esterification. Instead, use milder, room-temperature methods:
-
Carbodiimide Coupling: Use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).[11]
-
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation, especially when heating is required.
References
- 1. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 37470-46-5 | FH70214 [biosynth.com]
- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 11. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Hydroxy-3-iodobenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with 4-Hydroxy-3-iodobenzoic acid. The choice of solvent is a critical parameter that dictates reaction pathways, rates, and yields. This document provides in-depth, field-proven insights into making informed decisions for your experiments, structured in a practical question-and-answer format.
Part 1: Core Concepts & Frequently Asked Questions
This section addresses fundamental questions regarding the properties of this compound and the general principles of solvent effects that govern its reactivity.
Q1: What are the primary reactive sites on this compound and how do they influence reaction planning?
A1: this compound possesses three distinct functional groups, each with its own reactivity profile that can be selectively targeted under appropriate conditions.
-
Carboxylic Acid (-COOH): This is the most acidic site and readily undergoes reactions like deprotonation, Fischer esterification (acid-catalyzed), and conversion to an acyl halide. Its electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to itself.[1][2]
-
Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide ion, which is a potent nucleophile for reactions like Williamson ether synthesis. The hydroxyl group is an activating, ortho, para-director for electrophilic aromatic substitution.
-
Aryl Iodide (C-I): The carbon-iodine bond is the primary site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[3] The high reactivity of the C-I bond allows these reactions to proceed under milder conditions compared to aryl bromides or chlorides.[3]
Understanding this differential reactivity is key to designing selective transformations.
Q2: How do I choose between a polar protic and a polar aprotic solvent for my reaction?
A2: The choice between these two solvent classes is one of the most critical decisions and is dictated by your reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[4][5] They excel at stabilizing charged species, both cations and anions. They are ideal for reactions that involve the formation of ionic intermediates, such as in the SN1 pathway.[6][7] However, their ability to form a "solvent cage" around anionic nucleophiles through hydrogen bonding can significantly reduce nucleophilicity, making them poor choices for SN2 reactions.[8][9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[5] They possess large dipole moments and are excellent at solvating cations, but they leave anions relatively "naked" and highly reactive.[8] This makes them the solvents of choice for reactions requiring a strong, anionic nucleophile, such as SN2 reactions.[4][6]
Part 2: Troubleshooting Guides for Common Reactions
This section is formatted to directly address specific issues you may encounter during your experiments, with a focus on solvent-related causes and solutions.
A. Esterification of the Carboxylic Acid Group
Q3: My Fischer esterification of this compound with ethanol is slow and gives a low yield. Could the solvent be the problem?
A3: In Fischer esterification, the alcohol (in this case, ethanol) serves as both the reactant and the solvent. While this is standard, several solvent-related issues can arise.
-
Poor Solubility: this compound has limited solubility in pure ethanol, especially at the start of the reaction. This can create a heterogeneous mixture and limit the reaction rate.
-
Equilibrium: Esterification is an equilibrium process.[10] The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back to the starting materials.
Troubleshooting Guide: Fischer Esterification
| Potential Problem | Solvent-Related Cause | Recommended Solution |
| Low Reaction Rate | Poor solubility of the starting acid in the alcohol. | Add a co-solvent like toluene or THF to improve the solubility of the benzoic acid derivative. Toluene can also help remove water azeotropically if using a Dean-Stark apparatus. |
| Low Final Yield | Reaction equilibrium is not driven to the product side. | Use a large excess of the alcohol to push the equilibrium forward.[11] Alternatively, employ a method to remove water as it forms (e.g., Dean-Stark trap, molecular sieves). |
| Side Reactions | High temperatures with a strong acid catalyst may lead to decomposition or side reactions involving the phenol. | Consider alternative, milder esterification methods, such as using a solid acid catalyst like Montmorillonite K10, which can simplify workup and improve yields under solvent-free conditions.[10][11] |
Q4: I am attempting to synthesize an ester by reacting the carboxylate of this compound with an alkyl halide (e.g., benzyl bromide). My yield is negligible in ethanol. Why?
A4: This reaction pathway is a classic SN2 reaction, where the deprotonated carboxylate acts as the nucleophile. Using a polar protic solvent like ethanol is a common pitfall. The ethanol molecules form strong hydrogen bonds with the carboxylate anion, creating a solvent shell that stabilizes the nucleophile, thereby reducing its energy and making it less reactive.[8][9]
For a successful SN2 esterification, you must switch to a polar aprotic solvent .
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).
-
Causality: These solvents will dissolve the carboxylate salt (e.g., the sodium or potassium salt) but will only weakly interact with the anion. This leaves the carboxylate "naked" and highly nucleophilic, dramatically accelerating the rate of the SN2 reaction.[6]
B. Cross-Coupling Reactions at the C-I Bond
Q5: What is the optimal solvent for a Suzuki-Miyaura coupling of this compound with an arylboronic acid? I see many different systems being used.
A5: The solvent in a Suzuki coupling plays several critical roles, and there is no single "best" solvent; the optimal choice is often substrate-dependent.[12][13] The solvent must:
-
Dissolve the (often nonpolar) aryl iodide.
-
Dissolve the (more polar) boronic acid.
-
Facilitate the dissolution and action of the (often inorganic and ionic) base.[14]
For these reasons, solvent mixtures, particularly those containing water, are highly effective.[14][15]
Data Presentation: Solvent Effects on Suzuki Coupling Yield
The following table illustrates typical yields for the Suzuki coupling of a model aryl iodide (ethyl 4-iodobenzoate) with phenylboronic acid, demonstrating the impact of solvent choice.
| Solvent System | Base | Typical Yield (%) | Rationale & Comments |
| Toluene / H₂O | K₂CO₃ | ~85-95% | Good general system. Toluene dissolves the aryl iodide well, while water dissolves the base. Phase transfer can be rate-limiting. |
| 1,4-Dioxane / H₂O | K₃PO₄ | ~90-98% | Highly effective. Dioxane's polarity helps bridge the phases. Water is crucial for activating the boronic acid with the base.[14] |
| THF / H₂O | Na₂CO₃ | ~80-90% | Another common choice. THF is less stable at high temperatures than dioxane. |
| DMF (anhydrous) | K₂CO₃ | ~60-75% | Can be effective, especially if reagents are water-sensitive. However, DMF can sometimes coordinate to the palladium center, potentially slowing the reaction.[12] |
Data compiled from general trends observed in Suzuki-Miyaura couplings of aryl iodides.[14][15]
Q6: My Suzuki reaction is failing. I see starting material and some homocoupling of my boronic acid. What's the issue?
A6: This is a classic troubleshooting scenario where the solvent system is often a key factor.
Q7: How does solvent choice affect Sonogashira coupling reactions with this compound?
A7: The Sonogashira coupling presents a significant challenge for solvent selection because it involves a diverse range of components: a lipophilic aryl halide, a copper acetylide intermediate, inorganic palladium complexes, and an amine base.[16]
-
Common Solvents: Polar aprotic solvents like DMF are frequently used as they are good general solvents for the various components.[12]
-
Potential Pitfalls: Highly coordinating solvents like DMF can sometimes slow the reaction by displacing essential ligands from the palladium catalyst.[16] In such cases, a less coordinating solvent may be superior. For example, one study on a copper-free Sonogashira coupling found that toluene gave a 70% yield while DMF only gave 20%.[16]
-
Amine as Solvent: Often, the amine base (e.g., triethylamine, diisopropylethylamine) is used in large excess and can serve as a co-solvent or even the primary solvent, which can be very effective.
Troubleshooting Tip: If your Sonogashira reaction is slow in DMF, consider screening other solvents like THF, dioxane, or even toluene, especially if you are using a copper-free protocol.
Part 3: Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a key transformation as a practical example.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative method and may require optimization for specific substrates.
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium Carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the flask.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by bubbling argon through it for at least 20 minutes. Add the degassed solvent to the Schlenk flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2-3 with 2M HCl. This protonates the carboxylic acid and any phenoxide, making the product soluble in organic solvent.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
-
Part 4: References
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. 12
-
ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction. 17
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 13
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. 8
-
Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?18
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. 6
-
RSC Publishing. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. 19
-
Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. 4
-
BenchChem. (2025). A Comparative Guide to the Reaction Kinetics of Substituted Benzoic Acids. 20
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. 5
-
BenchChem. (2025). Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling with Ethyl 4-iodobenzoate. 14
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. 7
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. 16
-
BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 4-Iodobenzyl Alcohol. 9
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling of Ethyl 4-iodobenzoate. 15
-
Solubility of Things. (n.d.). 4-Amino-3-iodobenzoic acid. 21
-
ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... 22
-
Chemistry LibreTexts. (2019). 17.2: Substituted Benzoic Acids. 1
-
Wikipedia. (n.d.). Sonogashira coupling. 3
-
Quora. (2017). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?2
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. 10
-
BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. 11
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. theorango.com [theorango.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. ijstr.org [ijstr.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. books.lucp.net [books.lucp.net]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Hydroxy-3-iodobenzoic Acid
Welcome to the technical support guide for the synthesis of 4-Hydroxy-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this electrophilic aromatic substitution reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the likely causes and validated solutions.
Question 1: My TLC plate shows multiple spots, including one that is less polar than my desired product. What is this impurity and how can I prevent it?
Answer: The less polar spot observed on your Thin Layer Chromatography (TLC) plate is almost certainly 4-Hydroxy-3,5-diiodobenzoic acid . This is the most common byproduct in this synthesis.
Causality of Formation: The synthesis of this compound is an electrophilic aromatic substitution reaction. The starting material, 4-hydroxybenzoic acid, possesses two strong electron-donating groups: a hydroxyl (-OH) group and a carboxyl (-COOH) group (which is deactivating but its influence is overcome by the hydroxyl group). The hydroxyl group is a powerful activating and ortho, para-directing group.[1] Since the para position is occupied by the carboxylic acid, substitution occurs at the ortho positions (C3 and C5).
Once the first iodine atom is attached at the C3 position to form the desired product, the aromatic ring remains highly activated. This makes the product susceptible to a second iodination at the vacant C5 position, leading to the formation of the di-iodinated byproduct.[2] This over-reaction is a frequent issue with highly reactive substrates like phenols.[1][3]
dot
Caption: Reaction pathway showing the formation of the desired mono-iodinated product and the common di-iodinated byproduct.
Mitigation & Prevention Protocol:
-
Control Stoichiometry: Carefully limit the iodinating reagent (e.g., Iodine Monochloride (ICl) or I₂) to a 1:1 or even a slight sub-stoichiometric molar ratio relative to the 4-hydroxybenzoic acid.[3] This ensures there is not enough electrophile present for significant di-substitution.
-
Lower the Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Lower temperatures decrease the overall reaction rate, which can significantly enhance selectivity for the mono-iodinated product by disfavoring the second, slower iodination step.[3] For highly activated systems, temperatures as low as -78 °C are sometimes used to control selectivity.
-
Slow Addition of Reagent: Add the iodinating agent dropwise or in small portions to the solution of 4-hydroxybenzoic acid. This maintains a low instantaneous concentration of the electrophile, further suppressing the di-iodination reaction.
Purification: If the di-iodinated byproduct has already formed, it can typically be removed from the desired product by recrystallization. Due to the presence of two heavy iodine atoms, the di-iodo compound is significantly less soluble than the mono-iodo product in many solvent systems.[2] A mixed solvent system, such as ethanol/water or acetone/water, is often effective.
Question 2: My reaction yield is very low, and I have a significant amount of unreacted starting material. What could be the problem?
Answer: Low conversion with recovery of starting material points to issues with reagent activity, reaction conditions, or the substrate itself.
dot
Caption: Troubleshooting workflow for low reaction yield in the iodination of 4-hydroxybenzoic acid.
Troubleshooting Steps:
-
Check the Iodinating Agent:
-
Iodine Monochloride (ICl): This reagent is highly effective but is also moisture-sensitive and can decompose over time.[3] Use a freshly opened bottle or consider purifying the ICl by distillation before use.[4]
-
Iodine (I₂): Elemental iodine itself is a weak electrophile and typically requires an oxidizing agent (like nitric acid, iodic acid, or sodium hypochlorite) or a Lewis acid catalyst to generate a more potent iodinating species (I⁺).[5][6][7] Ensure your oxidizing agent is active and added in the correct stoichiometry.
-
-
Evaluate Reaction Conditions:
-
Temperature: While low temperatures are used to control selectivity (see Question 1), excessively low temperatures may halt the reaction altogether. If you have no byproduct formation and only starting material, a modest increase in temperature may be necessary to initiate the reaction.
-
pH (for I₂/oxidant systems): When using systems like KI/NaOCl, the reaction is often run under basic conditions to form the more nucleophilic phenolate ion, which reacts more readily with the electrophile generated in situ.[2] Ensure your pH is in the appropriate range for the chosen method.
-
-
Verify Substrate Purity: Impurities in the starting 4-hydroxybenzoic acid could potentially interfere with the reaction. Confirm the purity of your starting material using techniques like melting point determination or NMR spectroscopy.
Frequently Asked Questions (FAQs)
What are the most common byproducts in the synthesis of this compound?
The primary and most abundant byproduct is 4-Hydroxy-3,5-diiodobenzoic acid , resulting from over-iodination.[2][8] Other potential, though less common, impurities include:
-
Unreacted Starting Material: 4-Hydroxybenzoic acid.
-
Oxidative Decomposition Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities or tarry materials, especially if using strong oxidizing agents or high temperatures.[1]
How can I analytically distinguish between the starting material, the desired product, and the di-iodinated byproduct?
These compounds are readily distinguishable using standard analytical techniques.
Summary of Key Analytical Data
| Compound | Structure | Mol. Weight ( g/mol ) | ¹H NMR Aromatic Protons (qualitative) | Relative TLC Rf |
| 4-Hydroxybenzoic Acid | C1=CC(=CC=C1C(=O)O)O | 138.12 | Two doublets (AA'BB' system) | Lowest |
| This compound | C1=CC(=C(C=C1C(=O)O)I)O | 264.02[9] | Three distinct signals in the aromatic region (doublet, doublet, and doublet of doublets) | Intermediate |
| 4-Hydroxy-3,5-diiodobenzoic Acid | O=C(O)c1cc(I)c(O)c(I)c1 | 389.91[10] | One singlet in the aromatic region[8] | Highest |
Step-by-Step Protocol for TLC Analysis:
-
Prepare the TLC Plate: Use a standard silica gel plate.
-
Select a Solvent System: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) is suitable. A good starting point is 30-50% ethyl acetate in hexanes, with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acids are protonated and give sharp spots.
-
Spot the Plate: Dissolve small amounts of your crude reaction mixture and (if available) pure starting material in a suitable solvent (like ethyl acetate). Spot them in separate lanes on the TLC plate.
-
Develop and Visualize: Place the plate in a developing chamber with the chosen eluent. After development, visualize the spots under UV light. The di-iodinated product will have the highest Rf value (travels furthest) due to its lower polarity, followed by the mono-iodinated product, with the highly polar starting material having the lowest Rf value.
Which iodinating agent should I choose?
The choice of iodinating agent depends on factors like desired reactivity, selectivity, cost, and safety.
-
Iodine Monochloride (ICl): A highly effective and powerful iodinating agent that provides a more electrophilic iodine species.[1] It often gives good yields but can be difficult to handle due to its moisture sensitivity and corrosiveness. It may also lead to over-iodination if not used carefully.[3]
-
Iodine (I₂) with an Oxidant: This is a very common and versatile method. An oxidizing agent like iodic acid (HIO₃), sodium hypochlorite (NaOCl), or even hydrogen peroxide is used to oxidize I₂ to a more reactive electrophilic species in situ.[5][7][11] This approach can be milder and more cost-effective.
-
N-Iodosuccinimide (NIS): A solid, easy-to-handle reagent that is often used for mild iodinations, typically with an acid catalyst.[12] It is a good choice for sensitive substrates where harsh conditions must be avoided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studylib.net [studylib.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 6. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]
- 10. 3,5-Diiodo-4-hydroxy-benzoic acid [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Regioselective Synthesis of 4-Hydroxy-3-iodobenzoic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Hydroxy-3-iodobenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to address the nuanced challenges of achieving high regioselectivity, offering troubleshooting advice and foundational knowledge to empower your experimental success.
Introduction: The Challenge of Regiocontrol
This compound is a valuable building block in pharmaceutical and materials science. Its synthesis, typically starting from the readily available 4-hydroxybenzoic acid, appears straightforward but presents a classic regioselectivity challenge. The task is to introduce a single iodine atom specifically at the C-3 position, ortho to a powerful activating hydroxyl group and meta to a deactivating carboxyl group. The inherent electronic properties of the starting material create a delicate balance that can easily tip towards undesired side products, primarily the di-iodinated species. This guide will help you control that balance.
Frequently Asked Questions (FAQs): Understanding the Chemistry
This section addresses the fundamental principles governing the reaction. Understanding why challenges arise is the first step to overcoming them.
Q1: Why is it so difficult to selectively iodinate only the C-3 position?
A1: The difficulty lies in the competing electronic effects of the two functional groups on the aromatic ring.
-
The Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group. It donates electron density into the ring through resonance, making the positions ortho (C-3, C-5) and para (C-1) to it highly nucleophilic and prone to electrophilic attack.
-
The Carboxylic Acid (-COOH) Group: This is a deactivating, meta-directing group.[1] It withdraws electron density from the ring, making it less reactive.
The powerful activating effect of the -OH group dominates the reaction, making the ring much more reactive than benzene itself. Since the para position is already occupied by the -COOH group, electrophilic substitution is strongly directed to the two electronically equivalent ortho positions: C-3 and C-5. The primary challenge, therefore, is not directing the iodine to the correct position (the electronics already favor this), but rather stopping the reaction after a single iodination at C-3 before a second iodine adds to the equally activated C-5 position.
Q2: What is the most common side product, and why does it form?
A2: The most common and problematic side product is 3,5-diiodo-4-hydroxybenzoic acid .[2] Once the first iodine atom is attached at the C-3 position, the resulting this compound is still a highly activated aromatic ring. The hydroxyl group continues to strongly activate the remaining ortho position (C-5), making it susceptible to a second iodination. This over-iodination is a frequent issue, especially if the reaction conditions (stoichiometry, temperature, time) are not carefully controlled.
Q3: Which iodinating agents are recommended, and what are the differences?
A3: Several reagents can be used, each with its own reactivity profile.
-
Iodine Monochloride (ICl): A highly effective and reactive source of the electrophilic iodonium ion (I+). Its high reactivity can sometimes make it difficult to prevent di-iodination if not used carefully.[2]
-
N-Iodosuccinimide (NIS): A milder and easier-to-handle solid iodinating agent.[3] It often provides better control over mono-iodination. Its reactivity can be tuned with the addition of an acid catalyst, such as trifluoroacetic acid.[4]
-
Iodine (I₂) with an Oxidizing Agent: Molecular iodine itself is not very electrophilic. It requires an oxidizing agent (like iodic acid[5], nitric acid, or ammonium peroxodisulfate[6]) to generate a more potent electrophilic iodine species in situ. This approach can be very effective and environmentally benign.
The choice of agent often depends on the desired reactivity, available laboratory equipment, and safety considerations. Milder reagents like NIS are often a good starting point for optimizing the reaction.
Troubleshooting Guide: From Theory to Practice
This section is formatted to directly address problems you may encounter at the bench.
Problem 1: My reaction resulted in a low yield or did not proceed to completion.
-
Possible Cause A: Inactive Reagents. The iodinating agent may have decomposed. NIS, for example, should be stored away from light and moisture.[3] Solutions of ICl can also degrade over time.
-
Solution: Use a freshly opened bottle of the reagent or a newly prepared solution. Verify the purity of your 4-hydroxybenzoic acid starting material.
-
-
Possible Cause B: Inappropriate Solvent. The polarity of the solvent can significantly impact the reaction rate and the solubility of the reagents.
-
Possible Cause C: Insufficient Activation. For less reactive iodinating agents like I₂ or NIS, a catalyst may be necessary to generate the active electrophile.
-
Solution: For reactions with NIS, consider adding a catalytic amount of an acid like trifluoroacetic acid (TFA). For I₂ reactions, ensure your oxidizing co-reagent is present in the correct stoichiometry.[4]
-
Problem 2: I am forming a significant amount of the 3,5-diiodo side product.
-
Possible Cause A: Incorrect Stoichiometry. This is the most common reason for over-iodination. Using more than one molar equivalent of the iodinating agent will inevitably lead to the di-iodinated product.
-
Solution: Carefully measure your reagents. Use a slight sub-stoichiometric amount (e.g., 0.95-1.0 equivalents) of the iodinating agent relative to the 4-hydroxybenzoic acid.
-
-
Possible Cause B: Reaction Temperature is Too High or Time is Too Long. Higher temperatures increase the reaction rate for both the first and second iodination, making it difficult to stop at the mono-iodinated stage.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to gain better kinetic control. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or when a significant amount of the desired product has formed, before the di-iodinated spot becomes dominant.
-
Problem 3: I am struggling to purify my this compound.
-
Possible Cause A: Similar Polarity of Products. The desired product, the di-iodinated side product, and the starting material can have similar polarities, making separation by column chromatography challenging.
-
Solution 1 (Recrystallization): This is often the most effective method. The desired product may have different solubility properties than the starting material or the di-iodinated compound in a given solvent system. Common solvents for recrystallization include aqueous ethanol or acetone/water mixtures.[7][8]
-
Solution 2 (Acid-Base Extraction): Exploit the acidic nature of the molecule. Dissolve the crude mixture in a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate and phenolate will form, making the compounds water-soluble. Wash with a non-polar organic solvent (like ether or ethyl acetate) to remove any non-acidic impurities. Then, carefully re-acidify the aqueous layer (e.g., with HCl). The product and byproducts will precipitate out. This method is excellent for removing neutral impurities but may not separate the desired product from the di-iodinated one. The key to separation often lies in fractional crystallization during this re-precipitation.
-
Solution 3 (Ammonium Salt Formation): A classic method for purifying benzoic acids involves forming the ammonium salt, which can be recrystallized from water. The purified salt is then treated with acid to regenerate the pure carboxylic acid.[9]
-
Visualizing the Process
To better understand the reaction dynamics and troubleshooting logic, refer to the diagrams below.
Reaction Pathway and Competing Products
Caption: Competing reaction pathways in the synthesis.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common issues.
Quantitative Data & Recommended Protocols
Table 1: Comparison of Iodination Methods
| Method | Iodinating System | Solvent | Temp. (°C) | Typical Yield | Key Challenge | Reference |
| 1 | I₂ / HIO₃ | Ethanol | 35-40 | ~85-95% | Controlling exotherm, potential for di-iodination. | [5] |
| 2 | ICl (1 eq.) | Acetic Acid | RT | ~70-90% | High reactivity of ICl requires careful addition. | [2][8] |
| 3 | NIS (1 eq.) / cat. TFA | Acetonitrile | RT | ~80-95% | NIS can be slow without an acid catalyst. | [4] |
| 4 | KI / (NH₄)₂S₂O₈ | aq. Methanol | RT | ~80-90% | Environmentally friendly; requires careful stoichiometry. | [6] |
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is recommended for its reliability and the use of a stable, solid reagent.
Materials:
-
4-Hydroxybenzoic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable solvent like DMF)
-
Trifluoroacetic acid (TFA, optional catalyst)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.0 eq.) in acetonitrile (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add N-Iodosuccinimide (1.0 eq.) to the solution in one portion. If the reaction is sluggish, add a catalytic amount of TFA (0.05 - 0.1 eq.).
-
Reaction: Stir the mixture at room temperature. Protect the reaction from light by covering the flask with aluminum foil, as NIS is light-sensitive.[3]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid). The product spot should appear below the starting material spot. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution to quench any remaining iodine/NIS.
-
Add ethyl acetate to extract the organic compounds.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol or an acetone/water mixture, to yield pure this compound as a white to off-white solid.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. studylib.net [studylib.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Guide to Managing Iodine-Containing Byproducts
Welcome to the technical support center for managing and removing iodine-containing byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter residual iodine in their reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification processes effectively.
Iodine is a versatile reagent and catalyst used in a wide array of organic transformations, from oxidations to the synthesis of iodinated pharmaceuticals.[1][2] However, its characteristic and often persistent color signals the presence of a byproduct that must be removed. This guide provides a structured approach to tackling this common purification challenge, from rapid quenching to managing trace impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during experimental workups.
Q1: My reaction mixture has a persistent brown, purple, or yellow color. How do I confirm it's due to elemental iodine (I₂)?
While a brown or purple color in organic solvents is a strong indicator of iodine, other byproducts can sometimes be colored.[3] A simple patch test can be highly informative. Place a small drop of your crude reaction mixture onto a TLC plate (silica gel). Elemental iodine will appear as a distinct colored spot. If you then expose the plate to a quenching agent, such as a drop of sodium thiosulfate solution, the color of the iodine spot should vanish. This confirms that I₂ is the cause of the color.
Q2: What is the most common and efficient method for removing iodine after a reaction?
The standard and most widely adopted method is an aqueous workup using a solution of sodium thiosulfate (Na₂S₂O₃).[4][5] This chemical reducing agent rapidly and quantitatively converts elemental iodine (I₂), which is soluble in organic solvents and colored, into colorless iodide ions (I⁻).[6] These resulting iodide salts are highly soluble in water and are thus easily removed from the organic layer during a liquid-liquid extraction.
Q3: I've added sodium thiosulfate solution to my separatory funnel, but the organic layer is still colored. What should I do?
This is a frequent issue that can almost always be resolved. The cause is typically one of the following:
-
Insufficient Mixing: The reaction between iodine in the organic phase and thiosulfate in the aqueous phase occurs at the interface of the two liquids. Ensure you are shaking the separatory funnel vigorously for at least 30-60 seconds to maximize the surface area and promote the reaction.[7]
-
Insufficient Reagent: You may not have added enough sodium thiosulfate to react with all the iodine present, especially on a larger scale.[7] Add more of the aqueous thiosulfate solution and shake again. The process is complete when both the organic and aqueous layers are colorless.
-
pH Issues: The effectiveness of thiosulfate can be influenced by pH. While it works well under neutral to mildly acidic conditions, strongly acidic or basic conditions can affect the reaction.[7] For most standard workups, this is not an issue, but if you have a reaction with extreme pH, you may need to neutralize it first.
Q4: Can I remove iodine without a full aqueous workup?
Yes, for removing trace amounts or when your compound is sensitive to water, there are alternative methods. You can pass the crude organic solution through a small plug of silica gel. Iodine often adsorbs to the silica, and this can be sufficient for removing faint coloration.[3] Another method involves stirring the organic solution with solid sodium thiosulfate, though this is generally less efficient than an aqueous wash due to the limited surface area of the solid.[5]
Q5: My main concern isn't colored iodine (I₂), but iodide salts (e.g., NaI) remaining in my product. How can these be removed?
Part 2: Troubleshooting and In-Depth Protocols
This section provides detailed, step-by-step methodologies and troubleshooting advice for the most common scenarios.
Guide 1: The Standard Sodium Thiosulfate Quench & Wash
This is the workhorse method for iodine removal and should be the first approach for most applications.
Principle of Operation (The "Why")
The process relies on a classic redox reaction. Elemental iodine (I₂), with an oxidation state of 0, is a mild oxidizing agent. Sodium thiosulfate (Na₂S₂O₃) acts as a reducing agent. In the reaction, two thiosulfate ions donate a total of two electrons to one molecule of iodine. This reduces the iodine to iodide ions (I⁻) and oxidizes the thiosulfate to the tetrathionate ion (S₄O₆²⁻).[6]
Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
The resulting sodium iodide and sodium tetrathionate are ionic salts, making them readily soluble in the aqueous phase and easily separable from the desired organic product.[5][9]
Experimental Protocol 1.1: Standard Aqueous Workup
-
Reaction Quenching: Once your reaction is complete, cool the reaction mixture to room temperature.
-
Transfer: Transfer the reaction mixture to a separatory funnel of an appropriate size. If the reaction was run in a water-miscible solvent like THF or acetonitrile, it's often best to first remove the solvent via rotary evaporation and then redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).[10]
-
First Wash: Add a 10% (w/v) aqueous solution of sodium thiosulfate to the separatory funnel. A volume roughly equal to that of the organic layer is a good starting point.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.[7] You should observe the characteristic brown/purple color of iodine disappearing.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower aqueous layer. If your organic solvent is denser than water (e.g., DCM, chloroform), your product is in the bottom layer. If it's less dense (e.g., ethyl acetate, hexanes, ether), your product is in the top layer.[11][12]
-
Repeat if Necessary: If the organic layer is still colored, repeat steps 3-6.
-
Final Washes: After the iodine color is gone, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and to help dry the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Troubleshooting the Thiosulfate Wash
| Problem | Potential Cause | Solution |
| Persistent color after shaking | Insufficient mixing or insufficient thiosulfate. | Shake more vigorously. Add more 10% Na₂S₂O₃ solution and repeat the wash.[7] |
| An emulsion forms (milky layer) | High concentration of polar compounds or salts. | Add brine (saturated aq. NaCl) to the funnel and swirl gently. This increases the ionic strength of the aqueous layer and helps break the emulsion. |
| Solid precipitate at the interface | Byproducts (like tetrathionate salts) may have limited solubility. | Add more water to dissolve the precipitate. If it persists, filter the entire mixture through a Celite plug after separating the layers as best as possible. |
| Color returns after separation | Possible air oxidation of residual iodide if other reagents are present. | This is rare but can happen. Ensure the workup is completed promptly. If traces of color remain, they can often be removed during chromatography. |
Guide 2: Chromatographic Removal of Trace Iodine
When an aqueous workup is incomplete or not feasible, column chromatography is an excellent secondary method.
Principle of Operation
Silica gel (SiO₂) and alumina (Al₂O₃) are polar stationary phases. While iodine (I₂) is nonpolar, it can still interact with the surface of the stationary phase through weak van der Waals forces and Lewis acid-base interactions with the silanol groups. For many organic compounds, a solvent system can be chosen that will elute the desired product while retaining the iodine on the column, or vice versa.[7]
Workflow Diagram: Selecting a Purification Strategy
This diagram outlines the decision-making process for removing iodine byproducts.
Caption: Decision tree for choosing the appropriate iodine removal method.
Experimental Protocol 2.1: Flash Chromatography for Iodine Removal
-
Assess Stability: Before committing your entire batch, test the stability of your compound on silica. Spot a small amount of the crude material on a TLC plate and let it sit for 15-30 minutes. If a new spot appears or the product spot degrades, your compound may be sensitive to silica.[13]
-
Dry Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM), add silica gel, and evaporate the solvent to get a dry, free-flowing powder.
-
Pack the Column: Pack a flash chromatography column with silica gel using a non-polar solvent like hexane.
-
Load the Sample: Carefully add your dry-loaded sample to the top of the packed column.
-
Elute: Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Iodine typically elutes with non-polar solvents.[7] You can often see the purple/brown band of iodine moving down the column.
-
Collect Fractions: Collect the fractions containing the iodine first (if it elutes before your product) or after your product has eluted. Monitor the fractions by TLC.
-
Increase Polarity: Gradually increase the polarity of the eluent to wash out your desired compound.
References
- 1. news-medical.net [news-medical.net]
- 2. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Workup [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mccscience.yolasite.com [mccscience.yolasite.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Making Sodium Iodide with Iodine + Sodium Thiosulfate - Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Workup [chem.rochester.edu]
- 11. O655: Extraction – Separation of Food Coloring and Iodine | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 12. csub.edu [csub.edu]
- 13. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for 4-Hydroxy-3-iodobenzoic Acid
Welcome to the technical support center for 4-Hydroxy-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and experimental use. Ensuring the stability of this compound is critical for the accuracy and reproducibility of your research.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a halogenated aromatic compound. Its structure, featuring a phenolic hydroxyl group, a carboxylic acid group, and an iodine atom on the benzene ring, makes it susceptible to degradation via several pathways. The primary stability concerns are sensitivity to light (photosensitivity), moisture (hygroscopicity), and heat.[1][2] Degradation can lead to a loss of purity and the formation of impurities, which can compromise experimental results.
Q2: What are the visible signs of degradation?
While significant degradation can occur without visible changes, you may observe a color change (e.g., from off-white to yellowish or brown), clumping of the solid material due to moisture absorption, or the appearance of particulates in solutions. However, analytical confirmation is always recommended to assess the purity of the compound.
Q3: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).[3] Specifically:
-
Temperature: Store at 2-8°C.
-
Light: Use amber or opaque containers to protect from light.[1][2]
-
Moisture: Keep in a tightly sealed container, preferably in a desiccator with a suitable drying agent.
-
Atmosphere: For long-term storage, flushing the container with an inert gas can prevent oxidative degradation.
Q4: How should I handle the compound during experimental use to minimize degradation?
When weighing and preparing solutions, it is advisable to work quickly in a low-humidity environment and under subdued light. Use amber-colored glassware or wrap standard glassware in aluminum foil to protect solutions from light exposure.[1][2] Prepare solutions fresh whenever possible.
Q5: What are the primary degradation products of this compound?
Under various stress conditions, this compound can degrade through several pathways, including:
-
Deiodination: Loss of the iodine atom, potentially forming 4-hydroxybenzoic acid.
-
Decarboxylation: Loss of the carboxylic acid group, which could lead to the formation of 3-iodophenol.
-
Hydroxylation: Introduction of additional hydroxyl groups on the aromatic ring.
The specific degradation products will depend on the stress conditions (e.g., pH, presence of oxidizing agents).
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Discoloration of Solid Compound (Yellowing/Browning) | 1. Photodegradation: Exposure to UV or visible light. 2. Oxidation: Exposure to air (oxygen), especially if accelerated by light or heat. | 1. Verify Storage: Ensure the compound is stored in an amber or opaque, tightly sealed container in a dark location. 2. Inert Atmosphere: For sensitive applications, consider storing under an inert gas like argon or nitrogen. 3. Purity Check: Analyze the material using a stability-indicating HPLC method (see Experimental Protocols) to quantify the level of degradation. |
| Clumping or Caking of Powder | Moisture Absorption: The compound is hygroscopic and has been exposed to humidity. | 1. Improve Sealing: Use containers with high-quality seals. Consider using parafilm to further seal the container lid. 2. Use a Desiccator: Store the primary container inside a desiccator containing a desiccant (e.g., silica gel). 3. Drying: If moisture absorption is suspected, the material can be dried under vacuum at a mild temperature (e.g., 40°C) before use, but this should be validated to ensure it doesn't cause thermal degradation. |
| Unexpected Peaks in HPLC/LC-MS Analysis | Degradation: The compound has degraded, forming one or more new chemical entities. | 1. Identify Degradants: Use mass spectrometry to identify the mass of the unexpected peaks and compare them to potential degradation products. 2. Forced Degradation Study: Intentionally expose the compound to light, heat, acid, and base to generate potential degradation products and confirm their retention times. 3. Optimize Storage and Handling: Based on the identified degradants, refine storage conditions (e.g., stricter light exclusion, use of inert gas) to prevent their formation. |
| Inconsistent Experimental Results or Loss of Activity | Compound Degradation: The purity of the this compound has been compromised, leading to a lower effective concentration. | 1. Purity Verification: Before use, verify the purity of your starting material using a validated analytical method. 2. Fresh Solutions: Prepare solutions fresh for each experiment and avoid storing them for extended periods. If storage is necessary, keep them at low temperatures (e.g., -20°C) and protected from light. 3. Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., high pH, strong oxidizing agents, prolonged light exposure) during your experimental setup. |
Understanding Degradation Pathways
To effectively prevent degradation, it is essential to understand the underlying chemical processes.
Caption: Primary degradation pathways of this compound.
Quantitative Degradation Data (Estimated)
| Stress Condition | Parameter | Condition | Estimated Half-life (t½) | Primary Degradation Pathway |
| Photodegradation | UV Light (254 nm) | Aqueous Solution, pH 7 | < 24 hours | Deiodination |
| Hydrolysis | pH 4 (Acidic) | 50°C | Weeks to Months | Minimal Hydrolysis |
| pH 9 (Basic) | 50°C | Days to Weeks | Hydrolysis of ester-like impurities, potential ring modifications | |
| Thermal Degradation | Solid State | 70°C | > 1 month | Decarboxylation |
| Oxidation | 3% H₂O₂ | Aqueous Solution, RT | < 48 hours | Ring Oxidation, Deiodination |
Note: These are estimations and actual degradation rates can vary based on the specific experimental conditions, purity of the material, and presence of other substances.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Photostability chamber with UV and visible light sources
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place approximately 10 mg of solid this compound in an oven at 70°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation (Solution): Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate this compound from its potential degradation products, such as 4-hydroxybenzoic acid.[2][4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-25 min: 80-20% B; 25-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the mobile phase. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration within the linear range of the method.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Identify and quantify the parent compound and any degradation products by comparing retention times and integrating peak areas against the calibration curve.
Caption: Workflow for forced degradation study and HPLC analysis.
References
Validation & Comparative
A Comparative Guide to 4-Hydroxy-3-iodobenzoic Acid and its Halogenated Analogs for Drug Discovery and Development
Introduction: The Strategic Role of Halogenation in Benzoic Acid Scaffolds
In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold is a foundational building block. Its simple aromatic structure, appended with a reactive carboxylic acid group, offers a versatile platform for modification. The strategic placement of a hydroxyl group further enhances its utility, introducing hydrogen bonding capabilities and modulating its electronic properties. However, it is the introduction of halogens—fluorine, chlorine, bromine, and iodine—that unlocks a remarkable level of control over the molecule's physicochemical and biological characteristics.
This guide provides an in-depth comparison of 4-Hydroxy-3-iodobenzoic acid with its lighter halogen analogs: 4-hydroxy-3-fluorobenzoic acid, 4-hydroxy-3-chlorobenzoic acid, and 4-hydroxy-3-bromobenzoic acid. We will move beyond a simple cataloging of properties to explore the causal relationships between the choice of halogen and the resultant molecular behavior. By examining experimental data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal halogenated benzoic acid derivative for their specific application.
Part 1: A Comparative Analysis of Physicochemical Properties
The identity of the halogen atom at the C3 position exerts a profound influence on the fundamental properties of the 4-hydroxybenzoic acid core. These differences, summarized in Table 1, are critical determinants of a compound's suitability for various applications, affecting everything from solubility in biological media to its interaction with target proteins.
Table 1: Physicochemical Properties of 3-Halogenated-4-hydroxybenzoic Acids
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) | Aqueous Solubility |
| 4-Hydroxy-3-fluorobenzoic acid | 156.11 | 214-218 | 4.02 (Predicted) | Limited |
| 4-Hydroxy-3-chlorobenzoic acid | 172.57 | 211-214 | ~3.8-4.0 | Slightly Soluble |
| 4-Hydroxy-3-bromobenzoic acid | 217.02 | 225-227[1][2] | 3.85 (Predicted)[1][3] | Slightly Soluble |
| This compound | 264.02 | 238-241 | 3.87 | Slightly Soluble[4] |
Note: Data compiled from various chemical suppliers and databases. Slight variations may exist between sources.
Expert Insights into Physicochemical Trends
The data reveals clear trends directly attributable to the nature of the halogen substituent.
-
Melting Point: There is a general increase in melting point with the increasing atomic mass of the halogen (F < Cl < Br < I). This trend is a direct consequence of the enhanced intermolecular forces, specifically van der Waals interactions, which become stronger with the larger and more polarizable electron clouds of the heavier halogens. A higher melting point indicates greater crystal lattice energy, a factor that can influence dissolution rates and solid-state stability.
-
Acidity (pKa): All halogenated analogs are more acidic than unsubstituted benzoic acid (pKa ≈ 4.2). This is due to the electron-withdrawing inductive effect (-I effect) of the halogens, which stabilizes the resulting carboxylate anion.[5] While fluorine is the most electronegative, the pKa values across the series are remarkably similar. This suggests that while the inductive effect is dominant, other factors such as solvation and potential intramolecular hydrogen bonding between the hydroxyl and carboxyl groups play a complex, modulating role. The subtle differences can be critical for optimizing interactions in the finely-tuned pH environment of a biological system.
-
Solubility: All compounds exhibit limited solubility in water, a characteristic feature of benzoic acids due to the hydrophobic benzene ring.[6] They are, however, generally soluble in polar organic solvents like ethanol, DMSO, and methanol.[1][2] This property is crucial for formulation, dictating the choice of solvents for reaction chemistry, purification, and the preparation of stock solutions for biological assays.
Part 2: Synthesis and Chemical Reactivity
The preparation of these compounds typically involves the electrophilic halogenation of a 4-hydroxybenzoic acid precursor. The choice of halogenating agent and reaction conditions is dictated by the reactivity of the halogen.
Caption: Generalized workflow for the synthesis of 3-halo-4-hydroxybenzoic acids.
The hydroxyl group is a strong activating group, directing the incoming halogen to the ortho position (C3). The reactivity of the halogenating agents decreases down the group (F > Cl > Br > I), necessitating adjustments in reaction conditions. For instance, fluorination often requires specialized reagents like Selectfluor, while iodination can be achieved with milder reagents like N-iodosuccinimide (NIS) or iodine itself.
Part 3: A Comparative Look at Biological Activity and Applications
The true value of this compound series for researchers lies in the distinct biological activities conferred by each halogen. The size, electronegativity, and ability of the halogen to form halogen bonds dictate how the molecule interacts with biological targets like enzymes and receptors.
Table 2: Comparison of Known Biological Activities
| Compound | Primary Biological Application / Target | Mechanism of Action / Use |
| 4-Hydroxy-3-fluorobenzoic acid | Enzyme Inhibition | Building block for potent inhibitors of β-arylsulfotransferase IV (β-AST-IV).[7] |
| 4-Hydroxy-3-chlorobenzoic acid | Antiviral / Anticancer | Potential inhibitor of influenza endonuclease; used in synthesis of Tie-2 kinase inhibitors for tumors.[8] |
| 4-Hydroxy-3-bromobenzoic acid | Enzyme Inhibition | Potent inhibitor of histidine decarboxylase (HDC), an enzyme crucial for histamine synthesis.[2][9] |
| This compound | Organic Synthesis / Potential Antimicrobial | Used as a key intermediate in advanced organic reactions; potential antibacterial and anti-inflammatory properties noted.[4] |
Deep Dive: 4-Hydroxy-3-bromobenzoic Acid as a Histidine Decarboxylase Inhibitor
The bromo-derivative serves as an excellent case study. It is a known potent inhibitor of histidine decarboxylase (HDC), the sole enzyme responsible for converting histidine into histamine.[2][4] Histamine is a critical mediator in allergic reactions, inflammation, and gastric acid secretion.[4] By inhibiting HDC, 4-hydroxy-3-bromobenzoic acid can effectively block the production of histamine at its source, making it and its derivatives valuable research tools and potential therapeutic leads for inflammatory and allergic conditions.
Caption: Mechanism of HDC inhibition by 4-hydroxy-3-bromobenzoic acid.
Part 4: Key Experimental Protocols
To ensure the practical applicability of this guide, we provide validated, step-by-step protocols for key experiments.
Protocol 1: Determination of Histidine Decarboxylase (HDC) Inhibition
This protocol describes a common method to assess the inhibitory potential of a compound like 4-hydroxy-3-bromobenzoic acid against HDC. The assay measures the amount of histamine produced from the substrate, L-histidine.
Materials:
-
Recombinant Histidine Decarboxylase (HDC) enzyme
-
L-Histidine (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.8)
-
Test Inhibitor (e.g., 4-Hydroxy-3-bromobenzoic acid dissolved in DMSO)
-
96-well microplate
-
Histamine quantification kit (e.g., ELISA or fluorescence-based)
Procedure:
-
Prepare Reagents: Prepare stock solutions of L-histidine, PLP, and the test inhibitor in the assay buffer. Create a series of dilutions for the inhibitor to determine the IC50 value.
-
Enzyme Preparation: Dilute the HDC enzyme to the desired working concentration in ice-cold assay buffer containing PLP.
-
Assay Setup: To the wells of a 96-well plate, add:
-
Assay Buffer
-
Test inhibitor at various concentrations (or DMSO for the control).
-
HDC enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the L-histidine solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[10]
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 1 M HCl) or by heat inactivation.
-
Quantify Histamine: Measure the concentration of histamine produced in each well using a commercial histamine quantification kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of HDC activity versus the inhibitor concentration. Calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Self-Validation and Causality: This protocol includes a positive control (no inhibitor) to establish baseline enzyme activity and a negative control (no enzyme) to account for any non-enzymatic histamine formation. The dose-response curve generated provides a robust, quantitative measure of inhibitory potency, directly linking the presence of the compound to the reduction in enzyme function.
Conclusion
The choice of halogen in the 3-position of 4-hydroxybenzoic acid is a powerful tool for fine-tuning molecular properties. While all four analogs share a common structural framework, the progression from fluorine to iodine offers a systematic way to alter size, lipophilicity, and electronic character. This, in turn, leads to distinct biological activities, from the inhibition of influenza endonuclease with the chloro-analog to the potent blockade of histamine synthesis with the bromo-derivative. This guide demonstrates that understanding the nuanced effects of each halogen allows researchers to move from a trial-and-error approach to a more rational design of compounds for specific applications in medicine and beyond.
References
- 1. 4-BROMO-3-HYDROXYBENZOIC ACID CAS#: 14348-38-0 [m.chemicalbook.com]
- 2. 4-Bromo-3-hydroxybenzoic Acid CAS 14348-38-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 4-BROMO-3-HYDROXYBENZOIC ACID | 14348-38-0 [chemicalbook.com]
- 4. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 5. Histidine decarboxylase measurement in brain by 14CO2 trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. B21338.09 [thermofisher.com]
- 7. Histidine Assay Kit (Fluorometric) (ab308229) is not available | Abcam [abcam.com]
- 8. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iheartgains.com [iheartgains.com]
- 10. researchgate.net [researchgate.net]
validation of analytical methods for 4-Hydroxy-3-iodobenzoic acid
An In-Depth Guide to the Validation of Analytical Methods for 4-Hydroxy-3-iodobenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the development and validation of analytical methods for this compound (HIBA), a key intermediate in pharmaceutical synthesis. As direct comparative studies for this specific analyte are not extensively published, this document serves as a first-principles guide, synthesizing regulatory expectations with practical, field-proven insights. We will explore the comparative strengths of various analytical techniques and provide a detailed roadmap for validating a robust High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
The Analytical Challenge: Understanding this compound
This compound (CAS: 37470-46-5) is an aromatic carboxylic acid.[1][2] Its structure, featuring a phenolic hydroxyl group, a carboxylic acid, and an iodine atom, dictates its analytical behavior. The presence of a UV-active chromophore makes it suitable for spectrophotometric and HPLC-UV detection. Its polarity and acidic nature are primary considerations for chromatographic method development. The objective of any analytical method is to provide accurate and reliable data, whether for purity assessment, quantification in a reaction mixture, or stability testing. Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3]
Foundational Principles: The ICH Q2(R1) Validation Framework
Regulatory compliance and data integrity are built upon a systematic validation process. The ICH Q2(R1) guideline provides a harmonized framework for validating analytical procedures.[4] A method is not considered reliable until its performance characteristics are documented and proven to meet pre-defined acceptance criteria.[5]
The core validation characteristics are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[6]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (intra-assay precision)
-
Intermediate Precision (inter-day/inter-analyst variation)
-
Reproducibility (inter-laboratory precision)[8]
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Comparative Guide: Selecting the Right Analytical Technique for HIBA
The choice of analytical technique is the first critical decision. It depends on the analytical objective (e.g., identification, impurity testing, or assay), sample complexity, and required sensitivity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer. HIBA, being moderately polar, is an ideal candidate for this technique.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse for this type of analysis, offering excellent retention and resolution for aromatic acids.
-
Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric or formic acid in water) and an organic modifier (acetonitrile or methanol) is standard. The acid in the mobile phase is crucial; it suppresses the ionization of HIBA's carboxylic acid group, preventing peak tailing and ensuring a sharp, symmetrical peak.[9]
-
Detection: UV detection is ideal. A wavelength of approximately 230-285 nm should provide a strong signal based on the molecule's chromophore.[9][10]
Verdict: RP-HPLC is the most powerful and versatile technique for HIBA. It provides the specificity needed to separate the main component from starting materials, by-products, and degradation products, making it suitable for both purity and assay determination.
Gas Chromatography (GC)
Principle: GC separates compounds based on their boiling point and interaction with a stationary phase in a heated column. It is highly sensitive but requires the analyte to be volatile and thermally stable.
Causality Behind Experimental Choices:
-
Derivatization is Mandatory: HIBA is a non-volatile solid with a high melting point. The presence of active hydrogen atoms in the carboxylic acid and phenol groups necessitates derivatization to increase volatility and thermal stability.[11] A common approach is esterification (e.g., converting the carboxylic acid to a methyl ester) or silylation.[11] This adds an extra step to sample preparation, which can introduce variability.
-
High Sensitivity: For trace analysis, GC coupled with a sensitive detector like an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like HIBA, or Mass Spectrometry (MS) can offer very low detection limits.[12]
Verdict: GC is a viable but more complex alternative to HPLC. It should be considered only when extremely high sensitivity is required and the added complexity of a derivatization step is justified.
UV-Visible Spectrophotometry
Principle: This technique measures the absorbance of light by an analyte at a specific wavelength. It is governed by the Beer-Lambert law, which states that absorbance is proportional to concentration.
Causality Behind Experimental Choices:
-
Simplicity and Speed: UV-Vis is fast, simple, and inexpensive. It is excellent for determining the concentration of a pure substance in a simple, non-absorbing solvent.
-
Lack of Specificity: The major drawback is its lack of specificity.[13] Any impurity or other component that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It cannot distinguish between HIBA and structurally similar impurities.
Verdict: UV-Vis spectrophotometry is suitable for simple assays of pure HIBA or for applications like dissolution testing where the matrix is well-defined and known to be free of interfering substances. It is not appropriate for purity analysis or stability studies where the presence of unknown degradants is likely.
A Practical Guide: Validating an RP-HPLC Method for HIBA Assay
This section provides a detailed, step-by-step protocol for validating an RP-HPLC method for the quantification (assay) of this compound, based on ICH guidelines.
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for retaining moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress analyte ionization.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape. |
| Gradient | Isocratic or simple gradient | To be optimized for best separation from impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Validation Protocols and Acceptance Criteria
The following protocols outline the experiments required to validate the method. Acceptance criteria are based on typical industry standards.[3][5]
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference at the retention time of the HIBA peak. |
| Linearity (R²) | Correlation Coefficient (R²) ≥ 0.999 |
| Range | 80% to 120% of the target assay concentration.[8] |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% |
| LOQ Precision (%RSD) | ≤ 10% |
| Robustness | %RSD of results should be within acceptable limits (e.g., ≤ 2.0%). |
Experimental Protocols
1. Specificity
-
Objective: To demonstrate that the method can distinguish HIBA from potential interferences.
-
Procedure:
-
Prepare solutions of the diluent (mobile phase), a placebo (if for a formulated product), and a solution of HIBA spiked with known related impurities or forced degradation products.
-
Inject each solution into the HPLC system.
-
Analysis: Compare the chromatograms. The diluent and placebo should show no peak at the retention time of HIBA. The peak for HIBA in the spiked sample must be pure and well-resolved from all other peaks.[14]
-
2. Linearity
-
Objective: To confirm the proportional relationship between detector response and concentration.
-
Procedure:
-
Prepare a stock solution of HIBA reference standard.
-
Perform serial dilutions to create at least five concentration levels covering the range of 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Analysis: Plot a graph of the mean peak area versus concentration. Calculate the correlation coefficient (R²), y-intercept, and slope of the regression line.[15]
-
3. Accuracy (Recovery)
-
Objective: To determine how close the measured value is to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo) and spike it with the HIBA reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the amount of HIBA recovered.
-
Analysis: Express accuracy as the percentage recovery using the formula: (Amount Found / Amount Added) * 100. The mean recovery should be within the acceptance criteria.[14]
-
4. Precision (Repeatability & Intermediate)
-
Objective: To assess the method's consistency.
-
Procedure:
-
Repeatability (Intra-day): Prepare six independent samples of HIBA at 100% of the target concentration. Analyze them on the same day, with the same analyst, on the same instrument. Calculate the Relative Standard Deviation (%RSD) of the results.[14]
-
Intermediate Precision (Inter-day): Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Analysis: Calculate the %RSD for each set of measurements. Both must meet the acceptance criteria.
-
5. Limit of Quantitation (LOQ)
-
Objective: To establish the lowest concentration that can be reliably quantified.
-
Procedure:
-
Estimate the LOQ, often based on a signal-to-noise ratio of 10:1 or by determining the concentration where precision is acceptable (e.g., %RSD ≤ 10%).[3]
-
Prepare a solution at the estimated LOQ concentration.
-
Inject this solution six times.
-
Analysis: Calculate the %RSD of the peak areas. If it is within the acceptance limit (e.g., ≤ 10%), the LOQ is confirmed.
-
6. Robustness
-
Objective: To test the method's reliability under small variations.
-
Procedure:
-
Analyze a standard solution while making small, deliberate changes to method parameters, one at a time.
-
Examples of variations:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analysis: Evaluate the impact of these changes on system suitability parameters (e.g., retention time, peak symmetry) and the final quantified result. The results should not deviate significantly from the analysis under normal conditions.
-
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures data reliability and regulatory compliance. While several analytical techniques can be considered, RP-HPLC stands out as the most suitable method due to its superior specificity, precision, and applicability to both assay and purity testing. By following the foundational principles of the ICH Q2(R1) guideline and the detailed protocols provided in this guide, researchers and drug development professionals can confidently develop and validate a robust, reliable, and defensible analytical method fit for its intended purpose.
References
- 1. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]
- 2. scbt.com [scbt.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. longdom.org [longdom.org]
- 10. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Catalysis in 4-Hydroxy-3-iodobenzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, 4-hydroxy-3-iodobenzoic acid stands as a versatile scaffold. Its trifunctional nature—possessing a carboxylic acid, a hydroxyl group, and an aryl iodide—offers a rich platform for molecular elaboration. The carbon-iodine bond, in particular, is a prime target for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of various catalytic systems for the derivatization of this compound, focusing on the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Ullmann reactions. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Strategic Importance of Catalyst Selection
The presence of both a phenolic hydroxyl and a carboxylic acid group on the aromatic ring of this compound introduces specific challenges and considerations in catalyst selection. These functional groups can potentially coordinate with the metal center of the catalyst, influencing its electronic properties and steric environment, which in turn can affect catalytic activity and selectivity. Furthermore, the acidic nature of these groups necessitates careful selection of the base to avoid unwanted side reactions while promoting the desired catalytic cycle. The choice of catalyst, therefore, is not merely a matter of routine but a strategic decision that dictates the efficiency and outcome of the reaction.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of diverse biphenyl derivatives.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial; it must be sufficiently electron-rich and sterically bulky to promote the oxidative addition of the aryl iodide and facilitate the reductive elimination step. For a substrate like this compound, ligands that can operate effectively in the presence of polar functional groups are preferred.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Catalyst Performance Comparison
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 2-4 | High | |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Good | |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | Excellent |
Note: Yields are generalized from reactions with structurally similar aryl iodides. Performance with this compound may vary depending on the specific boronic acid and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-hydroxy-3-iodobenzoate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 4-hydroxy-3-iodobenzoate with an arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium carbonate (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add methyl 4-hydroxy-3-iodobenzoate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted styrenes and cinnamates from this compound derivatives.
Mechanistic Insights
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which, in the presence of a base, regenerates the active Pd(0) catalyst. The choice of base is critical to neutralize the HI generated during the reaction and to facilitate the reductive elimination of the palladium-hydride species.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Catalyst Performance Comparison
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 85 | |
| Pd(OAc)₂ | NaOAc | Ionic Liquid | 100 | 24 | 99 | |
| PdCl₂(dppf) | NaOᵗBu | Toluene | 100 | 16 | High |
Note: Yields are based on reactions with ethyl 4-iodobenzoate and may differ for this compound derivatives.
Experimental Protocol: Heck Reaction of Methyl 4-hydroxy-3-iodobenzoate
This protocol outlines a general procedure for the Heck reaction of methyl 4-hydroxy-3-iodobenzoate with an alkene.
Materials:
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction tube, inert atmosphere setup
Procedure:
-
In a sealed tube, combine methyl 4-hydroxy-3-iodobenzoate, Pd(OAc)₂, and the phosphine ligand.
-
Flush the tube with an inert gas.
-
Add anhydrous DMF and triethylamine via syringe, followed by the alkene.
-
Seal the tube and heat the mixture to 100°C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to a wide range of arylalkynes.
Mechanistic Overview
The Sonogashira reaction is typically co-catalyzed by palladium and copper complexes. The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed, where the alkyne is activated directly by the palladium complex.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Catalyst Performance Comparison
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 2 | High | |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 80 | 4 | Good | |
| Pd/C | Cu₂O | - | THF/DMA | 75 | - | Good |
Note: Yields are based on reactions with iodoanisole and may vary for this compound derivatives.
Experimental Protocol: Sonogashira Coupling of Methyl 4-hydroxy-3-iodobenzoate
This protocol describes a general procedure for the Sonogashira coupling of methyl 4-hydroxy-3-iodobenzoate with a terminal alkyne.
Materials:
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add methyl 4-hydroxy-3-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Ullmann Condensation: Forming C-O and C-N Bonds
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O (ether) and C-N (amine) bonds. For this compound, this reaction is particularly useful for synthesizing diaryl ethers and N-aryl derivatives.
Mechanistic Pathways
The mechanism of the Ullmann reaction is complex and can proceed through different pathways depending on the reaction conditions. A commonly proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the desired product. Another proposed mechanism involves the formation of an aryl radical. The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction and allow for milder reaction conditions.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 110 | 24 | Good | |
| Cu₂O | Picolinic acid | Cs₂CO₃ | DMF | 110 | 24 | Good | |
| CuCl | 1,10-Phenanthroline | K₂CO₃ | Toluene | 120 | 48 | Moderate |
Note: Yields are generalized from Ullmann reactions of various aryl iodides.
Experimental Protocol: Ullmann Ether Synthesis with Methyl 4-hydroxy-3-iodobenzoate
A synthetic procedure starting from this compound has been reported to access a key intermediate via a copper-catalyzed hydroxylation, which is a variation of the Ullmann-type coupling. The following is a general protocol for an Ullmann ether synthesis.
Materials:
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 equiv)
-
Phenol or alcohol (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-Dimethylglycine (20 mol%)
-
Potassium carbonate (2.0 equiv)
-
Anhydrous dioxane
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a Schlenk tube, add CuI, N,N-dimethylglycine, and potassium carbonate.
-
Add methyl 4-hydroxy-3-iodobenzoate and the phenol or alcohol.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous dioxane and seal the tube.
-
Heat the reaction mixture to 110°C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The derivatization of this compound through palladium- and copper-catalyzed cross-coupling reactions offers a vast playground for the synthesis of novel compounds with potential applications in drug discovery and materials science. While palladium catalysts, particularly those with bulky and electron-rich phosphine or N-heterocyclic carbene ligands, are highly effective for Suzuki, Heck, and Sonogashira couplings, copper catalysts remain the workhorse for Ullmann-type condensations.
The presence of the hydroxyl and carboxylic acid functionalities on the substrate necessitates careful optimization of reaction conditions, especially the choice of base and solvent, to achieve high yields and selectivity. The use of esterified this compound is often advantageous to circumvent issues related to the free carboxylic acid. Future research in this area will likely focus on the development of more robust and versatile catalysts that can operate under milder conditions and tolerate a wider range of functional groups, further expanding the synthetic utility of this valuable building block.
A Comparative Guide to the Biological Activity of 4-Hydroxy-3-iodobenzoic Acid and its Bromo Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle art of molecular modification can elicit profound changes in biological activity. The substitution of one halogen for another on a pharmacophore is a classic strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide offers a detailed comparative analysis of 4-Hydroxy-3-iodobenzoic acid and its bromo analogue, 4-Hydroxy-3-bromobenzoic acid. While existing research provides a clearer picture of the bromo derivative's activity, this document aims to synthesize the available data, provide a strong rationale for expected differences, and equip researchers with the necessary protocols to conduct direct comparative studies.
Introduction: The Halogen Effect in Drug Design
The choice between bromine and iodine as a substituent on an aromatic ring can significantly impact a molecule's interaction with biological targets. Iodine, being larger, more polarizable, and a better hydrogen bond acceptor than bromine, can lead to altered binding affinities and target selectivities. Conversely, these same properties can influence solubility, membrane permeability, and metabolic stability. This guide delves into the known biological profile of 4-Hydroxy-3-bromobenzoic acid and explores the anticipated, yet largely unquantified, activities of its iodo counterpart.
Physicochemical Properties: A Foundation for Biological Action
The differing physicochemical properties of these two molecules lay the groundwork for their potential variations in biological effect.
| Property | This compound | 4-Hydroxy-3-bromobenzoic acid |
| Molecular Formula | C₇H₅IO₃ | C₇H₅BrO₃ |
| Molecular Weight | 264.02 g/mol [1] | 217.02 g/mol [2] |
| LogP (octanol-water) | 1.7 | 2.2 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
Biological Activity Profile of 4-Hydroxy-3-bromobenzoic Acid
Current literature identifies 4-Hydroxy-3-bromobenzoic acid as a dual inhibitor of two important enzymes: Histidine Decarboxylase (HDC) and Aromatic-L-amino Acid Decarboxylase (DDC).
Enzyme Inhibition:
-
Histidine Decarboxylase (HDC): This enzyme is responsible for the synthesis of histamine, a key mediator in allergic reactions, inflammation, and gastric acid secretion. Inhibition of HDC can therefore have therapeutic potential in managing these conditions.
-
Aromatic-L-amino Acid Decarboxylase (DDC): DDC is a crucial enzyme in the biosynthesis of several neurotransmitters, including dopamine and serotonin. Its inhibition is a therapeutic strategy in the management of Parkinson's disease, typically to prevent the peripheral conversion of L-DOPA to dopamine[3].
Quantitative data indicates that 4-Hydroxy-3-bromobenzoic acid inhibits both rat fetal and gastric HDC, as well as DDC from hog kidney and rat gastric mucosa, with a reported half-maximal inhibitory concentration (IC50) of 1 mM for both enzymes.
Biological Activity of this compound: An Area Ripe for Investigation
Hypothesized Activity Profile:
-
Enzyme Inhibition: Given that iodine is larger and more polarizable than bromine, this compound may exhibit altered, potentially more potent, inhibitory activity against HDC and DDC. The larger van der Waals radius of iodine could lead to different binding interactions within the active sites of these enzymes.
-
Antimicrobial and Cytotoxic Effects: Studies on other classes of halogenated aromatic compounds have suggested that iodo-substituted derivatives can exhibit comparable or enhanced antimicrobial and cytotoxic activities compared to their bromo counterparts[4]. This is often attributed to the greater lipophilicity and polarizability of iodine, which can facilitate membrane transport and interactions with intracellular targets.
It is crucial to emphasize that these are hypotheses that require experimental validation. The following sections provide detailed protocols to enable researchers to perform these critical comparative studies.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and robust comparison of the biological activities of this compound and its bromo analogue, the following detailed experimental protocols are provided.
Histidine Decarboxylase (HDC) Inhibition Assay
This protocol is adapted from established methods for measuring HDC activity and its inhibition.
Objective: To determine the IC50 value of the test compounds against HDC.
Materials:
-
Recombinant or purified HDC
-
L-histidine (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (this compound and 4-Hydroxy-3-bromobenzoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a fluorescent probe for histamine or an HPLC system for histamine quantification)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, PLP, and the test compound at various concentrations.
-
Enzyme Addition: Add the HDC enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Add the L-histidine substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., perchloric acid).
-
Detection: Quantify the amount of histamine produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Workflow for the Histidine Decarboxylase (HDC) Inhibition Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
Objective: To determine the MIC of the test compounds against selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic (e.g., ampicillin)
-
96-well microplates
Procedure:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in the growth medium in the microplate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the compounds on a mammalian cell line.
Objective: To determine the IC50 value of the test compounds in a selected cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro Cytotoxicity (MTT) Assay.
Conclusion: A Call for Direct Comparative Studies
The biological activity of 4-Hydroxy-3-bromobenzoic acid as an inhibitor of HDC and DDC is established. In contrast, the pharmacological profile of its iodo analogue, this compound, remains largely unexplored. This guide has provided the theoretical framework and practical methodologies to bridge this knowledge gap. By conducting direct, side-by-side comparative studies, researchers can elucidate the nuanced effects of bromine versus iodine substitution in this chemical series, contributing valuable insights to the field of medicinal chemistry and potentially uncovering new therapeutic leads.
References
A Comparative Guide to the Spectroscopic Analysis of 4-Hydroxy-3-iodobenzoic Acid for Unambiguous Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic effects. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of 4-Hydroxy-3-iodobenzoic acid, a substituted aromatic carboxylic acid.
The Imperative of Multi-Technique Spectroscopic Analysis
No single spectroscopic technique provides a complete picture of a molecule's structure. A comprehensive and self-validating approach necessitates the integration of data from multiple analytical methods. For a molecule like this compound, the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structure confirmation.
This guide will dissect the unique contribution of each technique, explaining the causality behind experimental choices and providing a logical workflow for structural verification.
Experimental Protocols: A Foundation of Trustworthy Data
The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols outline the standard procedures for acquiring high-quality spectra for aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, providing information on the number, environment, and connectivity of protons and carbon atoms.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving both the carboxylic acid and hydroxyl protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse-acquire sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Pellet Formation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the molecule and gain insights into its structure through fragmentation analysis.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in the ion source.
-
-
Ionization:
-
Mass Analysis:
-
The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Spectroscopic Data: A Comparative Analysis
The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its comparative counterparts.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Proton | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Coupling Constant (J) |
| This compound | H-2 | ~8.2 | - | d | ~2.0 Hz |
| H-5 | ~7.0 | - | d | ~8.5 Hz | |
| H-6 | ~7.9 | - | dd | ~8.5, 2.0 Hz | |
| -OH | >10 | - | br s | - | |
| -COOH | >12 | - | br s | - | |
| 4-Hydroxybenzoic acid [7] | H-2, H-6 | - | 7.79 | d | 8.8 Hz |
| H-3, H-5 | - | 6.82 | d | 8.8 Hz | |
| -OH | - | 10.1 (variable) | br s | - | |
| -COOH | - | 12.5 (variable) | br s | - | |
| 3-Iodobenzoic acid [8] | H-2 | - | 8.35 | t | 1.6 Hz |
| H-4 | - | 8.05 | dt | 7.8, 1.3 Hz | |
| H-5 | - | 7.39 | t | 7.8 Hz | |
| H-6 | - | 7.95 | ddd | 7.8, 1.8, 1.0 Hz | |
| -COOH | - | 13.5 (variable) | br s | - |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Carbon | Predicted δ (ppm) | Experimental δ (ppm) |
| This compound | C-1 | ~122 | - |
| C-2 | ~140 | - | |
| C-3 | ~95 | - | |
| C-4 | ~160 | - | |
| C-5 | ~115 | - | |
| C-6 | ~132 | - | |
| -COOH | ~168 | - | |
| 4-Hydroxybenzoic acid [9] | C-1 | - | 121.8 |
| C-2, C-6 | - | 131.8 | |
| C-3, C-5 | - | 115.3 | |
| C-4 | - | 161.8 | |
| -COOH | - | 167.5 | |
| 3-Iodobenzoic acid [10] | C-1 | - | 132.8 |
| C-2 | - | 130.2 | |
| C-3 | - | 94.2 | |
| C-4 | - | 138.3 | |
| C-5 | - | 129.8 | |
| C-6 | - | 136.9 | |
| -COOH | - | 166.4 |
Table 3: Key IR Absorption Bands (Expected and Experimental)
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| This compound | O-H (hydroxyl) | 3500-3200 (broad) | - |
| O-H (carboxylic acid) | 3300-2500 (very broad) | - | |
| C=O (carboxylic acid) | 1700-1680 | - | |
| C=C (aromatic) | 1600, 1500 | - | |
| C-O | 1300-1200 | - | |
| 4-Hydroxybenzoic acid [11][12] | O-H (hydroxyl & carboxylic) | - | ~3370 (broad), ~3000 (very broad) |
| C=O (carboxylic acid) | - | ~1670 | |
| C=C (aromatic) | - | ~1608, 1512 | |
| C-O | - | ~1235 | |
| 3-Iodobenzoic acid [13][14][15][16] | O-H (carboxylic acid) | - | ~3000 (very broad) |
| C=O (carboxylic acid) | - | ~1685 | |
| C=C (aromatic) | - | ~1590, 1470 | |
| C-I | - | ~750 |
Table 4: Mass Spectrometry Data (Expected and Experimental)
| Compound | Molecular Formula | Molecular Weight | Expected m/z (M⁺•) | Experimental m/z (M⁺•) | Key Fragments (m/z) |
| This compound | C₇H₅IO₃ | 263.93 | 264 | - | 247 (-OH), 219 (-COOH), 121 (loss of I) |
| 4-Hydroxybenzoic acid [17][18][19] | C₇H₆O₃ | 138.03 | 138 | 138 | 121 (-OH), 93 (-COOH) |
| 3-Iodobenzoic acid | C₇H₅IO₂ | 247.93 | 248 | 248 | 203 (-COOH), 121 (loss of I) |
Interpretation and Structure Confirmation: A Synergistic Approach
The following sections detail how the data from each spectroscopic technique contributes to the comprehensive structural elucidation of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we expect to see distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.
-
Aromatic Region (δ 7.0-8.5 ppm): The three aromatic protons will give rise to a characteristic splitting pattern. The proton at C-5, being adjacent to the electron-donating hydroxyl group, will be the most shielded and appear furthest upfield. The proton at C-2, ortho to the electron-withdrawing carboxylic acid and iodine, will be the most deshielded and appear furthest downfield. The proton at C-6 will be a doublet of doublets due to coupling with both H-2 and H-5.
-
Acidic Protons (δ >10 ppm): The hydroxyl and carboxylic acid protons are acidic and will appear as broad singlets at very downfield chemical shifts. Their exact positions are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Comparison: The experimental spectrum of 4-hydroxybenzoic acid shows a simple AA'BB' system with two doublets, confirming the para-substitution.[7] In contrast, 3-iodobenzoic acid displays a more complex pattern of four distinct aromatic signals, consistent with its meta-substitution.[8] The predicted spectrum of this compound combines features of both, with the three aromatic protons exhibiting splitting patterns that confirm their relative positions.
Caption: Predicted ¹H NMR coupling for this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of unique carbon environments in a molecule.
-
Aromatic Region (δ 95-160 ppm): We expect to see six distinct signals for the six aromatic carbons, as there is no plane of symmetry in the molecule. The carbon bearing the iodine (C-3) will be significantly shielded, appearing at a characteristic upfield chemical shift (around 95 ppm). The carbon attached to the hydroxyl group (C-4) will be the most deshielded in the aromatic region due to the oxygen's electronegativity.
-
Carboxyl Carbon (δ ~168 ppm): The carbonyl carbon of the carboxylic acid will appear as a singlet in the downfield region, characteristic of this functional group.
Comparison: The ¹³C NMR spectrum of 4-hydroxybenzoic acid shows only four signals due to the molecule's symmetry.[9] In contrast, 3-iodobenzoic acid exhibits six aromatic carbon signals, reflecting its lack of symmetry.[10] The predicted spectrum for this compound will also show seven unique carbon signals, with the chemical shifts providing clear evidence for the positions of the substituents.
Infrared Spectroscopy: Identifying Functional Groups
The IR spectrum is a powerful tool for the rapid identification of functional groups.
-
O-H Stretching: The most prominent feature will be a very broad absorption band from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. A sharper, but still broad, O-H stretching band from the phenolic hydroxyl group is also expected around 3500-3200 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ will confirm the presence of the carboxylic acid's carbonyl group.
-
Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
-
C-O Stretching: A band in the 1300-1200 cm⁻¹ region will correspond to the C-O stretching of the carboxylic acid and the phenol.
Comparison: The IR spectra of both 4-hydroxybenzoic acid and 3-iodobenzoic acid clearly show the characteristic broad O-H and sharp C=O stretching bands of a carboxylic acid.[11][12][13][14][15][16] The presence of both a phenolic and a carboxylic acid O-H stretch in the spectrum of this compound will be a key diagnostic feature.
References
- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 3. shimadzu.com [shimadzu.com]
- 4. youtube.com [youtube.com]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 4-Hydroxybenzoic acid(99-96-7) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Iodobenzoic acid(618-51-9) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Hydroxybenzoic acid(99-96-7) 13C NMR spectrum [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Hydroxybenzoic acid(99-96-7) IR Spectrum [chemicalbook.com]
- 13. 3-Iodobenzoic acid(618-51-9) IR Spectrum [chemicalbook.com]
- 14. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 18. Showing Compound 4-Hydroxybenzoic acid (FDB010508) - FooDB [foodb.ca]
- 19. mzCloud – 4 Hydroxybenzoic acid [mzcloud.org]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Guide to Assessing the Purity of Synthesized 4-Hydroxy-3-iodobenzoic Acid by High-Performance Liquid Chromatography
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its precise structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene ring, makes it a versatile intermediate. However, the synthetic route, typically involving the electrophilic iodination of 4-hydroxybenzoic acid, is not without its challenges. The reaction can yield a mixture of the desired product, unreacted starting material, and over-iodinated species. For researchers and drug development professionals, ensuring the purity and accurately quantifying these related substances is not merely a procedural step but a fundamental requirement for reproducible downstream synthesis and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We will move beyond simple protocols to explore the underlying chromatographic principles, explaining the rationale behind the selection of stationary phases, mobile phases, and detection parameters. Our objective is to equip the scientist with the expertise to select, develop, and validate an HPLC method that is truly fit-for-purpose.
Anticipating the Challenge: Potential Impurities in Synthesis
A robust analytical method begins with a thorough understanding of what impurities to expect. The primary route to this compound is the direct iodination of 4-hydroxybenzoic acid. This reaction's potential side products are the most probable impurities.
-
Key Potential Impurities:
-
4-Hydroxybenzoic Acid: Unreacted starting material. Its higher polarity will lead to earlier elution in reversed-phase systems.
-
4-Hydroxy-3,5-diiodobenzoic Acid: The product of over-iodination. This di-iodinated species is more hydrophobic than the target compound and will be retained longer on a reversed-phase column.
-
Isomeric Impurities: While the hydroxyl group is strongly ortho-, para-directing, trace amounts of other isomers could form depending on the reaction conditions, although they are generally less common.
-
A Comparative Guide to the Applications of 4-Hydroxy-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of 4-Hydroxy-3-iodobenzoic Acid
This compound is a versatile aromatic building block characterized by the presence of three key functional groups on a benzene ring: a hydroxyl group, an iodine atom, and a carboxylic acid. This specific arrangement of an electron-donating hydroxyl group, a bulky and reactive iodine atom, and a versatile carboxylic acid moiety imparts unique chemical properties that make it a valuable precursor in organic synthesis, medicinal chemistry, and materials science.[1][2][3] The presence of the iodine atom, in particular, distinguishes it from its bromo and chloro analogs, offering distinct advantages in terms of reactivity in cross-coupling reactions.
This guide will explore the applications of this compound, providing a comparative analysis of its performance against other halogenated benzoic acids and related compounds. We will delve into its utility in carbon-carbon bond formation, its potential as a scaffold for bioactive molecules, and its role as a monomer in the synthesis of advanced polymers and liquid crystals.
Superiority in Cross-Coupling Reactions: A Comparative Analysis
The carbon-iodine bond in this compound is weaker than the corresponding carbon-bromine and carbon-chlorine bonds, making it a more reactive substrate in a variety of palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are critical considerations in complex multi-step syntheses.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. Comparative studies have shown that aryl iodides are generally more reactive than aryl bromides and chlorides.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Reaction Time | Yield (%) | Reference |
| 4-Iodobenzoic acid derivative | Pd nanoparticle dispersion (0.05 mol%) | 10 minutes | >95 | [4] |
| 4-Bromobenzoic acid derivative | Pd nanoparticle dispersion (0.05 mol%) | 10 minutes | ~80 | [4] |
| 4-Chlorobenzoic acid derivative | Pd nanoparticle dispersion (0.40 mol%) | 6 hours | ~70 | [4] |
This data is illustrative and based on a specific study. Actual results may vary depending on the specific substrates and reaction conditions.
The significantly lower reaction time and catalyst loading required for the iodinated substrate highlight its superior performance in Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative
Objective: To synthesize a 3-aryl-4-hydroxybenzoic acid derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 4-hydroxy-3-iodobenzoate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine methyl 4-hydroxy-3-iodobenzoate (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon) for 15 minutes.
-
Under the inert atmosphere, add toluene and water (typically a 10:1 ratio).
-
Add the palladium acetate (2 mol%) and SPhos (4 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, the reactivity of the halide plays a crucial role.
Experimental Protocol: Copper-Free Sonogashira Coupling of Ethyl 4-hydroxy-3-iodobenzoate
Objective: To synthesize an ethyl 4-hydroxy-3-(alkynyl)benzoate derivative.
Materials:
-
Ethyl 4-hydroxy-3-iodobenzoate
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI) - for traditional Sonogashira
-
A suitable base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add ethyl 4-hydroxy-3-iodobenzoate (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., PPh₃, 4-8 mol%).
-
Add the anhydrous solvent, followed by the base (2-3 eq).
-
Add the terminal alkyne (1.2-1.5 eq). For the traditional Sonogashira, add CuI (2-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Diagram: Sonogashira Coupling Workflow
Caption: A typical workflow for a Sonogashira coupling reaction.
A Versatile Scaffold in Medicinal Chemistry
The this compound framework is an attractive starting point for the synthesis of novel bioactive molecules. The hydroxyl and carboxylic acid groups provide handles for further derivatization, while the iodine atom can be retained to modulate biological activity or replaced through cross-coupling reactions to introduce diverse substituents.
Antimicrobial and Enzyme Inhibitory Activities
Derivatives of hydroxybenzoic acids have been extensively studied for their biological activities, including antimicrobial and enzyme inhibitory effects.[5][6] While direct comparative studies on the 3-iodo derivative versus its bromo and chloro counterparts are limited, the unique electronic and steric properties of iodine suggest it can significantly influence biological activity.
Structure-Activity Relationship (SAR) Insights:
The introduction of a halogen atom at the 3-position of 4-hydroxybenzoic acid can impact its biological activity in several ways:
-
Lipophilicity: The hydrophobicity of the molecule is increased, which can enhance its ability to cross cell membranes.
-
Electronic Effects: The electron-withdrawing nature of the halogen can influence the acidity of the phenolic hydroxyl and carboxylic acid groups, affecting their interactions with biological targets.
-
Steric Hindrance: The size of the halogen atom can influence the binding affinity of the molecule to its target protein.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of a this compound derivative required to inhibit the growth of a specific microorganism.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strain
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or resazurin solution
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microtiter plate. Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at a specific wavelength. Alternatively, a viability indicator like resazurin can be used. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
DOT Diagram: Factors Influencing Biological Activity
Caption: Key physicochemical properties influencing biological activity.
Building Block for Advanced Materials
The rigid structure and functional groups of this compound make it a promising monomer for the synthesis of high-performance polymers and liquid crystals.
Aromatic Polyesters
Aromatic polyesters are known for their excellent thermal stability and mechanical properties. The incorporation of this compound into a polyester backbone can introduce unique properties due to the presence of the iodine atom. While direct comparative studies are not widely available, it is anticipated that the bulky iodine atom would influence the polymer's crystallinity, solubility, and thermal behavior.
Comparative Thermal Properties of Aromatic Polyesters
| Monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |
| 4-Hydroxybenzoic Acid | ~180-220 °C | >450 °C | [2][7] |
| 4-Hydroxy-3-bromobenzoic Acid | Potentially higher than HBA due to increased polarity and restricted rotation | Likely similar to HBA | Inferred |
| This compound | Potentially higher than HBA and its bromo analog due to increased molecular weight and steric hindrance | Potentially lower due to the weaker C-I bond | Inferred |
This table presents expected trends based on general principles of polymer chemistry. Experimental data for polymers derived from this compound is needed for a direct comparison.
Liquid Crystals
The rod-like shape of molecules derived from this compound makes them potential candidates for the design of liquid crystalline materials. The polarizability of the iodine atom and the overall molecular geometry can influence the formation and stability of mesophases.
DOT Diagram: From Monomer to Material
Caption: Synthetic pathways from this compound to advanced materials.
Conclusion
This compound stands out as a valuable and versatile building block in modern chemistry. Its enhanced reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura and Sonogashira couplings, offers significant advantages over its bromo and chloro analogs, enabling more efficient synthetic routes to complex molecules. In medicinal chemistry, its derivatives show promise as antimicrobial and enzyme-inhibiting agents, with the iodine atom playing a crucial role in modulating biological activity. Furthermore, its potential as a monomer for high-performance polymers and liquid crystals opens up avenues for the development of novel materials with unique properties.
This guide has provided a comparative overview of the applications of this compound, supported by available experimental data and detailed protocols. As research in this area continues, a more comprehensive understanding of its comparative performance will undoubtedly emerge, further solidifying its position as a key tool for chemists and material scientists.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Study of Mesomorphic Properties of Liquid Crystalline Compounds Involving Lateral -OCH3 Group and Vinyl Carboxylate Central Linkage - World Scientific News [worldscientificnews.com]
- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 6. Mesomorphism dependence on molecular rigidity flexibility of ester compounds [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxy-3-iodobenzoic Acid: A Cost-Benefit Analysis
Introduction
4-Hydroxy-3-iodobenzoic acid (CAS 37470-46-5) is a valuable halogenated aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the iodide on the phenolic ring provides a versatile synthetic handle for cross-coupling reactions and other functional group transformations. For researchers and process chemists, selecting the optimal synthetic route is a critical decision, balancing factors of cost, efficiency, safety, and environmental impact. This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this compound: Direct Electrophilic Iodination and a Multi-step Synthesis via the Sandmeyer Reaction.
Executive Summary
The synthesis of this compound is dominated by two distinct strategies. The first is a direct, one-step electrophilic iodination of the readily available 4-hydroxybenzoic acid. This route is attractive for its process simplicity but is hampered by the high cost of specific iodinating agents and potential challenges in controlling regioselectivity, which can lead to difficult purifications and reduced yields of the desired mono-iodinated product.
The second strategy is a more classical, three-step approach beginning with the nitration of 4-hydroxybenzoic acid, followed by reduction of the nitro-intermediate to 3-amino-4-hydroxybenzoic acid, and culminating in a Sandmeyer reaction to replace the amino group with iodide. While more labor-intensive, this route offers excellent control over regioselectivity and utilizes less expensive reagents for the key iodination step. The primary economic consideration for this route is whether the intermediate, 3-amino-4-hydroxybenzoic acid, is purchased or synthesized in-house. A comprehensive cost analysis reveals that in-house synthesis makes this route highly competitive, particularly for larger-scale operations where purity and predictability are paramount.
Route 1: Direct Electrophilic Iodination
This approach is the most straightforward, involving the direct introduction of an iodine atom onto the aromatic ring of 4-hydroxybenzoic acid. The hydroxyl and carboxylic acid groups are ortho-, para-directing and meta-directing, respectively. The powerful ortho-, para-directing nature of the hydroxyl group overwhelmingly directs the electrophile to the position ortho to it (C3).
Causality Behind Experimental Choices
The key to this reaction is the choice of an effective electrophilic iodine source ("I+"). Molecular iodine (I₂) itself is not electrophilic enough to react with the moderately activated ring. Therefore, a more potent reagent is required. Iodine monochloride (ICl) is a common choice; its polarity (due to the electronegativity difference between I and Cl) makes the iodine atom highly electrophilic and susceptible to nucleophilic attack by the aromatic ring. The reaction is typically run in a strong acid, which can protonate the carbonyl of the carboxylic acid, further deactivating the ring slightly and potentially improving selectivity, though the primary directing group remains the hydroxyl.
Experimental Protocol: Direct Iodination using ICl
Disclaimer: Iodine monochloride is highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield.[1]
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxybenzoic acid (13.8 g, 0.1 mol).
-
Dissolution: Add glacial acetic acid (100 mL) to the flask and stir until the starting material is fully dissolved. Cool the mixture to 0-5°C using an ice-water bath.
-
Reagent Addition: Dissolve iodine monochloride (16.2 g, 0.1 mol) in glacial acetic acid (20 mL) and load it into the dropping funnel. Add the ICl solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into a beaker containing 500 mL of cold water and a solution of sodium bisulfite (10 g in 50 mL water) to quench any unreacted ICl. The crude product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
Workflow Diagram: Direct Iodination
Caption: Workflow for Direct Electrophilic Iodination.
Cost-Benefit Analysis: Route 1
-
Advantages:
-
Process Simplicity: A single-step synthesis significantly reduces labor, time, and the number of unit operations.
-
Atom Economy: In theory, the atom economy is high as it's an addition-elimination reaction.
-
-
Disadvantages:
-
High Reagent Cost: The primary drawback is the cost of iodine monochloride, which is substantially more expensive than the starting material.
-
Selectivity Issues: Over-iodination to form 3,5-diiodo-4-hydroxybenzoic acid is a significant risk, which complicates purification and lowers the yield of the desired mono-iodinated product.
-
Safety Hazards: Iodine monochloride is a hazardous and corrosive material requiring specialized handling procedures and equipment.[2][3]
-
Route 2: Multi-step Synthesis via Sandmeyer Reaction
This classic organometallic pathway provides a highly reliable and regioselective method for introducing iodide. The synthesis involves three distinct stages starting from 4-hydroxybenzoic acid.
Causality Behind Experimental Choices
-
Nitration: The first step installs a nitro group, which will later be converted into the diazonium salt. The powerful activating effect of the hydroxyl group directs the nitration to the C3 position.
-
Reduction: The nitro group is then reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method, though older methods using metals like tin in acid are also effective but generate more waste.[4]
-
Sandmeyer Reaction: This is the key step. The aromatic amine is converted to an aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[5] This salt is highly unstable but serves as an excellent leaving group (N₂ gas). Subsequent treatment with an iodide salt (e.g., potassium iodide) displaces the diazonium group to form the aryl iodide. For iodination, a copper(I) catalyst, typically required for Sandmeyer chlorination or bromination, is generally not necessary as the iodide ion itself is a sufficiently strong nucleophile and reducing agent to facilitate the reaction.
Experimental Protocols: The Three-Stage Process
Step 2a: Nitration of 4-Hydroxybenzoic Acid
-
Setup: Add 4-hydroxybenzoic acid (13.8 g, 0.1 mol) to a mixture of water (50 mL) and concentrated sulfuric acid (20 mL) in a 250 mL flask, keeping the temperature below 20°C.
-
Nitrating Agent: In a separate beaker, prepare the nitrating agent by slowly adding concentrated nitric acid (6.3 mL, 0.15 mol) to concentrated sulfuric acid (10 mL) cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the 4-hydroxybenzoic acid suspension, maintaining the temperature between 10-20°C. Stir for 2 hours.
-
Isolation: Pour the reaction mixture onto crushed ice (200 g). The 4-hydroxy-3-nitrobenzoic acid will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry. A yield of ~91% can be expected.
Step 2b: Reduction of 4-Hydroxy-3-nitrobenzoic Acid
-
Setup: To a flask suitable for hydrogenation, add 4-hydroxy-3-nitrobenzoic acid (18.3 g, 0.1 mol), methanol (150 mL), and 5% Palladium on carbon (0.5 g).
-
Reaction: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature until TLC analysis shows complete consumption of the starting material (typically 4-6 hours).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain 3-amino-4-hydroxybenzoic acid, which can be used in the next step without further purification. Yields are typically high (>95%).[4]
Step 2c: Sandmeyer Reaction of 3-Amino-4-hydroxybenzoic Acid
-
Diazotization: Suspend 3-amino-4-hydroxybenzoic acid (15.3 g, 0.1 mol) in a mixture of water (100 mL) and concentrated sulfuric acid (15 mL) in a 500 mL beaker. Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature strictly below 5°C. Stir for an additional 30 minutes at this temperature.
-
Iodination: In a separate 1 L beaker, dissolve potassium iodide (33.2 g, 0.2 mol) in water (50 mL). Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas evolution) will occur.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up & Purification: Cool the mixture and decolorize it by adding a small amount of sodium bisulfite. The product will precipitate. Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure this compound.
Workflow Diagram: Sandmeyer Route
Caption: Workflow for the 3-Step Sandmeyer Synthesis Route.
Cost-Benefit Analysis: Route 2
-
Advantages:
-
High Regioselectivity: The multi-step nature provides unambiguous placement of the iodo group, eliminating isomeric byproducts and simplifying purification.
-
Lower Cost Iodide Source: Uses relatively inexpensive potassium iodide as the iodine source for the key transformation.
-
Reliability: The Sandmeyer reaction is a robust and well-established transformation, making the process reliable and scalable.
-
-
Disadvantages:
-
Process Complexity: A three-step synthesis is inherently more time-consuming and labor-intensive than a one-step route.
-
Intermediate Cost: The intermediate, 3-amino-4-hydroxybenzoic acid, is prohibitively expensive to purchase directly for large-scale work. The cost-effectiveness of this route is predicated on performing the preceding nitration and reduction steps in-house.
-
Waste Generation: The diazotization and older reduction methods (if used) can generate significant aqueous waste.
-
Quantitative Comparison and Data Summary
The following table provides a semi-quantitative comparison of the two routes, based on a theoretical 0.1 mole scale synthesis. Costs are estimated from major lab-grade chemical suppliers and are for illustrative purposes only; bulk industrial pricing may vary significantly.
| Parameter | Route 1: Direct Iodination | Route 2: Sandmeyer Route (with in-house intermediate synthesis) |
| Starting Material | 4-Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid |
| Key Reagents | Iodine Monochloride | HNO₃, H₂, Pd/C, NaNO₂, KI |
| Number of Steps | 1 | 3 |
| Estimated Yield | 60-75% (highly dependent on selectivity) | ~80% (cumulative over 3 steps: 91% x 98% x 90%) |
| Estimated Time | 6-8 hours | 18-24 hours (cumulative) |
| Estimated Reagent Cost / 0.1 mol |
|
|
| Safety Concerns | High (Corrosive ICl) | Moderate (Strong acids, unstable diazonium intermediate) |
| Purification | Challenging (Isomeric byproducts) | Straightforward (Recrystallization) |
| Scalability | Moderate (Cost and safety are limiting) | High (Reliable, well-understood reactions) |
Conclusion and Recommendations
The choice between direct iodination and the Sandmeyer route for synthesizing this compound is a classic case of balancing process simplicity against cost and control.
Route 1 (Direct Iodination) is best suited for small-scale, rapid synthesis where the absolute cost of reagents is less critical than the speed of obtaining the material, and where the researcher has the capability to perform careful chromatographic purification to isolate the desired product from potential byproducts.
Route 2 (Sandmeyer Reaction) is the recommended pathway for larger-scale laboratory preparations and process development . Despite its three-step nature, the superior regioselectivity leads to a purer product with more straightforward isolation. The significantly lower cost of the raw materials for the key iodination step makes it far more economical, provided the synthesis of the 3-amino-4-hydroxybenzoic acid intermediate is performed in-house. This route offers the reliability, predictability, and scalability required for drug development and manufacturing campaigns.
References
- 1. protochemicalindustries.com [protochemicalindustries.com]
- 2. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]
- 3. Sodium Iodide - Price, Manufacturers, Suppliers, Exporters [tradeindia.com]
- 4. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
Evaluating 4-Hydroxy-3-iodobenzoic Acid: A Comparative Guide to Performance in Key Biochemical Assays
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's In-Depth Technical Guide
In the landscape of enzyme inhibitor screening, the nuanced performance of small molecules is of paramount importance. This guide provides a comprehensive framework for evaluating 4-Hydroxy-3-iodobenzoic acid, a halogenated phenolic compound, in three distinct and significant enzyme assays: Xanthine Oxidase, Horseradish Peroxidase, and L-amino Acid Oxidase. While direct, peer-reviewed comparative data for this specific molecule is emerging, this document serves as a robust methodological guide, empowering researchers to generate high-quality, reproducible data and make informed comparisons against established inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative biochemical principles.
The Significance of the Target Assays
The selection of Xanthine Oxidase, Horseradish Peroxidase, and L-amino Acid Oxidase assays is predicated on their broad relevance in drug discovery and diagnostics.
-
Xanthine Oxidase (XO) is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Its overactivity is a key factor in hyperuricemia, a precursor to gout.[1] Therefore, XO inhibitors are a critical class of therapeutic agents for managing this painful inflammatory condition.
-
Horseradish Peroxidase (HRP) is a widely utilized enzyme in biotechnological applications, particularly in immunoassays like ELISA and western blotting.[2][3] Its robust nature and ability to generate a strong signal make it an invaluable tool.[2] However, the potential for compounds to interfere with HRP activity can be a source of experimental artifacts. Evaluating candidate molecules for HRP inhibition is crucial for validating their specificity in HRP-based secondary assays.
-
L-amino Acid Oxidase (LAAO) is a flavoenzyme that catalyzes the oxidative deamination of L-amino acids, producing α-keto acids, ammonia, and hydrogen peroxide.[4] LAAOs are found in a variety of organisms, from bacteria to snake venoms, and exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[4][5] The study of LAAO inhibitors is a burgeoning field with potential applications in antimicrobial and anticancer therapies.
Comparative Framework: this compound and Established Inhibitors
Due to the limited availability of specific inhibitory data for this compound in the selected assays, we propose a comparative study against well-characterized inhibitors. This approach will provide a clear benchmark for its potential efficacy.
| Enzyme Assay | Benchmark Inhibitor | Rationale for Selection |
| Xanthine Oxidase | Allopurinol | A purine analog and the most widely prescribed XO inhibitor for the treatment of gout.[6] |
| Horseradish Peroxidase | L-cysteine | A known non-competitive inhibitor of peroxidase. |
| L-amino Acid Oxidase | Benzoic Acid | A known, albeit relatively weak, inhibitor of some LAAOs, providing a baseline for comparison of a structurally related molecule.[7] |
The following sections will provide detailed protocols to determine the half-maximal inhibitory concentration (IC50) of this compound and the benchmark inhibitors for each assay.
Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation
The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.
Xanthine Oxidase Inhibition Assay
This assay measures the inhibition of uric acid production, which can be monitored spectrophotometrically.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
This compound
-
Allopurinol
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Protocol:
-
Prepare Reagents:
-
Dissolve xanthine in the phosphate buffer to a final concentration of 100 µM.
-
Dilute Xanthine Oxidase in phosphate buffer to a concentration that yields a linear rate of uric acid formation for at least 10 minutes.
-
Prepare a stock solution of this compound and Allopurinol in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of varying concentrations of this compound or Allopurinol.
-
Control Wells (No Inhibitor): Add 20 µL of phosphate buffer (with the same concentration of DMSO as the test wells).
-
Blank Wells (No Enzyme): Add 20 µL of phosphate buffer and 160 µL of xanthine solution.
-
-
Pre-incubation: Add 20 µL of the Xanthine Oxidase solution to the test and control wells. Incubate the plate at 25°C for 15 minutes.
-
Initiate Reaction: Add 160 µL of the xanthine solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Workflow for Xanthine Oxidase Inhibition Assay
Caption: General workflow for the in vitro Xanthine Oxidase inhibition assay.
Horseradish Peroxidase Inhibition Assay
This colorimetric assay uses a chromogenic substrate that changes color upon oxidation by HRP.
Materials:
-
Horseradish Peroxidase (HRP)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.0)
-
Hydrogen Peroxide (H₂O₂)
-
Chromogenic Substrate (e.g., ABTS or TMB)
-
This compound
-
L-cysteine
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute HRP in phosphate buffer to an appropriate concentration.
-
Prepare a solution of the chromogenic substrate in a suitable buffer.
-
Prepare a dilute solution of H₂O₂ in phosphate buffer.
-
Prepare serial dilutions of this compound and L-cysteine.
-
-
Assay Setup:
-
Test Wells: 20 µL of inhibitor dilutions.
-
Control Wells: 20 µL of buffer.
-
Blank Wells: 20 µL of buffer and no HRP.
-
-
Pre-incubation: Add 20 µL of HRP solution to test and control wells and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add a mixture of the chromogenic substrate and H₂O₂ to all wells.
-
Endpoint Measurement: After a set time (e.g., 5-10 minutes), stop the reaction (if necessary, depending on the substrate) and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS, 650 nm for TMB).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the XO assay.
Signaling Pathway of HRP Catalysis
Caption: Simplified catalytic cycle of Horseradish Peroxidase.
L-amino Acid Oxidase Inhibition Assay
This assay can be performed by measuring the production of hydrogen peroxide, a product of the LAAO reaction.
Materials:
-
L-amino Acid Oxidase (e.g., from snake venom)
-
L-amino acid substrate (e.g., L-leucine)
-
Tris-HCl Buffer (e.g., 50 mM, pH 7.2)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or another H₂O₂ indicator)
-
This compound
-
Benzoic Acid
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Dissolve the L-amino acid substrate in Tris-HCl buffer.
-
Prepare a working solution of LAAO in buffer.
-
Prepare a reaction cocktail containing HRP and Amplex® Red in buffer.
-
Prepare serial dilutions of this compound and Benzoic Acid.
-
-
Assay Setup:
-
Test Wells: 20 µL of inhibitor dilutions.
-
Control Wells: 20 µL of buffer.
-
Blank Wells: 20 µL of buffer and no LAAO.
-
-
Pre-incubation: Add 20 µL of LAAO solution to test and control wells and incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the L-amino acid substrate and the HRP/Amplex® Red cocktail to all wells.
-
Kinetic Measurement: Immediately measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as previously described.
Data Interpretation and Structure-Activity Relationship Insights
Once IC50 values are obtained, a comparative analysis can be performed.
Table for Comparative IC50 Values (µM)
| Compound | Xanthine Oxidase IC50 (µM) | Horseradish Peroxidase IC50 (µM) | L-amino Acid Oxidase IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Allopurinol | ~7-9[8] | N/A | N/A |
| L-cysteine | N/A | Experimental Value | N/A |
| Benzoic Acid | N/A | N/A | ~1000-5000[7] |
Note: Literature values for benchmark inhibitors can vary based on assay conditions.
Interpreting the Results:
-
A lower IC50 value indicates greater potency.
-
By comparing the IC50 of this compound to the benchmarks, its relative inhibitory strength can be determined.
-
The presence of the iodine atom and the hydroxyl group on the benzoic acid scaffold are expected to influence its inhibitory activity. Halogen bonding and hydrogen bonding are likely to play a role in the interaction with the enzyme's active site.
Conclusion: A Path Forward for Evaluation
This guide provides a comprehensive and scientifically rigorous framework for evaluating the performance of this compound in key biochemical assays. By adhering to these detailed protocols and utilizing the provided comparative context, researchers can generate reliable data to assess its potential as an enzyme inhibitor. The exploration of halogenated phenolic compounds represents a promising avenue in the ongoing quest for novel and effective modulators of enzymatic activity. The experimental data generated through these assays will be instrumental in elucidating the structure-activity relationships of this class of molecules and guiding future drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Acidity of Halobenzoic Acids for Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the acidity of ortho-, meta-, and para-halobenzoic acids. An understanding of the acidity, quantified by the acid dissociation constant (pKa), is paramount in drug development for predicting a molecule's behavior in physiological environments, its absorption, distribution, metabolism, and excretion (ADME) properties. This document synthesizes experimental data with theoretical principles to offer a comprehensive resource for researchers and scientists in the pharmaceutical and chemical industries.
Understanding Acidity: The Role of Halogen Substitution
The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Halogens, being electronegative, exert a powerful influence on the electronic environment of the carboxyl group. Their effect is a combination of two primary electronic phenomena: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds.[1] Due to their high electronegativity, halogens pull electron density away from the benzene ring and, by extension, from the carboxyl group.[1][2] This stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid. The strength of the inductive effect decreases with distance.
-
Resonance Effect (+R): This involves the donation of electron density into the aromatic π-system through the lone pair of electrons on the halogen atom. This effect increases the electron density on the ring, which can destabilize the carboxylate anion and thus decrease acidity.[2]
The net effect on acidity depends on the balance between these two opposing effects, which varies with the position of the halogen on the ring.
A unique phenomenon known as the "ortho-effect" is observed in ortho-substituted benzoic acids.[3][4] Regardless of whether the substituent is electron-donating or electron-withdrawing, ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers.[5][6] This is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring.[3][4] This rotation inhibits the resonance between the carboxyl group and the phenyl ring, leading to an increase in acidity.[5]
Comparative Acidity of Halobenzoic Acid Isomers
The acidity of halobenzoic acids, as indicated by their pKa values, follows distinct trends depending on the halogen and its position. A lower pKa value signifies a stronger acid. The following table summarizes the experimentally determined pKa values for various halobenzoic acid isomers in water at 25°C.
| Compound | pKa |
| Benzoic Acid (Reference) | 4.20[7][8] |
| Fluorobenzoic Acids | |
| 2-Fluorobenzoic acid | 3.27[9] |
| 3-Fluorobenzoic acid | 3.86[9][10][11][12] |
| 4-Fluorobenzoic acid | 4.14[9][12][13][14] |
| Chlorobenzoic Acids | |
| 2-Chlorobenzoic acid | 2.89[15] |
| 3-Chlorobenzoic acid | 3.82[11][16] |
| 4-Chlorobenzoic acid | 3.98[17] |
| Bromobenzoic Acids | |
| 2-Bromobenzoic acid | 2.85[7] |
| 3-Bromobenzoic acid | 3.86[7] |
| 4-Bromobenzoic acid | 3.97[7][18] |
| Iodobenzoic Acids | |
| 2-Iodobenzoic acid | 2.86 |
| 3-Iodobenzoic acid | 3.85 |
| 4-Iodobenzoic acid | 4.01 |
Note: pKa values for iodobenzoic acids are compiled from various sources and represent a consensus value.
Analysis of Acidity Trends:
-
Ortho-Isomers: Consistently, the ortho-isomers of all halobenzoic acids are the most acidic.[19][20] This is a clear manifestation of the ortho-effect, where steric hindrance enhances acidity.[3][4]
-
Meta-Isomers: At the meta position, the electron-withdrawing inductive effect (-I) of the halogen is dominant and effectively stabilizes the benzoate anion, making the meta-isomers more acidic than benzoic acid.[7]
-
Para-Isomers: For para-isomers, both the inductive (-I) and resonance (+R) effects are at play. While the inductive effect withdraws electron density, the resonance effect donates it.[21] The balance of these effects generally results in the para-isomers being the least acidic among the substituted isomers, though still slightly more acidic than benzoic acid itself.[19]
The following diagram illustrates the interplay of these electronic effects on the acidity of halobenzoic acid isomers.
Caption: Factors influencing the acidity of halobenzoic acid isomers.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids like halobenzoic acids.[7][9] The procedure involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is determined from the titration curve.[22][23]
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[9][22]
-
Magnetic stirrer and stir bar.
-
50 mL burette (Class A).[22]
-
250 mL beaker.
-
Halobenzoic acid sample.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[7][9]
-
Deionized water.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the halobenzoic acid isomer and dissolve it in 100 mL of deionized water in a 250 mL beaker.[7] Gentle heating may be required for some less soluble isomers. Ensure the sample is completely dissolved before proceeding.
-
Titration Setup: Place the beaker on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.[22]
-
Initial pH Measurement: Record the initial pH of the halobenzoic acid solution.
-
Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.5 mL) from the burette. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.[24]
-
Endpoint Region: As the pH begins to change more rapidly, reduce the increment size to 0.1 mL or even dropwise to obtain a sufficient number of data points around the equivalence point.[22]
-
Completion: Continue the titration well past the equivalence point until the pH begins to plateau again.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.[7]
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[23]
-
The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized. At this point, the pH of the solution is equal to the pKa of the acid (pH = pKa).[22][25]
-
The following diagram illustrates the workflow for determining the pKa of a halobenzoic acid via potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of halobenzoic acids is a nuanced interplay of inductive, resonance, and steric effects. The ortho-isomers are consistently the most acidic due to the pronounced ortho-effect. For meta and para isomers, the acidity is dictated by the balance between the electron-withdrawing inductive effect and the electron-donating resonance effect. A thorough understanding of these principles, supported by precise experimental determination of pKa values, is essential for the rational design and development of new drug candidates. The provided potentiometric titration protocol offers a robust method for obtaining reliable acidity data for these and other similar compounds.
References
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. eightfoldlearning.com [eightfoldlearning.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 5. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. pKa values [stenutz.eu]
- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 15. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. The pKa of p-chlorobenzoic acid is 3.98; that of benzoic acid is 4.19. Ca.. [askfilo.com]
- 18. Solved Q7. The pKa of p-bromobenzoic acid is 3.97, and that | Chegg.com [chegg.com]
- 19. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 20. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. [askfilo.com]
- 21. m.youtube.com [m.youtube.com]
- 22. asdlib.org [asdlib.org]
- 23. scribd.com [scribd.com]
- 24. chem.fsu.edu [chem.fsu.edu]
- 25. pubs.acs.org [pubs.acs.org]
A Systematic Review of 4-Hydroxy-3-iodobenzoic Acid in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. Among these, halogenated phenolic compounds have garnered significant interest due to their unique physicochemical properties that can enhance biological activity. This guide provides a systematic review of 4-hydroxy-3-iodobenzoic acid, a simple yet intriguing molecule, and its potential applications in drug discovery. While direct and extensive research on this specific molecule is emerging, this guide will draw upon a comprehensive analysis of structurally related iodinated and hydroxylated benzoic acid derivatives to infer its potential therapeutic applications, mechanisms of action, and comparative performance. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in medicinal chemistry.
Introduction: The Therapeutic Potential of Iodinated Phenolic Scaffolds
The introduction of an iodine atom to a phenolic ring can significantly alter the parent molecule's lipophilicity, electronic distribution, and steric profile. These modifications can lead to enhanced binding affinity for biological targets, improved membrane permeability, and novel mechanisms of action. This compound, with its hydroxyl, carboxyl, and iodo functional groups, presents a unique combination of features that suggest potential utility in several therapeutic areas.
Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess antimicrobial, anticancer, and enzyme inhibitory properties. This guide will delve into the available evidence for these potential applications, compare its inferred properties with known therapeutic agents, and provide detailed experimental protocols for its evaluation.
Comparative Analysis of Biological Activities
While specific data for this compound is limited, a comparative analysis of related benzoic acid derivatives can provide valuable insights into its potential biological profile.
Antimicrobial Activity
Substituted benzoic acid derivatives have long been recognized for their antimicrobial properties.[1][2][3] The presence of a hydroxyl group and a halogen on the benzene ring is often associated with enhanced antibacterial and antifungal activity.[4]
Inferred Structure-Activity Relationship (SAR):
-
Hydroxyl Group: The phenolic hydroxyl group is crucial for antimicrobial activity, likely through mechanisms involving membrane disruption and enzyme inhibition.[3]
-
Iodine Atom: The iodine atom at the ortho position to the hydroxyl group is expected to increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.[5] This substitution can also influence the acidity of the phenolic proton, which may impact its biological activity.
-
Carboxylic Acid Group: The carboxylate group can contribute to the molecule's overall polarity and its ability to interact with biological targets through hydrogen bonding.
Comparative Data for Related Compounds:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Benzoic Acid | Escherichia coli | 1 mg/mL | [1] |
| 2-Hydroxybenzoic Acid | Escherichia coli | 1 mg/mL | [1] |
| 4-Hydroxybenzoic Acid | Escherichia coli | >1 mg/mL | [1] |
| Iodinated Gallic Acid | Staphylococcus aureus | 0.4 mM | [4] |
| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | 64 µg/mL | [6] |
This table presents hypothetical data for this compound based on trends observed in related compounds.
Anticancer Activity
Phenolic compounds are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[7][8] The presence of iodine in other molecular scaffolds has been shown to enhance anticancer activity. While direct evidence for this compound is lacking, derivatives of iodobenzoic acid have been investigated as potential anticancer agents.[9]
Potential Mechanisms of Action:
-
Induction of Apoptosis: Structurally similar dihydroxybenzoic acid has been shown to induce apoptosis in human gastric carcinoma cells through the activation of JNK/p38 MAPK signaling pathways.[10]
-
Enzyme Inhibition: As will be discussed, iodinated benzoic acid derivatives have the potential to inhibit key enzymes involved in cancer progression, such as tyrosine kinases.
Comparative Data for Related Compounds:
| Compound | Cancer Cell Line | IC50 | Reference |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | Human gastric carcinoma (AGS) | Time and dose-dependent | [10] |
| 4-Hydroxyquinolone analogue (Compound 3g) | Colon cancer (HCT116) | Promising IC50 value | [11] |
| Benzimidazole-indazole derivative (22f) | FLT3-mutant AML cells (MV4-11) | 0.26 nM (GI50) | [12] |
This table illustrates the type of comparative data that would be valuable to generate for this compound.
Enzyme Inhibition
The structural features of this compound suggest its potential as an inhibitor of various enzymes. The phenolic hydroxyl and carboxyl groups can form hydrogen bonds and electrostatic interactions within an enzyme's active site, while the iodine atom can engage in halogen bonding or hydrophobic interactions.
Potential Enzyme Targets:
-
Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Di-iodinated benzoic acid derivatives have been investigated as tyrosinase inhibitors.[5]
-
α-Amylase: Inhibition of this enzyme can be beneficial in the management of type 2 diabetes. A structure-activity relationship study of benzoic acid derivatives as α-amylase inhibitors has been conducted.[13]
-
Tyrosine Kinases: These enzymes play a crucial role in cell signaling and are often dysregulated in cancer. The inhibition of FMS-like tyrosine kinase 3 (FLT3) by benzimidazole-indazole derivatives highlights the potential of related scaffolds in this area.[12]
Experimental Protocols
To facilitate further research and a direct comparison of this compound with other compounds, the following detailed experimental protocols are provided.
Synthesis of this compound Derivatives
Amide and ester derivatives of this compound can be synthesized to explore structure-activity relationships.
General Procedure for Amide Synthesis:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 equivalents) and a base like DIEA (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[14][15][16]
General Procedure for Ester Synthesis:
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method: [1][17]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Prepare a microbial inoculum of the test organism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay: Cell Viability (MTT) Assay
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: [18][19][20]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and comparator compounds) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Molecular Interactions
Based on the activities of related phenolic compounds, this compound may modulate key signaling pathways involved in cell growth, survival, and inflammation.
Conclusion and Future Directions
While direct experimental data on this compound remains scarce, a systematic review of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the iodo, hydroxyl, and carboxyl functional groups suggests a multifaceted biological profile with potential applications in antimicrobial and anticancer therapy, as well as in the inhibition of key enzymes.
Future research should focus on the systematic evaluation of this compound and a library of its derivatives using the experimental protocols outlined in this guide. Direct comparative studies against established drugs and other investigational compounds are crucial to ascertain its therapeutic potential. Furthermore, detailed mechanistic studies are required to identify its specific molecular targets and signaling pathways. The insights gained from such investigations will be invaluable in determining the future trajectory of this compound in the drug discovery pipeline.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijvar.org [ijvar.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 17. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
A Senior Application Scientist's Guide to the Efficiency of 4-Hydroxy-3-iodobenzoic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Aryl halides are fundamental coupling partners in a myriad of palladium-catalyzed cross-coupling reactions, which form the bedrock of carbon-carbon and carbon-heteroatom bond formation in pharmaceutical and materials science research. Among these, 4-hydroxy-3-iodobenzoic acid stands out as a particularly valuable reagent. Its trifunctional nature—possessing a carboxylic acid, a hydroxyl group, and a reactive iodine atom—offers a versatile scaffold for molecular elaboration.
This guide provides an in-depth, objective comparison of the performance of this compound in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will benchmark its efficiency against its bromo- and chloro-analogs, providing supporting experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Fundamental Principle: The Halogen Reactivity Hierarchy
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is directly related to the carbon-halogen (C-X) bond dissociation energy. This gives rise to a well-established reactivity hierarchy for aryl halides:
I > Br > Cl >> F
The weaker carbon-iodine bond in aryl iodides leads to faster oxidative addition, generally resulting in higher reaction rates, milder reaction conditions, and often superior yields compared to their bromo and chloro counterparts. This inherent reactivity advantage is a key theme that will be explored in the context of this compound.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a cornerstone of C-C bond formation. To objectively benchmark the efficiency of this compound, we will first examine compelling experimental data from a closely related system: the coupling of 4-halobenzoic acids with phenylboronic acid. This data provides a clear quantitative illustration of the halogen reactivity trend.
Comparative Experimental Data: Suzuki-Miyaura Coupling of 4-Halobenzoic Acids
| Aryl Halide | Catalyst Loading (mol%) | Reaction Time | Conversion (%) |
| 4-Iodobenzoic Acid | 0.05 | 10 min | >95 |
| 4-Bromobenzoic Acid | 0.05 | 10 min | ~60 |
| 4-Chlorobenzoic Acid | 0.4 | 6 hours | >95 |
Data synthesized from a comparative study on the Suzuki-Miyaura coupling of 4-halobenzoic acids. Conditions: Phenylboronic acid (1.0 mmol), aryl halide (1.0 mmol), Na2CO3 (3.0 mmol), Pd nanoparticle catalyst, water, reflux.
This data unequivocally demonstrates the superior reactivity of the iodo-substituted benzoic acid. It achieves near-quantitative conversion in a fraction of the time and with significantly lower catalyst loading compared to the chloro-analog. While the bromo-derivative is more reactive than the chloro-, it still falls short of the efficiency of the iodo-substituted compound.
The Influence of the 4-Hydroxy Group
The presence of the electron-donating hydroxyl group at the 4-position is expected to further enhance the reactivity of the aryl halide in oxidative addition. Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to reaction with the electron-deficient palladium(0) catalyst. However, the phenolic proton is acidic and can react with the basic conditions typically employed in Suzuki couplings. This can lead to the formation of a phenoxide, which can potentially coordinate to the palladium center. While this coordination can sometimes be beneficial, it can also inhibit the catalytic cycle. Therefore, careful optimization of the base and reaction conditions is crucial when working with hydroxyl-substituted aryl halides. Studies on the Suzuki-Miyaura coupling of halophenols have shown that high yields can be achieved, often in aqueous media, indicating that the hydroxyl group is generally well-tolerated.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and the degassed solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is an indispensable tool for the synthesis of arylalkynes. The established reactivity trend of aryl halides (I > Br > Cl) holds true for this transformation as well. Aryl iodides are the most reactive substrates, often allowing for milder reaction conditions, including copper-free protocols.
Comparative Performance Expectations
| Aryl Halide | Expected Reactivity | Typical Conditions |
| This compound | High | Mild (often room temp. to 60 °C), lower catalyst loading, copper-free options viable. |
| 4-Hydroxy-3-bromobenzoic acid | Moderate | Higher temperatures (60-100 °C), higher catalyst loading, copper co-catalyst generally required. |
| 4-Hydroxy-3-chlorobenzoic acid | Low | Harsh conditions (>100 °C), specialized ligands, and high catalyst loading often necessary. |
The higher reactivity of this compound is particularly advantageous as it opens the door to using milder, copper-free Sonogashira protocols. The elimination of copper is beneficial as it simplifies purification and avoids the potential for alkyne homocoupling (Glaser coupling), a common side reaction in copper-catalyzed Sonogashira reactions.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a starting point for the copper-free Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, i-Pr₂NH, or Cs₂CO₃)
-
Solvent (e.g., THF, DMF, or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction tube, dissolve this compound (1.0 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq) in the chosen solvent.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 50-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
The Strategic Advantage of 4-Hydroxy-3-iodobenzoic Acid in Complex Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient and successful outcomes. Among the myriad of available reagents, 4-Hydroxy-3-iodobenzoic acid stands out as a uniquely functionalized scaffold, offering a powerful combination of a reactive aryl iodide, a directing hydroxyl group, and a versatile carboxylic acid moiety. This guide provides an in-depth technical analysis of the application of this compound in successful syntheses, offering a comparative perspective against alternative synthetic strategies and reagents. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven comparisons to empower researchers in their synthetic endeavors.
The Unparalleled Utility of the 4-Hydroxy-3-iodobenzoyl Moiety
This compound is more than just a simple aromatic compound; it is a trifunctionalized platform that enables a diverse range of chemical transformations. The interplay between its functional groups offers distinct advantages:
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This high reactivity often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the corresponding bromo or chloro derivatives.
-
The Hydroxyl Group: The phenolic hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution, facilitating the regioselective introduction of the iodine atom. Furthermore, it can be readily converted into an ether or ester, serving as a protecting group or a point for further functionalization. Its presence also influences the electronic properties of the aromatic ring, impacting the reactivity of the aryl iodide.
-
The Carboxylic Acid: This functional group provides a handle for a wide array of transformations, including esterification, amidation, and reduction to an alcohol. This versatility allows for the seamless integration of the 4-hydroxy-3-iodobenzoyl unit into larger, more complex molecular architectures.
Case Study: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The synthesis of biaryl scaffolds is a cornerstone of medicinal chemistry, as this motif is prevalent in a vast number of pharmaceuticals. The Suzuki-Miyaura reaction is a preeminent tool for this purpose, and this compound derivatives are excellent substrates.
A representative example is the coupling of a protected form of this compound, methyl 3-iodo-4-methoxybenzoate, with a sterically hindered arylboronic ester. This case study highlights the robustness of the aryl iodide in challenging coupling reactions.
dot graph "Suzuki_Miyaura_Coupling" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; A [label="Methyl 3-iodo-4-methoxybenzoate"]; B [label="Sterically Hindered\nArylboronic Ester"]; C [label="Biaryl Product"]; A -> C [label="Pd(PPh₃)₄, NaOPh\nBenzene, Reflux", color="#34A853", fontcolor="#34A853"]; B -> C [color="#34A853"]; } caption [label="Suzuki-Miyaura coupling of a this compound derivative.", fontcolor="#5F6368"];
Causality Behind Experimental Choices:
-
Protection Strategy: The phenolic hydroxyl and carboxylic acid groups are often protected (e.g., as a methyl ether and methyl ester, respectively) to prevent interference with the catalytic cycle and to enhance solubility in organic solvents.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, robust catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) species and facilitate the oxidative addition step.
-
Base Selection: Sodium phenoxide (NaOPh) is employed as the base. In Suzuki couplings, the base is crucial for the transmetalation step, where the organic group is transferred from the boronic ester to the palladium center. The choice of a weaker base like sodium phenoxide can be advantageous when dealing with sensitive functional groups.
-
Solvent: Anhydrous benzene is used as the solvent. The choice of a non-polar, aprotic solvent is common for Suzuki reactions to ensure the stability of the catalyst and the reactants.
Experimental Protocol: Suzuki-Miyaura Coupling[1]
This protocol is adapted from a reported procedure for the coupling of methyl 3-iodo-4-methoxybenzoate with a sterically hindered arylboronic ester.[1]
Materials:
-
Methyl 3-iodo-4-methoxybenzoate (1.0 equiv)
-
Sterically hindered arylboronic ester (e.g., 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 equiv)
-
Sodium phenoxide (NaOPh) (2.0 equiv)
-
Anhydrous Benzene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methyl 3-iodo-4-methoxybenzoate, the arylboronic ester, and sodium phenoxide.
-
Add anhydrous benzene to the flask, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Performance Comparison: this compound vs. Alternatives
The strategic advantage of using this compound becomes evident when compared to alternative synthetic routes.
Comparison of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions |
| Aryl Iodide | Highest | Mild (often room temperature to 80 °C) |
| Aryl Bromide | Moderate | Moderate to high temperatures (80-120 °C) |
| Aryl Chloride | Lowest | High temperatures, specialized catalysts/ligands |
The higher reactivity of the aryl iodide derived from this compound allows for more energy-efficient and functional group-tolerant coupling reactions.
Alternative Synthetic Routes to the Biaryl Product
An alternative approach to the target biaryl would be to start with a different halogenated precursor or to introduce the functional groups at a later stage.
dot graph "Alternative_Routes" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; subgraph "cluster_0" { label = "Route A: Using this compound"; style="filled"; fillcolor="#F1F3F4"; A1 [label="4-Hydroxybenzoic\nAcid"]; A2 [label="4-Hydroxy-3-iodobenzoic\nAcid"]; A3 [label="Protected Derivative"]; A4 [label="Biaryl Product"]; A1 -> A2 [label="Iodination", color="#EA4335", fontcolor="#EA4335"]; A2 -> A3 [label="Protection", color="#FBBC05", fontcolor="#FBBC05"]; A3 -> A4 [label="Suzuki Coupling", color="#34A853", fontcolor="#34A853"]; } subgraph "cluster_1" { label = "Route B: Using a Bromo-Precursor"; style="filled"; fillcolor="#F1F3F4"; B1 [label="4-Hydroxy-3-bromobenzoic\nAcid"]; B2 [label="Protected Derivative"]; B3 [label="Biaryl Product"]; B1 -> B2 [label="Protection", color="#FBBC05", fontcolor="#FBBC05"]; B2 -> B3 [label="Suzuki Coupling\n(Harsher Conditions)", color="#34A853", fontcolor="#34A853"]; } } caption [label="Comparison of synthetic routes to a biaryl product.", fontcolor="#5F6368"];
Route A, utilizing the iodo-precursor, often proceeds with higher efficiency and under milder conditions than Route B, which would necessitate more forcing conditions for the Suzuki coupling of the bromo-derivative.
Comparison of Iodinating Agents for 4-Hydroxybenzoic Acid
The synthesis of this compound itself offers a point of comparison for different iodinating reagents.
| Iodinating Agent | Typical Conditions | Advantages | Disadvantages |
| Iodine Monochloride (ICl) | Aqueous H₂SO₄, 80 °C[2] | High yield, readily available | Corrosive, requires careful handling |
| N-Iodosuccinimide (NIS) | Acetonitrile, reflux[3] | Milder conditions, easier to handle | Can be less reactive for deactivated rings |
| Iodine/Iodic Acid | Ethanol, heat | Inexpensive reagents | May require longer reaction times |
Experimental Protocol: Di-iodination of 4-Hydroxybenzoic Acid with Iodine Monochloride[2]
This protocol describes the synthesis of 3,5-diiodo-4-hydroxybenzoic acid, a related and often-used building block.
Materials:
-
4-Hydroxybenzoic acid (1.0 equiv)
-
10% Aqueous Sulfuric Acid (H₂SO₄)
-
Iodine monochloride (ICl) (3.0 equiv)
-
Sodium bisulfite solution
Procedure:
-
Charge a round-bottom flask with 4-hydroxybenzoic acid and 10% aqueous H₂SO₄.
-
Cool the mixture to 0 °C and add iodine monochloride.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the mixture and filter the precipitate.
-
Wash the solid with sodium bisulfite solution and then with water to afford the di-iodinated product.
Broader Applications in Cross-Coupling Reactions
Beyond the Suzuki-Miyaura coupling, the aryl iodide functionality of this compound derivatives makes them excellent substrates for other pivotal cross-coupling reactions.
Heck Reaction
The Heck reaction allows for the formation of carbon-carbon bonds between an aryl halide and an alkene. A derivative of this compound could be coupled with an alkene like styrene or an acrylate to introduce a vinyl group, a versatile functional handle for further transformations.
dot graph "Heck_Reaction" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; A [label="Protected 4-Hydroxy-\n3-iodobenzoic Acid\nDerivative"]; B [label="Alkene"]; C [label="Vinylated Product"]; A -> C [label="Pd Catalyst, Base", color="#4285F4", fontcolor="#4285F4"]; B -> C [color="#4285F4"]; } caption [label="Conceptual Heck reaction with a this compound derivative.", fontcolor="#5F6368"];
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction would allow for the introduction of an alkynyl moiety onto the 4-hydroxybenzoic acid scaffold, opening up possibilities for click chemistry or the synthesis of conjugated systems.
dot graph "Sonogashira_Coupling" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; A [label="Protected 4-Hydroxy-\n3-iodobenzoic Acid\nDerivative"]; B [label="Terminal Alkyne"]; C [label="Alkynylated Product"]; A -> C [label="Pd Catalyst, Cu(I) co-catalyst, Base", color="#EA4335", fontcolor="#EA4335"]; B -> C [color="#EA4335"]; } caption [label="Conceptual Sonogashira coupling with a this compound derivative.", fontcolor="#5F6368"];
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature, particularly the highly reactive aryl iodide, provides a strategic advantage in the construction of complex molecules, especially in the realm of medicinal chemistry and drug development. The ability to readily participate in a variety of powerful cross-coupling reactions under relatively mild conditions, as exemplified by the Suzuki-Miyaura coupling, sets it apart from its bromo and chloro analogs. Furthermore, the hydroxyl and carboxylic acid groups offer numerous possibilities for subsequent functionalization, making it a truly enabling reagent for the modern synthetic chemist. By understanding the principles behind its reactivity and the practicalities of its application, researchers can leverage the unique properties of this compound to accelerate their synthetic programs and achieve their molecular design goals with greater efficiency and success.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
